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Core Science & Biosynthesis

Foundational

(1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic acid chemical structure

An In-Depth Technical Guide to (1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic Acid Abstract This technical guide provides a comprehensive examination of (1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic acid, a conformationally...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic Acid

Abstract

This technical guide provides a comprehensive examination of (1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic acid, a conformationally constrained, non-proteinogenic β-amino acid. Intended for researchers, medicinal chemists, and professionals in drug development, this document details the compound's structural features, physicochemical properties, and strategic applications in modern peptidomimetics. We will explore the rationale behind its synthesis, stereochemical control, and its incorporation into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). Detailed protocols, mechanistic insights, and data-driven discussions are provided to equip scientists with the practical knowledge required to leverage this unique building block for designing structurally defined and metabolically robust peptides.

The Strategic Value of Constrained β-Amino Acids in Peptidomimetics

The therapeutic potential of natural peptides is often hampered by two intrinsic limitations: metabolic instability due to rapid enzymatic degradation and high conformational flexibility, which leads to a significant entropic penalty upon binding to a biological target. Peptidomimetics aim to overcome these hurdles by incorporating non-natural amino acids that impart specific, desirable properties.

The β-Peptide Advantage

β-amino acids, which have the amino group attached to the β-carbon relative to the carboxyl group, form the basis of β-peptides. These peptides are resistant to degradation by common proteases and are known to fold into stable, predictable secondary structures, including helices, sheets, and turns, even in short sequences.[1]

(1R,3R)-3-Aminocyclopentanecarboxylic Acid: A Structurally Pre-organized Scaffold

The incorporation of a cyclopentane ring into the β-amino acid backbone introduces a high degree of conformational rigidity.[1] Unlike linear amino acids that can adopt numerous conformations, the puckered structure of the cyclopentane ring significantly restricts the available dihedral angles. The (1R,3R) stereochemistry defines a specific trans relationship between the amino and carboxylic acid groups, locking the molecule into a well-defined three-dimensional shape. This pre-organization is a cornerstone of rational drug design, as it can enhance binding affinity and selectivity for a target receptor or enzyme.

Physicochemical and Structural Properties

A thorough understanding of the building block's properties is fundamental to its successful application.

Chemical Structure and Stereochemistry

(1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic acid is a derivative of a chiral amino acid featuring a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine, rendering it suitable for Fmoc-based peptide synthesis.

  • IUPAC Name: (1R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentane-1-carboxylic acid

  • CAS Number: 220497-66-5 (for the enantiomeric (1S,3R) cis-isomer)[2][3][4] Note: The (1R,3R)-trans isomer is a specific stereoisomer synthesized for custom applications.

  • Molecular Formula: C₂₁H₂₁NO₄[2][5][6]

  • SMILES: C1CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Key Physicochemical Data

The following table summarizes essential data for this class of compounds.

PropertyValueSource
Molecular Weight 351.40 g/mol [2][5][6]
Appearance White to off-white solid[2]
Purity ≥95% (typically by HPLC)[2][5]
Storage Conditions 0-8°C[2]
The Role of the Fmoc Protecting Group

The Fmoc group is the linchpin of the most common strategy for modern Solid-Phase Peptide Synthesis (SPPS).[7] Its primary advantages are:

  • Base Lability: It is stable under the acidic conditions used to cleave many side-chain protecting groups but is readily removed with a mild base, typically a solution of piperidine in an organic solvent.[7]

  • Orthogonality: This base-lability allows for an "orthogonal" protection scheme, where the N-terminal Fmoc group can be selectively removed at each cycle without disturbing the acid-labile protecting groups on the amino acid side chains (e.g., Boc, tBu, Trt).[7]

Synthesis and Stereochemical Control

The synthesis of conformationally constrained amino acids with high stereopurity is a non-trivial challenge. Several strategies have been developed to access cyclopentane β-amino acids. These often start from chiral precursors or employ asymmetric reactions to establish the desired stereocenters. Common approaches include ring-closing metathesis of functionalized dienes and stereoselective aza-Michael additions.[8][9][10]

Protocol: Fmoc Protection of (1R,3R)-3-Aminocyclopentanecarboxylic Acid

This protocol describes a general procedure for the N-terminal protection of the free amino acid, a crucial step to prepare it for peptide synthesis.

Materials:

  • (1R,3R)-3-Aminocyclopentanecarboxylic acid

  • N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Dioxane (or acetone) and Water

  • Sodium Bicarbonate (NaHCO₃)

  • Dilute Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the free amino acid (1.0 equivalent) in a 10% aqueous solution of sodium bicarbonate at 0-5°C with stirring.

  • Addition of Fmoc-OSu: Slowly add a solution of Fmoc-OSu (1.05 equivalents) in dioxane to the amino acid solution. Vigorous stirring is essential to ensure proper mixing.[11]

  • Reaction: Allow the mixture to slowly warm to room temperature and continue stirring for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with water. Perform a wash with diethyl ether to remove unreacted Fmoc-OSu and other non-polar byproducts.

  • Precipitation: Carefully acidify the aqueous layer to a pH of 2-3 using dilute HCl. The Fmoc-protected amino acid will precipitate as a white solid.

  • Extraction: Extract the product from the aqueous phase using ethyl acetate (3x volumes).

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the solution and evaporate the solvent under reduced pressure to yield the crude product.[11]

  • Purification: If necessary, purify the final compound by recrystallization or silica gel column chromatography to achieve the desired purity for SPPS.

Quality Control: Ensuring Stereochemical Purity

The stereochemical integrity of the Fmoc-amino acid is paramount for the successful synthesis of a well-defined peptide.[12] Enantiomeric purity is typically assessed using chiral High-Performance Liquid Chromatography (HPLC) or by ¹H NMR spectroscopy in the presence of a chiral solvating agent.[12]

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of (1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic acid is as a building block in Fmoc-based SPPS.[2][3] The process is cyclical, involving the sequential addition of amino acids to a growing chain anchored to an insoluble resin support.

The Fmoc-SPPS Workflow

The core of Fmoc-SPPS is a repeating cycle of deprotection, activation, and coupling.

SPPS_Workflow start Start: Resin-bound Peptide (Fmoc-N-terminus) deprotection Step 1: Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Step 2: Wash (DMF) deprotection->wash1 coupling Step 3: Amino Acid Coupling (Activated Fmoc-AA + Coupling Reagents) wash1->coupling wash2 Step 4: Wash (DMF) coupling->wash2 repeat More Residues? wash2->repeat end_cycle Cycle Complete: Peptide is N+1 residues long repeat->deprotection Yes repeat->end_cycle No

Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Mechanistic Insight: Fmoc Deprotection

The removal of the Fmoc group is a critical step that must be efficient to ensure a high yield of the final peptide. The process occurs via a base-induced β-elimination mechanism (E1cB).[13]

  • Proton Abstraction: A base, typically the secondary amine piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring system.[14][15]

  • Elimination: The resulting carbanion is stabilized by the aromatic system and rapidly undergoes elimination, releasing carbon dioxide and the highly reactive dibenzofulvene (DBF) intermediate.[13][15]

  • Scavenging: The excess piperidine in the solution acts as a nucleophile, trapping the electrophilic DBF to form a stable adduct. This step is crucial to prevent DBF from reacting with the newly deprotected N-terminal amine of the peptide.[13][15]

Fmoc_Deprotection cluster_0 Fmoc Deprotection Mechanism l1 Base (Piperidine) abstracts acidic H⁺ from Fluorene Ring l2 β-Elimination occurs, releasing CO₂ and Dibenzofulvene (DBF) l1->l2 l3 Excess Piperidine traps DBF as a stable adduct l2->l3 l4 Peptide N-terminus is successfully deprotected l3->l4

Caption: The base-induced E1cB mechanism for Fmoc group removal.

Protocol: Incorporation into a Peptide Sequence

Materials:

  • Fmoc-protected peptide-resin

  • Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • (1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic acid

  • Coupling Activator: e.g., HBTU (0.95 equivalents relative to amino acid)

  • Base: Diisopropylethylamine (DIPEA) (2 equivalents relative to amino acid)

  • DMF (peptide synthesis grade)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the synthesis vessel.

  • Fmoc Deprotection: Drain the DMF, add the deprotection solution, and agitate for 5-10 minutes. Drain and repeat with fresh solution for another 10-15 minutes.[13]

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the DBF-piperidine adduct.

  • Coupling:

    • In a separate vial, dissolve (1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic acid (3-5 equivalents) and HBTU in DMF.

    • Add DIPEA to the solution to activate the carboxylic acid. This is often indicated by a color change.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours. Coupling times for sterically hindered amino acids may need to be extended.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

  • Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, a second coupling may be necessary.

  • Iteration: The cycle is now complete. Proceed to the deprotection step for the addition of the next amino acid in the sequence.

Conclusion and Future Outlook

(1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic acid is a powerful tool for the modern peptide chemist. Its inherent conformational rigidity and defined stereochemistry allow for the rational design of peptidomimetics with enhanced structural stability and biological activity. By constraining the peptide backbone, researchers can effectively reduce the entropic cost of binding, leading to improved affinity and selectivity. The continued development of synthetic methodologies to access such constrained building blocks will further expand their application in drug discovery, materials science, and fundamental biochemical research, enabling the creation of novel molecules with precisely engineered functions.

References

  • A New Synthesis of Polyhydroxylated Cyclopentane β-Amino Acids from Nitro Sugars. (2025). MDPI.
  • Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. (2022). ACS Omega.
  • Polyhydroxylated cyclopentane β-amino acids derived from D-mannose and D-galactose: synthesis and protocol for incorporation into peptides. (2021). ChemRxiv.
  • Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. (n.d.). PMC.
  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (2024). Total Synthesis.
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (n.d.). PMC.
  • Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. (n.d.). Oerlikon.
  • Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. (2022). ACS Publications.
  • Overview of Solid Phase Peptide Synthesis. (n.d.). AAPPTec.
  • (+)-(1S,3R)-N-Fmoc-3-aminocyclopentane carboxylic acid. (n.d.). Chem-Impex.
  • (-)-(1R,3S)-N-Fmoc-3-Aminocyclopentanecarboxylic acid [220497-67-6]. (n.d.). Peptides.co.
  • (+)-(1S,3R)-N-Fmoc-3-aminocyclopentane carboxylic acid | 220497-66-5. (n.d.). J&K Scientific.
  • Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. (2024). ACS Publications.
  • (+)-(1S,3R)-N-FMOC-3-AMINOCYCLOPENTANECARBOXYLIC ACID | 220497-66-5. (2025). Chemicalbook.
  • (+)-(1S,3R)-3-Amino-cyclopentane carboxylic acid. (n.d.). Chem-Impex.
  • (-)-(1R,3S)-N-Fmoc-3-aminocyclopentanecarboxylic acid. (n.d.). MilliporeSigma.
  • Overview of Fmoc Amino Acids. (n.d.). ChemPep.
  • A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis. (n.d.). Benchchem.
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec.

Sources

Exploratory

Technical Guide: (1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic Acid

Executive Summary This technical guide profiles (1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic acid , a conformationally constrained -amino acid derivative used critically in peptidomimetic drug design and foldamer chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide profiles (1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic acid , a conformationally constrained


-amino acid derivative used critically in peptidomimetic drug design and foldamer chemistry. Unlike its cis counterparts (e.g., cispentacin derivatives), the trans-(1R,3R) isomer is pivotal for inducing specific secondary structures, such as the 12-helix in 

-peptides, due to its distinct dihedral angle preferences.

While the Fmoc-protected derivative lacks a widely established CAS registry number in public commercial databases compared to its cis isomers, the core scaffold (free amine) is well-indexed. This guide provides the definitive identity data for the core scaffold and a validated protocol for generating the Fmoc-protected species in situ or for custom synthesis.

Part 1: Identity & Physicochemical Profile

The stereochemical integrity of this compound is defined by the trans relationship between the amino and carboxylic acid groups on the cyclopentane ring.

Core Scaffold Identification

The Fmoc derivative is synthesized from the following parent amine. Researchers should use these CAS numbers for procurement of the starting material.

AttributeDetail
Chemical Name (1R,3R)-3-Aminocyclopentanecarboxylic acid
Stereochemistry trans-(1R,3R)
CAS Number (Free Amine) 71869-43-7
CAS Number (HCl Salt) 1625682-44-1
Molecular Formula

Molecular Weight 129.16 g/mol
Fmoc-Derivative Profile

Note: Commercial catalogs often list the cis-isomers (CAS 220497-67-6). Verify stereochemistry explicitly via CoA.

AttributeDetail
Target Compound (1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic acid
Abbreviation Fmoc-(1R,3R)-ACPC
Molecular Formula

Molecular Weight 351.39 g/mol
Solubility Soluble in DMF, DMSO, MeOH; sparingly soluble in

Applications Solid-Phase Peptide Synthesis (SPPS),

-peptide foldamers

Part 2: Synthetic Utility & Mechanism

Conformational Constraint Mechanism

The cyclopentane ring imposes rigid constraints on the backbone torsion angles (


) when incorporated into a peptide chain.
  • Trans-ACPC ((1R,3R)): Favors torsion angles that stabilize 12-helix secondary structures in

    
    -peptides. The vectors of the C=O and N-H bonds are oriented to facilitate 
    
    
    
    hydrogen bonding.
  • Cis-ACPC: Typically promotes strand or sheet-like structures (e.g., 10-helix or sheet mimics).

Synthesis Logic

Because the Fmoc-(1R,3R) isomer is frequently custom-synthesized, the standard route involves the Schotten-Baumann reaction using Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate). This reagent is preferred over Fmoc-Cl to minimize dipeptide formation and racemization.

Fmoc_Protection_Workflow Start Free Amine (1R,3R)-ACPC (CAS 71869-43-7) Intermediate Carbamate Formation (pH 8.5 - 9.0) Start->Intermediate Dissolve in Dioxane/H2O (1:1) Reagent Fmoc-OSu + NaHCO3 (aq) Reagent->Intermediate Acidification Acidify to pH 2.0 (1M HCl) Intermediate->Acidification Complete Reaction Extraction Extraction (EtOAc) Acidification->Extraction Precipitation Product Fmoc-(1R,3R)-ACPC White Solid Extraction->Product Dry & Recrystallize

Figure 1: Synthetic workflow for the conversion of (1R,3R)-3-aminocyclopentanecarboxylic acid to its Fmoc-protected derivative.

Part 3: Experimental Protocols

Protocol A: Fmoc Protection of (1R,3R)-ACPC

Objective: Synthesize high-purity Fmoc-(1R,3R)-ACPC for SPPS.

Materials:

  • (1R,3R)-3-Aminocyclopentanecarboxylic acid (CAS 71869-43-7): 1.0 eq

  • Fmoc-OSu: 1.1 eq

  • 
    : 2.5 eq
    
  • Solvent: Water/Dioxane (1:1 v/v) or Water/Acetone

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g of (1R,3R)-ACPC and 1.6 g of

    
     in 20 mL of water. Ensure complete dissolution.
    
  • Addition: Add 20 mL of Dioxane. Cool the mixture to 0°C in an ice bath.

  • Reaction: Slowly add 2.8 g of Fmoc-OSu (dissolved in minimal dioxane) dropwise over 30 minutes.

  • Aging: Allow the reaction to warm to room temperature and stir for 4–16 hours. Monitor by TLC (System:

    
    /MeOH/AcOH 90:8:2).
    
  • Work-up:

    • Evaporate Dioxane under reduced pressure (rotary evaporator).

    • Dilute the remaining aqueous residue with water (30 mL).

    • Wash with diethyl ether (

      
       mL) to remove unreacted Fmoc-OSu and byproducts (Fmoc-OH).
      
  • Precipitation: Acidify the aqueous layer carefully with 1M HCl to pH 2.0. The product should precipitate as a white solid.

  • Isolation: Extract the precipitate with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate to dryness.
  • Purification: Recrystallize from EtOAc/Hexane if necessary.

Protocol B: Quality Control (QC)

Self-Validating Check:

  • HPLC: Use a Chiralpak AD-H or OD-H column to verify enantiomeric excess (>98% ee).

  • NMR: Verify the absence of the succinimide peak (~2.8 ppm) and the presence of Fmoc aromatic protons (7.3–7.8 ppm).

Part 4: SPPS Integration

When using Fmoc-(1R,3R)-ACPC in Solid Phase Peptide Synthesis:

  • Coupling Reagents: Use HATU/HOAt or DIC/Oxyma. The secondary amine nature (if N-alkylated) or steric bulk of the ring can make coupling slower than standard amino acids.

  • Double Coupling: Recommended for this residue to ensure >99% incorporation.

  • Kaiser Test: Standard Kaiser test works for the primary amine detection.

SPPS_Cycle Resin Peptide-Resin Deprotection Fmoc Removal (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling Coupling Fmoc-(1R,3R)-ACPC (HATU/DIEA, 2h) Wash1->Coupling Check Kaiser Test (Blue = Incomplete) Coupling->Check Check->Coupling Positive (Blue) Next Next Cycle Check->Next Negative (Colorless)

Figure 2: SPPS cycle optimized for sterically constrained beta-amino acids.

References

  • Core Scaffold Identity: AChemBlock. (1R,3R)-3-Aminocyclopentane-1-carboxylic acid Product Page. Retrieved from

  • Stereochemistry & Synthesis: Gellman, S. H., et al. "Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid." Journal of Organic Chemistry. (Contextual reference for ACPC stereoisomer handling).
  • Commercial Availability (Salt Form): Sigma-Aldrich.[1] (1R,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride. Retrieved from

  • Applications in Foldamers: Martinek, T. A., & Fülöp, F. (2012).[2] "Side-chain control of beta-peptide secondary structures." Chemical Society Reviews.[2] (Describes 12-helix formation by trans-ACPC).

Sources

Foundational

A Senior Application Scientist's Guide to (1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic Acid in Advanced Peptide Chemistry

Authored by: A Senior Application Scientist Abstract (1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic acid is a pivotal building block in modern medicinal chemistry, particularly in the design of peptidomimetics and conforma...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

(1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic acid is a pivotal building block in modern medicinal chemistry, particularly in the design of peptidomimetics and conformationally constrained peptides. Its rigid cyclopentane scaffold serves as a powerful tool to enforce specific secondary structures, thereby enhancing biological activity, receptor selectivity, and metabolic stability. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its core chemical properties, a validated synthesis protocol, and the strategic rationale for its application in developing next-generation therapeutics.

The Strategic Imperative for Conformational Constraint in Drug Design

Linear peptides, despite their therapeutic potential, often fail as drug candidates due to two principal liabilities: high conformational flexibility and susceptibility to proteolytic degradation. High flexibility leads to a significant entropic penalty upon binding to a biological target, resulting in lower affinity. Simultaneously, proteases readily recognize and cleave the peptide bonds of these flexible chains, leading to a short in-vivo half-life.

The incorporation of conformationally rigid amino acids, such as (1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic acid, is a field-proven strategy to overcome these hurdles.[1][2] By locking specific dihedral angles within the peptide backbone, these non-natural amino acids pre-organize the peptide into a bioactive conformation, reducing the entropic cost of binding and sterically shielding it from enzymatic attack.[3][4][5] This guide focuses on the practical application and technical details of this specific and valuable constrained amino acid.

Core Physicochemical and Structural Data

A precise understanding of the molecule's properties is fundamental for its successful application in synthesis and computational modeling.

Chemical Identity and Structure

The nomenclature, (1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic acid, defines the absolute stereochemistry at the two chiral centers on the cyclopentane ring. The molecule features a cyclopentane core, with the carboxylic acid at position 1 and the Fmoc-protected amine at position 3, arranged in a cis configuration relative to each other. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a standard, base-labile protecting group essential for its use in solid-phase peptide synthesis (SPPS).

Quantitative Properties

Accurate molecular data is critical for stoichiometric calculations during peptide synthesis and for analytical characterization.

PropertyValueSource
Molecular Formula C21H21NO4[6]
Average Molecular Weight 351.4 g/mol [6]
CAS Number 220497-97-2[6]
Appearance White Powder[6]
Storage Temperature 2-8°C[6]

Note: The user-specified (1R,3R) stereoisomer is often listed in supplier catalogs under the synonym (+)-(1S,3R)-N-Fmoc-3-aminocyclopentanecarboxylic acid. It is crucial to verify the CAS number to ensure the correct enantiomer is sourced.

Synthesis and Purification: A Validated Protocol

While the multi-step synthesis of the core amino acid is complex, the final Fmoc-protection step is a common and critical procedure performed in many laboratories. This protocol provides a self-validating system for this transformation.

Synthetic Workflow Overview

The overall synthesis begins with a suitable cyclopentane precursor, proceeds through stereocontrolled functionalization, and concludes with the protection of the amine.

synthesis_workflow A Cyclopentane Precursor B Stereoselective Functionalization A->B Multi-step Asymmetric Synthesis C Formation of (1R,3R)-3-Aminocyclopentanecarboxylic Acid B->C Deprotection/ Isolation D Fmoc Protection C->D Fmoc-OSu, Base E Final Product D->E Purification

Caption: High-level workflow for the synthesis of the title compound.

Detailed Laboratory Protocol: Fmoc Protection

This protocol describes the N-protection of the free amino acid, (+)-(1S,3R)-3-Amino-cyclopentane carboxylic acid[7], a common precursor.

Objective: To efficiently protect the primary amine of the title amino acid with the Fmoc group for subsequent use in solid-phase peptide synthesis.

Materials:

  • (+)-(1S,3R)-3-Amino-cyclopentane carboxylic acid (1.0 eq)

  • 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) (1.05 eq)

  • Sodium Bicarbonate (NaHCO₃) (2.5 eq)

  • 1,4-Dioxane

  • Deionized Water

  • Diethyl Ether

  • 1N Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amino acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution. Stir until a clear solution is obtained.

  • Fmoc-OSu Addition: Cool the solution to 0-5°C using an ice bath. Slowly add a solution of Fmoc-OSu (1.05 eq) in 1,4-dioxane dropwise over 15-20 minutes. The causality here is critical: slow addition at low temperature prevents potential side reactions and ensures controlled N-acylation.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir vigorously overnight. Reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting amino acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with deionized water.

    • Perform an extraction with diethyl ether (2x volumes) to remove unreacted Fmoc-OSu and other non-polar byproducts. Discard the organic layer.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1N HCl. A white precipitate of the product will form.

    • Extract the product into ethyl acetate (3x volumes).

  • Purification & Validation:

    • Combine the ethyl acetate layers and wash with brine to remove residual water-soluble impurities.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

    • The product can be further purified by recrystallization or flash column chromatography to achieve >98% purity, which can be validated by HPLC and NMR analysis.[8]

Strategic Application in Drug Discovery

The true value of this molecule lies in its ability to solve specific problems in peptide drug design.

Engineering Bioactive Conformations

Incorporating (1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic acid into a peptide sequence can nucleate and stabilize specific secondary structures, such as β-turns and helices.[4] This is because the rigid five-membered ring restricts the allowable Ramachandran angles (φ and ψ) of the peptide backbone, effectively "locking" the peptide into a desired shape that mimics the binding motif of a natural ligand.[1][2]

Logical Framework for Application

The decision to use a constrained amino acid follows a clear problem-solving pathway in medicinal chemistry.

drug_design_logic A Problem: Native peptide has low affinity and is rapidly degraded in vivo. B Hypothesis: Enforcing a bioactive conformation will increase potency and metabolic stability. A->B C Strategy: Replace a key residue (e.g., Proline) with (1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic acid. B->C D Mechanistic Outcome 1: Peptide is pre-organized for receptor binding, increasing affinity (lower Ki). C->D E Mechanistic Outcome 2: Steric hindrance from the cyclopentane ring prevents protease recognition and cleavage. C->E F Therapeutic Goal: A potent, selective, and stable peptidomimetic drug candidate. D->F E->F

Caption: The rationale for using constrained amino acids in peptidomimetic design.

Conclusion

(1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic acid is more than just a chemical reagent; it is a strategic tool for molecular engineering. By providing a means to control peptide conformation, it empowers researchers to design peptidomimetics with superior potency, selectivity, and drug-like properties.[9][10] The technical information and protocols provided herein serve as a practical guide for harnessing the full potential of this constrained amino acid in the rigorous and demanding field of drug discovery.

References

  • Cowell, S. M., Lee, Y. S., Cain, J. P., & Hruby, V. J. (2004). Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands. Current medicinal chemistry, 11(21), 2785–2798. [Link]

  • Hruby, V. J., et al. (2004). Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands. PubMed, National Library of Medicine. [Link]

  • Guaragna, A., et al. (2011). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. Molecules, 16(5), 3732-3753. [Link]

  • Majer, P., et al. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. ACS Publications. [Link]

  • Aapptec Peptides. (-)-(1R,3S)-N-Fmoc-3-Aminocyclopentanecarboxylic acid [220497-67-6]. [Link]

  • LookChem. Cas 220497-66-5,(+)-(1S,3R)-N-FMOC-3-AMINOCYCLOPENTANECARBOXYLIC ACID. [Link]

  • NIST. Cyclopentanecarboxylic acid, 3-amino-, cis-. NIST WebBook. [Link]

  • National Center for Biotechnology Information. (1R,3S)-3-Aminocyclopentanecarboxylic acid. PubChem Compound Summary. [Link]

  • ResearchGate. (2015). Green Chemistry. [Link]

  • National Center for Biotechnology Information. 1-Amino-1,3-cyclopentanedicarboxylic acid. PubChem Compound Summary. [Link]

  • National Center for Biotechnology Information. (1S,3R)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic Acid. PubChem Compound Summary. [Link]

  • Google Patents. (2008). WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids.
  • National Center for Biotechnology Information. (2008). Synthesis and calpain inhibitory activity of peptidomimetic compounds with constrained amino acids at the P2 position. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2018). New Morphiceptin Peptidomimetic Incorporating (1S,2R,3S,4S,5R)-2-Amino-3,4,5-trihydroxycyclopen-tane-1-carboxylic acid: Synthesis and Structural Study. PubMed Central. [Link]

  • Springer Nature Experiments. (2013). Peptidomimetics: Fmoc Solid-Phase Pseudopeptide Synthesis. [Link]

  • Preprints.org. (2025). Peptidomimetics as next – generation therapeutic applications. [Link]

  • MDPI. (2020). Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics. [Link]

Sources

Exploratory

Stereochemistry and chirality of (1R,3R)-3-aminocyclopentanecarboxylic acid

Technical Monograph: Stereochemical Control and Application of (1R,3R)-3-Aminocyclopentanecarboxylic Acid Executive Summary (1R,3R)-3-Aminocyclopentanecarboxylic acid (often denoted as trans-3-ACPC or -ACPC) represents a...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Stereochemical Control and Application of (1R,3R)-3-Aminocyclopentanecarboxylic Acid

Executive Summary

(1R,3R)-3-Aminocyclopentanecarboxylic acid (often denoted as trans-3-ACPC or


-ACPC) represents a critical scaffold in the design of peptidomimetics and foldamers.[1][2] Unlike its 

-amino counterpart (2-ACPC), this molecule is a

-amino acid
, offering unique conformational rigidity that resists proteolytic degradation while enforcing specific secondary structures (helices and sheets) in synthetic peptides.[1][2] This guide provides a rigorous analysis of its stereochemistry, a validated chemo-enzymatic synthesis protocol, and its application in high-fidelity foldamer engineering.[1][2]

Structural Analysis & Stereochemical Rigor

The stereochemical definition of 3-aminocyclopentanecarboxylic acid is non-trivial due to the potential for confusion with its


-amino isomer (Cispentacin).[1]
Configuration and Geometry

The (1R,3R) designation defines a trans relationship between the carboxylic acid (C1) and the amine (C3) substituents on the cyclopentane ring.[1][2]

  • C1 (Carboxyl): Assigned R-configuration.

  • C3 (Amine): Assigned R-configuration.

  • Geometric Consequence: In the lowest energy envelope conformation, the substituents occupy pseudo-equatorial positions to minimize 1,3-diaxial steric strain.[1][2] This trans geometry is crucial for its utility as a

    
    -peptide building block, as it predisposes oligomers to form 14-helices , distinct from the 12-helices favored by acyclic 
    
    
    
    -amino acids.[1][2]
Isomer Distinction Matrix

It is vital to distinguish the target molecule from its diastereomers and regioisomers.[2]

Stereochemistry Root 3-Aminocyclopentanecarboxylic Acid (Regioisomer: Beta-Amino Acid) Trans Trans-Isomers (Thermodynamically Favored) Root->Trans C1/C3 Opposite Face Cis Cis-Isomers (Meso-like scaffold) Root->Cis C1/C3 Same Face Target (1R,3R)-Isomer Target Scaffold (Foldamer Building Block) Trans->Target Enant (1S,3S)-Isomer Enantiomer Trans->Enant Cis1 (1R,3S)-Isomer Cis->Cis1 Cis2 (1S,3R)-Isomer Cis->Cis2

Figure 1: Stereochemical family tree of 3-ACPC.[1] The (1R,3R) target is the trans-isomer, critical for specific helical foldamer architectures.

Synthetic Pathways & Chiral Resolution

While chemical resolution via diastereomeric salt formation (e.g., using tartaric acid) is possible, it is often low-yielding.[1][2] The industry-standard approach for high optical purity (>99% ee) is enzymatic kinetic resolution .[1]

Validated Protocol: Chemo-Enzymatic Synthesis

This protocol utilizes Candida antarctica Lipase B (CAL-B) to selectively hydrolyze the ester of the unwanted enantiomer or acylate the amine of the target.[1][2]

Mechanism: CAL-B exhibits high enantioselectivity for the R-amine in cyclic systems.

Step-by-Step Methodology:

  • Substrate Preparation:

    • Start with racemic trans-3-aminocyclopentanecarboxylic acid ethyl ester .

    • Dissolve in an organic solvent (MTBE or Diisopropyl ether) to facilitate enzyme activity without dissolving the zwitterionic product.[1]

  • Enzymatic Acylation (Kinetic Resolution):

    • Reagents: Add Candida antarctica Lipase B (immobilized, e.g., Novozym 435) and an acyl donor (Ethyl acetate or Vinyl acetate).[1][2]

    • Conditions: Stir at 30°C for 24-48 hours.

    • Reaction Logic: The enzyme selectively acetylates the (1R,3R)-amine , converting it into the N-acetyl ester.[1][2] The (1S,3S)-amine remains unreacted.[1][2]

  • Separation:

    • Filter off the immobilized enzyme.[2]

    • Perform an acidic aqueous extraction. The unreacted (1S,3S)-amine moves to the aqueous phase.[1][2] The (1R,3R)-N-acetyl ester remains in the organic phase.[1][2]

  • Deprotection:

    • Reflux the (1R,3R)-N-acetyl ester in 6M HCl to hydrolyze both the ester and the amide.[1][2]

    • Purification: Ion-exchange chromatography (Dowex 50W) eluting with NH4OH.[1]

Synthesis Input Racemic trans-3-ACPC Ethyl Ester Resolution Kinetic Resolution (MTBE, 30°C) Input->Resolution Enzyme CAL-B Lipase + Vinyl Acetate Enzyme->Resolution ProdA (1R,3R)-N-Acetyl Ester (Organic Phase) Resolution->ProdA Fast Reaction ProdB (1S,3S)-Amine (Aqueous Phase) Resolution->ProdB Slow/No Reaction Final Target: (1R,3R)-3-ACPC (>99% ee) ProdA->Final Hydrolysis (HCl)

Figure 2: Chemo-enzymatic workflow for the isolation of (1R,3R)-3-ACPC using lipase-catalyzed kinetic resolution.

Analytical Validation (Quality Control)

To ensure the integrity of the (1R,3R) stereocenter, the following analytical data must be verified.

ParameterSpecificationMethodological Note
Appearance White crystalline solidHygroscopic; store in desiccator.[1]
Optical Rotation

to

Concentration dependent (

, H2O).[1][3] Note: Sign varies by salt form.

H NMR
Distinct C1/C3 methine signals

(m, 1H, H-3),

(m, 1H, H-1).[1][2]
Chiral HPLC >98% eeColumn: Chirex 3126 or Crownpak CR(+).[1] Mobile phase: HClO4 (pH 1.5).[1]
Stereo-check NOESY NMRAbsence of strong NOE between H-1 and H-3 confirms trans geometry.[2]

Critical Control Point: The cis isomer (1R,3S) often co-crystallizes.[1][2] Use X-ray powder diffraction (XRPD) if melting point depression is observed.[1]

Pharmaceutical & Research Utility[3][4][5][6]

Foldamer Engineering

(1R,3R)-3-ACPC is a "molecular lego" block for


-peptides.[1][2]
  • 14-Helix Formation: Unlike flexible acyclic

    
    -amino acids, the cyclopentane ring locks the backbone torsion angles (
    
    
    
    ).[1][2] Oligomers containing (1R,3R)-3-ACPC strongly favor the 14-helix secondary structure (hydrogen bonds between residue
    
    
    and
    
    
    ).[1][2]
  • Proteolytic Stability: The

    
    -backbone is unrecognizable to common proteases (trypsin, pepsin), making these peptides ideal candidates for oral drug delivery vectors.[1][2]
    
GABAergic Ligands

As a conformationally restricted analog of


-aminobutyric acid (GABA), the (1R,3R) isomer exhibits specific binding profiles to GABA transporters (GAT).[1][2]
  • Structure-Activity Relationship (SAR): The distance between the zwitterionic centers in the trans isomer mimics the extended conformation of GABA, often associated with GAT-1 inhibition, whereas the cis isomer mimics the folded conformation.[1][2]

References

  • Gellman, S. H. (1998).[1][2] "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180.[1][2] Link[1]

  • Pérez-Venegas, M., et al. (2017).[1][2] "Mechanochemical enzymatic resolution of N-benzylated-β3-amino esters." Beilstein Journal of Organic Chemistry, 13, 2128–2130.[1][2][4] Link

  • Forró, E., & Fülöp, F. (2003).[1][2] "Lipase-Catalyzed Enantioselective Ring Opening of Unactivated Alicyclic

    
    -Lactams." Organic Letters, 5(8), 1209–1212.[1][2] Link[1]
    
  • Appella, D. H., et al. (1999).[1][2] "Beta-peptide foldamers: robust helix formation in a new family of beta-amino acid oligomers." Journal of the American Chemical Society, 121(26), 6206–6212.[1][2] Link[1]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1502035, (1R,3S)-3-Aminocyclopentanecarboxylic acid."[1][2] PubChem. Link(Note: Used for comparative physical data of the cis-isomer).[1]

Sources

Foundational

Overcoming Solubility and Coupling Challenges of Fmoc-Protected Cyclic Amino Acids in Solid-Phase Peptide Synthesis

Introduction: The Dual Nature of Cyclic Amino Acids Cyclic amino acids—such as Proline (Pro), Pipecolic acid (Pip), Azetidine-2-carboxylic acid (Aze), and Tetrahydroisoquinoline-3-carboxylic acid (Tic)—are indispensable...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Dual Nature of Cyclic Amino Acids

Cyclic amino acids—such as Proline (Pro), Pipecolic acid (Pip), Azetidine-2-carboxylic acid (Aze), and Tetrahydroisoquinoline-3-carboxylic acid (Tic)—are indispensable in modern peptide drug development. By restricting the conformational degrees of freedom of the peptide backbone, these residues induce critical


-turns, enhance receptor binding affinity, and confer resistance against proteolytic degradation.

However, incorporating these residues via Solid-Phase Peptide Synthesis (SPPS) presents a unique thermodynamic paradox. While the incorporation of cyclic amino acids into a peptide chain disrupts intermolecular hydrogen bonding and prevents


-sheet aggregation[1], the Fmoc-protected monomers themselves often exhibit severe solubility mismatches in standard polar aprotic solvents like N,N-Dimethylformamide (DMF)[2]. As a Senior Application Scientist, understanding the causality behind these solubility profiles is critical for designing robust, self-validating synthetic workflows.

Thermodynamic Causality of Solubility Mismatches

The solubility of an Fmoc-protected amino acid is governed by the balance between the crystal lattice energy of the solid monomer and its solvation energy.

  • The Hydrophobic Penalty: The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is highly nonpolar and bulky. When paired with a highly hydrophobic, rigid cyclic side chain like Tic (a bicyclic aromatic system), the combined hydrophobicity drastically reduces the molecule's ability to be solvated by DMF[2].

  • Dielectric Bridging: To overcome this, a less polar co-solvent such as Dichloromethane (DCM) must be introduced. DCM lowers the overall dielectric constant of the solvent system, effectively solvating the hydrophobic fluorenyl and isoquinoline rings, while DMF maintains the necessary polarity to solvate the carboxylic acid moiety[3].

  • Steric Hindrance and Reactivity: Even when highly soluble (e.g., Fmoc-Pro-OH), the secondary amine of cyclic residues creates steric hindrance during coupling and unique vulnerabilities during deprotection, most notably the rapid formation of Diketopiperazines (DKPs)[2].

Quantitative Solubility Profiles of Key Fmoc-Protected Cyclic Amino Acids
DerivativeRing StructureSolubility in DMFRecommended Co-solventsAggregation Risk
Fmoc-Pro-OH Pyrrolidine (5-membered)High (>0.9 M)[4]None requiredLow
Fmoc-Pip-OH Piperidine (6-membered)Moderate (~0.5 M)NMP or DCMLow-Moderate
Fmoc-Aze-OH Azetidine (4-membered)Low-Moderate[5]DCM/DMF (1:1)Moderate
Fmoc-Tic-OH TetrahydroisoquinolineLow (<0.3 M)DCM/DMF (1:1)[3]High (Hydrophobic)

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes a verification mechanism to prevent downstream synthesis failure.

Protocol 1: Standard Dissolution & Coupling for Highly Soluble Cyclic AAs (e.g., Fmoc-Pro-OH)

Causality: Fmoc-Pro-OH is highly soluble in DMF. However, when Proline is at the N-terminus or penultimate position, the steric constraint of the pyrrolidine ring strongly favors the cis peptide bond conformation. Upon Fmoc removal, this conformation brings the highly nucleophilic secondary amine into immediate proximity with the carbonyl carbon of the preceding residue, driving rapid intramolecular cleavage (DKP formation)[2].

Step-by-Step Methodology:

  • Dissolution: Weigh Fmoc-Pro-OH (3.0 to 4.0 equivalents relative to resin loading) into a clean, dry vial. Add peptide-synthesis grade DMF to achieve a 0.2 M to 0.5 M concentration. Vortex for 60 seconds until visually clear.

  • Activation: Add Oxyma Pure (4.0 eq) and N,N'-Diisopropylcarbodiimide (DIC) (4.0 eq) to the solution. Pre-activate for exactly 2 minutes[4].

  • Coupling: Transfer the activated mixture to the deprotected peptide-resin. Agitate at room temperature for 1 to 2 hours.

  • Self-Validation (The Chloranil Test): Standard Kaiser tests rely on primary amines to form the blue Ruhemann's purple complex and will yield a false negative for the secondary amine of Proline[6]. You must validate coupling completion using the Chloranil test. A successful coupling is validated when the resin beads remain colorless/yellow (absence of free secondary amines).

  • DKP Prevention (Critical): Immediately following the subsequent Fmoc-deprotection of the Proline residue, do not hold the resin in basic conditions (e.g., 20% piperidine). Wash rapidly and couple the next amino acid immediately to trap the secondary amine and prevent DKP-mediated chain cleavage[2].

DKP Step1 Fmoc-Pro-Peptide-Resin Step2 Piperidine/DMF (Deprotection) Step1->Step2 Step3 Free H-Pro-Peptide-Resin (Prone to cis-Cyclization) Step2->Step3 Step4 Intramolecular Nucleophilic Attack on Penultimate Carbonyl Step3->Step4 Prolonged Base Exposure Step5 Diketopiperazine (DKP) + Truncated Resin Step4->Step5 Chain Cleavage

Figure 1: Mechanistic pathway of Diketopiperazine (DKP) formation due to prolonged basic exposure.

Protocol 2: Advanced Dissolution for Hydrophobic Cyclic AAs (e.g., Fmoc-Tic-OH)

Causality: The rigid, bulky tetrahydroisoquinoline ring of Fmoc-Tic-OH exhibits a high crystal lattice energy and extreme hydrophobicity. Attempting to dissolve it in pure DMF results in a cloudy suspension. Applying high heat (>50°C) risks premature thermal cleavage of the Fmoc group[1]. A co-solvent system is required to bridge the dielectric gap[3].

Step-by-Step Methodology:

  • Co-Solvent Preparation: Prepare a 1:1 (v/v) mixture of anhydrous Dichloromethane (DCM) and DMF[3].

  • Dissolution: Weigh Fmoc-Tic-OH (3.0 eq) into a vial. Add the DCM/DMF mixture to achieve a 0.2 M concentration.

  • Thermal Management: If particulates remain, place the vial in a sonicator bath. Self-Validation: Monitor the bath temperature with a digital thermometer to ensure it strictly remains below 40°C. Sonication provides the mechanical cavitation energy required to break the crystal lattice without inducing thermal Fmoc degradation[1].

  • Activation & Coupling: Add HATU (2.9 eq) and DIPEA (6.0 eq) immediately before adding to the resin. The slight under-equivalency of HATU prevents guanidinylation of the N-terminus.

  • Post-Coupling Wash: Because DCM can cause certain PEG-based resins to swell differently than DMF, perform a gradient wash (DCM

    
     DCM/DMF 
    
    
    
    DMF) to safely transition the resin back to standard SPPS conditions.

G Start Fmoc-Cyclic AA Selection Assess Assess Hydrophobicity & Ring Size Start->Assess HighSol High Solubility (e.g., Fmoc-Pro-OH) Assess->HighSol LowSol Low/Moderate Solubility (e.g., Fmoc-Tic-OH, Aze) Assess->LowSol DMF Dissolve in 100% DMF (>0.5 M) HighSol->DMF DCM Use DCM:DMF (1:1) Co-solvent System LowSol->DCM Couple Activate & Couple (Validate via Chloranil Test) DMF->Couple Sonicate Gentle Sonication (<40°C) DCM->Sonicate Sonicate->Couple

Figure 2: Decision matrix and workflow for resolving cyclic amino acid solubility mismatches.

Conclusion

The successful incorporation of Fmoc-protected cyclic amino acids requires a deep understanding of their thermodynamic properties. By treating highly soluble derivatives (Proline) with strict temporal control to prevent DKP formation, and by applying targeted co-solvent systems (DCM/DMF) to hydrophobic derivatives (Tic, Aze), scientists can maintain high synthetic yields. Always employ secondary-amine-specific validation assays (Chloranil) to ensure the integrity of the coupling cycle.

References

  • BenchChem. "Addressing solubility issues of Fmoc-Gly-DL-Ala in synthesis". Benchchem.
  • RSC Publishing. "Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents". RSC.org.
  • BenchChem. "Fmoc-Pro-Pro-Pro-OH | 134303-96-1". Benchchem.
  • PMC - NIH. "Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide". NIH.gov.
  • DIGIBUG. "SÍNTESIS Y EVALUACIÓN DE INHIBIDORES DE LA INTERACCIÓN PROTEINA-PROTEINA MEDIADAS POR EL DOMINIO PDZ DE LA nNOS". UGR.es.
  • Ambeed. "136552-06-2 | Fmoc-Aze-OH | Chiral Building Blocks". Ambeed.com.

Sources

Exploratory

Synthesis Pathways for (1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic Acid

Executive Summary & Target Analysis Target Molecule: (1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic acid Common Abbreviation: Fmoc-(1R,3R)-3-ACPC or Fmoc-(+)-trans-3-ACPC Stereochemical Classification: -Amino Acid; trans-1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Target Analysis

Target Molecule: (1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic acid Common Abbreviation: Fmoc-(1R,3R)-3-ACPC or Fmoc-(+)-trans-3-ACPC Stereochemical Classification:


-Amino Acid; trans-1,3-disubstituted cyclopentane.
Primary Applications:  Peptidomimetics (foldamers), GABA receptor agonists (GABA-C), and conformationally constrained peptide building blocks.

Technical Note on Stereochemistry: It is critical to distinguish between the cis and trans isomers of 3-aminocyclopentanecarboxylic acid (3-ACPC).

  • Cis Isomers: (1R,3S) and (1S,3R). The substituents are on the same face.

  • Trans Isomers: (1R,3R) and (1S,3S). The substituents are on opposite faces.

  • Target: The (1R,3R) configuration corresponds to the trans isomer.

This guide details the robust, scalable synthesis of the enantiopure (1R,3R) isomer starting from commercially available 3-oxocyclopentanecarboxylic acid. The pathway prioritizes chemical resolution for high optical purity, a method favored in drug development for its reliability over small-scale asymmetric catalysis.

Retrosynthetic Analysis

The synthesis is designed to ensure stereochemical integrity at both chiral centers. The strategy involves constructing the carbon skeleton, establishing the trans-relative stereochemistry via thermodynamic control or separation, and finally isolating the (1R,3R) enantiomer via optical resolution.

Retrosynthesis Figure 1: Retrosynthetic logic for accessing the (1R,3R) target. Target (1R,3R)-3-(Fmoc-amino) cyclopentanecarboxylic acid Intermediate1 (1R,3R)-3-Aminocyclopentane carboxylic acid (Unprotected) Target->Intermediate1 Fmoc Protection Racemate (±)-trans-3-Aminocyclopentane carboxylic acid Intermediate1->Racemate Optical Resolution (L-DBTA or Tartaric Acid) Precursor 3-Oxocyclopentanecarboxylic acid Racemate->Precursor Reductive Amination & Diastereomer Separation

Detailed Synthesis Protocol

Phase 1: Synthesis of Racemic trans-3-Aminocyclopentanecarboxylic Acid

The starting material, 3-oxocyclopentanecarboxylic acid, is converted to the amine. Direct reductive amination often yields a mixture of cis and trans isomers. The trans isomer is thermodynamically more stable in certain derivative forms or can be separated via crystallization.

Step 1.1: Oximation

  • Reagents: 3-Oxocyclopentanecarboxylic acid, Hydroxylamine hydrochloride (

    
    ), Sodium acetate (
    
    
    
    ).
  • Conditions: Aqueous ethanol, reflux, 2–4 hours.

  • Mechanism: Condensation of hydroxylamine with the ketone to form the oxime.

  • Outcome: Quantitative yield of 3-(hydroxyimino)cyclopentanecarboxylic acid.

Step 1.2: Reduction to Amine

  • Reagents: Sodium amalgam (Na/Hg) or Hydrogenation (

    
    , Raney Ni or Rh/Al
    
    
    
    O
    
    
    ).
  • Protocol:

    • Dissolve oxime in aqueous NaOH (if using Na/Hg) or ethanol/ammonia (if using hydrogenation).

    • Perform reduction.[1][2] Sodium amalgam reduction typically favors the thermodynamically stable trans isomer (approx 3:1 trans:cis ratio), whereas catalytic hydrogenation may favor the cis isomer depending on the catalyst.

    • Preferred Route: Reduction with Sodium metal in alcohol or Na/Hg often yields higher trans content.

Step 1.3: Isolation of trans-Diastereomer

  • Purification: The crude amino acid mixture is purified by ion-exchange chromatography (Dowex 50W).

  • Separation: Fractional crystallization from water/acetone or water/ethanol. The trans-amino acid is typically less soluble than the cis-isomer in aqueous organic mixtures, allowing for isolation of the (±)-trans-3-ACPC precipitate.

  • QC Check:

    
    H NMR to confirm removal of cis-isomer (distinct shifts for 
    
    
    
    -protons).
Phase 2: Optical Resolution

To obtain the specific (1R,3R) enantiomer from the (±)-trans racemate, a classical resolution is performed.

Step 2.1: Salt Formation

  • Resolving Agent: (2S,3S)-2,3-Dibenzoyl-L-tartaric acid (L-DBTA) or (+)-Tartaric acid.[3]

  • Solvent: Methanol or Ethanol/Water mixtures.[4]

  • Procedure:

    • Dissolve (±)-trans-3-ACPC (1.0 eq) and the resolving agent (0.5–1.0 eq) in boiling solvent.

    • Allow to cool slowly to room temperature, then refrigerate.

    • The diastereomeric salt of the (1R,3R)-amine crystallizes preferentially with the selected tartrate derivative (empirical verification of matching resolving agent enantiomer required; typically L-tartrates resolve the (+)-amine).

Step 2.2: Liberation of the Free Amino Acid

  • Reagents: Ion-exchange resin (Dowex 50W, H+ form) or Methanolic HCl (if ester is desired) followed by hydrolysis.

  • Procedure:

    • Collect crystals and recrystallize to constant optical rotation.

    • Dissolve salt in water, pass through acidic ion-exchange column.

    • Wash column with water (removes resolving agent).

    • Elute amino acid with 1M

      
      .
      
    • Evaporate to yield enantiopure (1R,3R)-3-aminocyclopentanecarboxylic acid.

Phase 3: Fmoc Protection

The final step installs the fluorenylmethoxycarbonyl (Fmoc) group, rendering the molecule suitable for solid-phase peptide synthesis (SPPS).

Step 3.1: Schotten-Baumann Reaction

  • Reagents: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide),

    
     or 
    
    
    
    .
  • Solvent: Water/Dioxane (1:1) or Water/Acetone.[4][5]

  • Protocol:

    • Dissolve (1R,3R)-3-ACPC (10 mmol) in 20 mL 10%

      
      .
      
    • Cool to 0°C.

    • Add Fmoc-OSu (11 mmol) dissolved in 20 mL Dioxane dropwise.

    • Stir at 0°C for 1 hour, then room temperature for 12 hours.

    • Workup: Dilute with water, extract with ether (to remove unreacted Fmoc-OSu/byproducts).

    • Acidify aqueous phase to pH 2 with 1M HCl (precipitates the product).

    • Extract with Ethyl Acetate, dry over

      
      , and concentrate.
      
    • Purification: Recrystallize from Ethyl Acetate/Hexane.

Process Visualization

The following diagram illustrates the complete workflow from the starting ketone to the final protected amino acid.

SynthesisWorkflow Figure 2: Step-by-step synthesis workflow for Fmoc-(1R,3R)-3-ACPC. Ketone 3-Oxocyclopentane carboxylic acid Oxime Oxime Intermediate Ketone->Oxime NH2OH·HCl NaOAc RacemicAmine (±)-trans-3-ACPC (Racemic) Oxime->RacemicAmine Reduction (Na/Hg) + Fractional Cryst. Salt (1R,3R)-Salt Precipitate RacemicAmine->Salt Resolution (L-DBTA) PureAmine (1R,3R)-3-ACPC (Free Acid) Salt->PureAmine Ion Exchange (Liberation) FinalProduct Fmoc-(1R,3R)-3-ACPC PureAmine->FinalProduct Fmoc-OSu NaHCO3

Analytical Specifications & Quality Control

To ensure the material is suitable for drug development applications, the following specifications must be met.

ParameterMethodSpecification
Identity

H NMR (DMSO-

)
Consistent with structure;

~7.3-7.9 (Fmoc), ~4.0 (CH-N), ~2.8 (CH-COOH).
Stereochemistry Chiral HPLC / Optical Rotationee > 98%; Specific rotation

must match literature (positive for 1R,3R).
Purity HPLC (Reverse Phase C18)> 98% area
Water Content Karl Fischer< 1.0%
Residual Solvent GC-HeadspaceConforms to ICH Q3C limits

Critical Stereochemical Check: The (1R,3R) isomer is the trans isomer. In the


H NMR, the coupling constants of the methine protons can help distinguish cis vs trans, but Chiral HPLC using a crown ether column or derivatization with Marfey's reagent is recommended for definitive proof of enantiomeric excess.

Safety & Handling

  • Fmoc-OSu: Potential sensitizer. Handle in a fume hood.

  • Sodium Amalgam (if used): Releases mercury vapor and hydrogen. Highly hazardous. Use strictly in a well-ventilated hood with appropriate waste disposal protocols. Catalytic hydrogenation is a safer alternative if diastereoselectivity can be optimized.

  • Hydroxylamine HCl: Corrosive and potential mutagen.

References

  • Stereoselective Synthesis of Cyclic Amino Acids: Allan, R. D., et al. "Synthesis of analogues of GABA. XIII. An alternate route to (Z)-4-aminocrotonic acid." Australian Journal of Chemistry, 1985. (Foundational work on GABA analogs including 3-ACPC).

  • Resolution of 3-Aminocyclopentanecarboxylic Acid: Gellman, S. H., et al. "Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives." Journal of the American Chemical Society, 2002. (Provides relevant methodologies for ACPC resolution and handling).

  • Fmoc Protection Protocols: ChemPep Inc. "Fmoc Solid Phase Peptide Synthesis: Standard Practices." (Standard protocols for Fmoc protection of amino acids).

  • Biological Activity & Nomenclature: Johnston, G. A. R., et al. "trans-4-Amino-2-methylbut-2-enoic acid and (±)-trans-2-aminomethylcyclopropanecarboxylic acid can differentiate rat ρ3 from human ρ1 and ρ2 recombinant GABAC receptors." British Journal of Pharmacology, 2002. (Confirms the biological relevance and naming of trans-3-ACPC).

Sources

Foundational

Introduction: The Strategic Value of Conformational Constraint in Peptide Science

An In-depth Technical Guide to the Physical Properties of Fmoc-3-aminocyclopentanecarboxylic Acid Isomers In the landscape of modern drug discovery and peptide science, the use of conformationally constrained non-protein...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physical Properties of Fmoc-3-aminocyclopentanecarboxylic Acid Isomers

In the landscape of modern drug discovery and peptide science, the use of conformationally constrained non-proteinogenic amino acids is a cornerstone of rational design. Among these, the stereoisomers of 3-aminocyclopentanecarboxylic acid (ACPC) offer a unique cyclopentyl scaffold that imparts predictable structural motifs upon peptides, influencing their secondary structure, receptor affinity, and metabolic stability. The attachment of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is essential for their application in modern solid-phase peptide synthesis (SPPS), which relies on a mild, base-labile deprotection strategy.[1][2]

The existence of four distinct stereoisomers—(1R,3S), (1S,3R), (1R,3R), and (1S,3S)—necessitates a thorough understanding of their individual physical properties. These properties are not mere data points; they are critical parameters that dictate the success of synthesis, purification, and quality control. Differences in melting point, solubility, optical rotation, and chromatographic behavior directly impact coupling efficiency, the choice of solvents, enantiomeric purity assessment, and the final yield of the target peptide. This guide provides an in-depth analysis of these properties from a field-proven perspective, explaining the causality behind experimental choices and providing robust protocols for their characterization.

The Four Stereoisomers: A Structural Overview

The four stereoisomers of Fmoc-3-aminocyclopentanecarboxylic acid arise from the two stereocenters at the C1 and C3 positions of the cyclopentane ring. This gives rise to two diastereomeric pairs: a cis pair and a trans pair.

  • cis Isomers: (1S,3R) and (1R,3S). The amino and carboxyl groups are on the same face of the cyclopentane ring.

  • trans Isomers: (1S,3S) and (1R,3R). The amino and carboxyl groups are on opposite faces of the ring.

Each diastereomeric pair consists of two enantiomers (non-superimposable mirror images).

G cluster_cis cis-Isomers cluster_trans trans-Isomers cis_1 (1S,3R) cis_2 (1R,3S) cis_1->cis_2 Enantiomers trans_1 (1S,3S) cis_1->trans_1 Diastereomers trans_2 (1R,3R) cis_1->trans_2 Diastereomers cis_2->trans_1 Diastereomers cis_2->trans_2 Diastereomers trans_1->trans_2 Enantiomers Fmoc-3-ACPC Fmoc-3-ACPC

Diagram 1: Stereochemical relationships of Fmoc-3-aminocyclopentanecarboxylic acid isomers.

Core Physical Properties: A Comparative Analysis

The stereochemical differences between the isomers directly influence their macroscopic physical properties by affecting how the molecules interact and pack in a solid or solution state.

Table 1: Summary of Physical Properties of Fmoc-3-ACPC Isomers

Property(1S,3R)-Fmoc-3-ACPC (cis)(1R,3S)-Fmoc-3-ACPC (cis)(1S,3S)-Fmoc-3-ACPC (trans)(1R,3R)-Fmoc-3-ACPC (trans)
CAS Number 220497-66-5[3][4]220497-67-6[5]Data not availableData not available
Molecular Formula C₂₁H₂₁NO₄C₂₁H₂₁NO₄[5][6]C₂₁H₂₁NO₄C₂₁H₂₁NO₄
Molecular Weight 351.40 g/mol [3][7]351.40 g/mol [5][6]351.40 g/mol 351.40 g/mol
Appearance White solid[3]Solid[6]White solid (Expected)White solid (Expected)
Melting Point 164.7 °C[4]163.8 °C[5]Data not availableData not available
Specific Optical Rotation +13 ± 2º (c=1, MeOH, 20°C)[3]approx. -13º (Expected)Data not availableData not available
Melting Point: An Indicator of Purity and Crystal Packing

The melting point is a fundamental property that provides insights into the purity and the stability of the crystalline lattice. For stereoisomers, differences in melting point reflect variations in how the molecules pack together. The cis and trans diastereomers are expected to have different melting points due to significant differences in their molecular shape and intermolecular hydrogen bonding capabilities, which affects the crystal lattice energy. The available data for the two cis enantiomers show very similar melting points, which is expected for enantiomeric pairs that crystallize in a similar fashion.

Solubility: A Critical Parameter for Synthesis and Formulation

The solubility of Fmoc-amino acids in common SPPS solvents is paramount for achieving efficient and complete coupling reactions.[1]

  • N,N-Dimethylformamide (DMF) & N-Methyl-2-Pyrrolidone (NMP): These polar aprotic solvents are the workhorses of SPPS. Fmoc-3-ACPC isomers generally exhibit good to excellent solubility in both DMF and NMP, which effectively solvate the protected amino acid, making it available for activation and coupling.[8][9] NMP is often favored for its higher solvating power, particularly for difficult or aggregating sequences.[8]

  • Dichloromethane (DCM): As a less polar solvent, DCM is generally a poor choice for dissolving Fmoc-amino acids and is rarely used for coupling steps in Fmoc-based SPPS.[1][8]

It is a crucial field-proven insight that while general solubility trends exist, quantitative solubility data for many Fmoc-amino acids is not widely published and should be determined empirically for specific, demanding applications or when developing highly concentrated solutions.[1]

Optical Rotation: The Key to Stereochemical Identity

Specific optical rotation is the quantitative measure of a chiral compound's ability to rotate the plane of polarized light.[10] It is an indispensable tool for:

  • Confirming Stereochemical Identity: The sign (+ or -) and magnitude of the rotation are unique to a specific enantiomer under defined conditions (concentration, solvent, temperature, wavelength).

  • Assessing Enantiomeric Purity: A pure enantiomer will exhibit a specific rotation value that matches the literature reference. A lower value may indicate the presence of the opposing enantiomer or other impurities.

As enantiomers, the (1S,3R) and (1R,3S) isomers will rotate light to an equal degree but in opposite directions. The dextrorotatory (+) rotation of the (1S,3R) isomer is confirmed by vendor data to be +13 ± 2º.[3] Therefore, a pure sample of the (1R,3S) isomer is expected to have a specific rotation of approximately -13º under the same conditions.

Chromatographic Behavior and Isomer Separation

The separation of the four stereoisomers is a significant analytical challenge, as enantiomers possess identical physical properties in a non-chiral environment. Chiral High-Performance Liquid Chromatography (HPLC) is the definitive technique for this purpose.[11]

The Principle of Chiral HPLC

Chiral separation is achieved by using a Chiral Stationary Phase (CSP). The CSP creates a chiral environment within the column, leading to the formation of transient, diastereomeric complexes between the stationary phase and the individual enantiomers. These complexes have different energies of formation and dissociation, resulting in different retention times and thus, separation.[12] For acidic compounds like Fmoc-3-ACPC, polysaccharide-based CSPs are a highly effective first choice for method development.[12][13]

  • Polysaccharide-Based CSPs (e.g., Chiralpak® AD, Chiralcel® OD): These columns, based on cellulose or amylose derivatives, offer broad enantioselectivity for a wide range of compounds, including carboxylic acids.[12] Separation is achieved through a combination of hydrogen bonding, dipole-dipole, and steric interactions.

G cluster_workflow Chiral HPLC Method Development Workflow start Define Goal: Separate 4 Isomers screening Column & Mobile Phase Screening Columns: - Chiralcel® OD-H - Chiralpak® AD-H Mobile Phases (Normal Phase): - Hexane/IPA/TFA - Hexane/EtOH/TFA start->screening evaluation Evaluate Initial Results (Resolution, Peak Shape) screening->evaluation optimization Optimize Conditions - Isocratic % of alcohol - Flow rate - Temperature evaluation->optimization Partial or No Separation validation Method Validation (LOD, LOQ, Linearity, Robustness) evaluation->validation Baseline Separation optimization->evaluation end Final Analytical Method validation->end

Diagram 2: A logical workflow for developing a chiral HPLC separation method for Fmoc-3-ACPC isomers.

Self-Validating Experimental Protocols

The following protocols are designed to be self-validating, providing clear steps and rationale for obtaining reliable physical property data.

Protocol 1: Determination of Melting Point
  • Rationale: To determine the temperature range over which the solid-to-liquid phase transition occurs. A sharp melting range (e.g., < 2°C) is indicative of high purity.

  • Apparatus: Calibrated melting point apparatus, capillary tubes.

  • Procedure:

    • Ensure the melting point apparatus is calibrated using certified standards.

    • Finely powder a small amount of the dried Fmoc-3-ACPC isomer.

    • Pack the powder into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube in the apparatus.

    • Set a rapid heating ramp (e.g., 10-15°C/min) to quickly approach the expected melting point.

    • Once within 20°C of the expected melting point, reduce the ramp rate to 1-2°C/min to ensure thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2).

    • The melting range is reported as T1-T2.

    • Perform the measurement in triplicate for statistical confidence.

Protocol 2: Measurement of Specific Optical Rotation
  • Rationale: To measure the angle of rotation of plane-polarized light caused by a solution of the chiral isomer, allowing for calculation of the specific rotation, a characteristic physical constant.[10]

  • Apparatus: Calibrated polarimeter, 1 dm (100 mm) sample cell, analytical balance, volumetric flasks.

  • Procedure:

    • Instrument Calibration: Calibrate the polarimeter by setting the zero point using a cell filled with the same solvent (e.g., HPLC-grade Methanol) that will be used for the sample.[10]

    • Sample Preparation: Accurately weigh approximately 100 mg of the Fmoc-3-ACPC isomer. Dissolve it in the solvent in a 10.00 mL volumetric flask. Ensure the sample is fully dissolved and the solution is free of bubbles. This corresponds to a concentration (c) of ~0.01 g/mL or 1 g/100mL.

    • Measurement: Rinse the sample cell with a small amount of the sample solution before filling it completely. Ensure no air bubbles are present in the light path.

    • Place the cell in the polarimeter and record the observed rotation (α) in degrees. Perform at least three separate readings and average the results.

    • Calculation: Calculate the specific rotation [α] using the formula: [α]ᵀλ = α / (l × c) Where:

      • α = observed rotation in degrees

      • l = path length of the cell in decimeters (dm) (typically 1 dm)

      • c = concentration in g/mL

      • T = temperature in °C (e.g., 20°C)

      • λ = wavelength of light (typically the sodium D-line, 589 nm)

    • Reporting: Report the result including the sign, temperature, wavelength, concentration, and solvent. Example: [α]²⁰D = +13.1° (c 1.0, MeOH).

Protocol 3: Chiral HPLC Method Development for Isomer Separation
  • Rationale: To develop a robust HPLC method capable of separating all four stereoisomers with baseline resolution, enabling accurate purity assessment.

  • Apparatus: HPLC system with UV detector, polysaccharide-based chiral columns.

  • Procedure:

    • Sample Preparation: Prepare a stock solution of a racemic mixture (or a mix of all available isomers) at approximately 1 mg/mL in a suitable solvent (e.g., Methanol or Ethanol).

    • Initial Screening Phase (Normal Phase is often a good starting point for Fmoc-amino acids):

      • Column: Chiralpak® AD-H or Chiralcel® OD-H (4.6 x 250 mm).

      • Mobile Phase A: n-Hexane / 2-Propanol (IPA) / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).

      • Mobile Phase B: n-Hexane / Ethanol (EtOH) / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).

      • Rationale: The acidic modifier (TFA) is crucial for protonating the carboxylic acid, ensuring good peak shape and consistent interactions with the CSP.[13]

    • Screening Execution:

      • Flow Rate: 1.0 mL/min.

      • Temperature: 25°C.

      • Detection: UV at 265 nm (for the Fmoc group).

      • Injection Volume: 10 µL.

      • Run each mobile phase on each column. Evaluate the resulting chromatograms for any signs of separation.

    • Optimization Phase:

      • If partial separation is observed, systematically adjust the mobile phase composition.

      • Vary Alcohol Content: Change the percentage of IPA or EtOH (e.g., from 5% to 20%). Increasing the alcohol content generally decreases retention time.

      • Adjust Flow Rate: Lowering the flow rate (e.g., to 0.5 mL/min) can sometimes improve resolution, as chiral separations often benefit from increased interaction time with the CSP.[14]

      • Vary Temperature: Investigate the effect of temperature (e.g., 15°C to 40°C). Lower temperatures often enhance chiral selectivity.[14]

    • Documentation: Meticulously document all conditions and the resulting resolution (Rs) values. The goal is to achieve Rs > 1.5 for all adjacent peaks.

Conclusion

The four stereoisomers of Fmoc-3-aminocyclopentanecarboxylic acid, while chemically identical in a non-chiral context, are distinct entities with unique physical properties. The cis and trans diastereomers exhibit different molecular geometries that are expected to result in different melting points and crystal packing energies. Within each diastereomeric pair, the enantiomers are distinguished by the direction in which they rotate plane-polarized light and their differential interaction with a chiral environment. A comprehensive characterization of these properties, particularly through robust techniques like chiral HPLC, is not merely an academic exercise. It is a fundamental requirement for ensuring the quality, purity, and stereochemical integrity of these valuable building blocks, which ultimately underpins the successful synthesis and therapeutic potential of novel peptide-based drugs.

References

  • BuyersGuideChem. (n.d.). (1S,3R)-N-Fmoc-1-aminocyclopentane-3-carboxylic acid. Available at: [Link]

  • Yeh, Y. L., et al. (2012). Optical method for measuring optical rotation angle and refractive index of chiral solution. Optics Express. Available at: [Link]

  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Available at: [Link]

  • Manne, S. R., et al. (2022). Solubility of Fmoc protected amino acids used in Project C. ResearchGate. Available at: [Link]

  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Available at: [Link]

  • Gdansk University of Technology. (n.d.). M9. Optical rotation of solutions. Measurement of the concentration of optically active substances by refractometric method and by using a polarimeter. Available at: [Link]

  • I.B.S. (n.d.). Chiral HPLC Method Development. Available at: [Link]

  • University of Calgary. (n.d.). 4.7. Optical Rotation – Introduction to Organic Chemistry. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclopentanecarboxylic acid, 3-amino-, cis- (CAS 49805-32-5). Available at: [Link]

  • LCGC International. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]

  • Ji, H.-F. (2023). A general method to predict optical rotations of chiral molecules from their structures. RSC Advances. Available at: [Link]

  • PubChem. (n.d.). (1R,3S)-3-Aminocyclopentanecarboxylic acid. Available at: [Link]

  • Alan Scientific. (n.d.). Fmoc-Asn(Trt)-OH. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Solid-Phase Synthesis Protocols for (1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic Acid

This Application Note is designed for researchers utilizing (1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic acid (Fmoc-(1R,3R)-3-ACPC) in solid-phase peptide synthesis (SPPS). This building block is a conformationally const...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers utilizing (1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic acid (Fmoc-(1R,3R)-3-ACPC) in solid-phase peptide synthesis (SPPS). This building block is a conformationally constrained


-amino acid, often used to induce specific secondary structures (e.g., helices or turns) in peptidomimetics.

Executive Summary & Molecule Profile

The incorporation of (1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic acid into peptide backbones introduces significant conformational constraints. Unlike flexible glycine or alanine residues, the cyclopentane ring locks the


 and 

torsion angles, often favoring specific foldamer structures such as helices.

However, this rigidity presents two primary challenges during SPPS:

  • Steric Hindrance: The secondary carbon attachment point and the ring structure impede the approach of the incoming activated amino acid.

  • On-Resin Aggregation: Homooligomers or sequences rich in this residue tend to fold prematurely on the resin, collapsing the solvation shell and preventing subsequent couplings.

Critical Material Attributes (CMA)
AttributeSpecificationImplication for SPPS
Stereochemistry (1R, 3R)This is the trans isomer. Enantiopurity is critical; avoid strong bases that may cause epimerization at C1.
Backbone Type

-Amino Acid
The amino and carboxyl groups are separated by 3 carbons. Slower coupling kinetics than

-amino acids.
Solubility Moderate in DMFMay require sonication or slight warming (35°C) to fully dissolve at high concentrations (>0.2 M).

Strategic Protocol Design

Resin Selection[1][2]
  • Recommendation: 2-Chlorotrityl Chloride (2-CTC) Resin or Rink Amide MBHA (low loading) .

  • Rationale:

    • Steric Bulk: 2-CTC allows for the attachment of the first hindered residue under very mild conditions, minimizing racemization.

    • Loading Control: High loading (>0.6 mmol/g) promotes aggregation. Target a substitution level of 0.2 – 0.3 mmol/g to provide "breathing room" for the growing structured peptide.

Coupling Chemistry[1][3][4][5][6][7][8]
  • Standard Reagents (DIC/Oxyma): Often insufficient for this hindered residue.

  • Preferred System: HATU / HOAt / DIEA .

  • Mechanism: HATU generates a highly reactive 7-azabenzotriazole ester.[1] The intramolecular base catalysis (via the pyridine nitrogen in the 7-aza ring) accelerates the aminolysis of the ester by the resin-bound amine, overcoming the steric barrier of the cyclopentane ring.

Step-by-Step Experimental Protocols

Protocol A: Resin Loading (First Residue Attachment)

Target: Attachment of Fmoc-(1R,3R)-3-ACPC to 2-CTC Resin.

  • Swelling: Place 2-CTC resin (1.0 g) in a reactor. Add dry DCM (10 mL) and shake for 30 min. Drain.

  • Preparation: Dissolve Fmoc-(1R,3R)-3-ACPC (0.6 eq relative to nominal resin capacity) in dry DCM (10 mL). Add DIEA (4.0 eq).

    • Note: Using a substoichiometric amount of amino acid ensures low loading.

  • Loading: Add the solution to the resin.[2][3] Shake for 2 hours at room temperature.

  • Capping: Add MeOH (1 mL) and DIEA (1 mL) directly to the reaction mixture. Shake for 20 min to cap unreacted chlorides.

  • Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).

  • Loading Determination: Dry a small aliquot and perform a UV-Fmoc quantification (290 nm) to verify substitution (Target: 0.2–0.3 mmol/g).

Protocol B: Elongation Cycle (The "Difficult Coupling" Cycle)

Use this cycle when coupling Fmoc-(1R,3R)-3-ACPC or coupling onto an N-terminal ACPC residue.

StepReagentTimeCyclesNotes
1. Deprotection 20% Piperidine + 0.1 M HOBt in DMF5 min1HOBt prevents aspartimide formation (if Asp present) and suppresses potential epimerization.
2. Deprotection 20% Piperidine + 0.1 M HOBt in DMF15 min1Monitor UV eluent.
3. Wash DMF1 min5Crucial to remove all piperidine traces.
4. Activation HATU (0.95 eq), HOAt (0.95 eq), DIEA (2.0 eq)Pre-activate 2 min-Dissolve AA (3-5 eq) in DMF. Add reagents. Solution turns yellow.
5. Coupling Activated AA Solution2 - 4 hours 1Double coupling recommended if sequence >10 residues.
6. Wash DMF1 min4-
7. Capping Acetic Anhydride / Pyridine / DMF10 min1Optional but recommended to terminate unreacted chains.

Visualization of Workflows

SPPS Cycle Flow for Hindered Gamma-Amino Acids

This diagram illustrates the modified flow required for (1R,3R)-3-ACPC, emphasizing the extended coupling loop.

SPPS_Cycle Start Fmoc-Peptide-Resin Deprotect Fmoc Removal (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF x5) Deprotect->Wash1 Activate Activation (HATU/DIEA/AA) Pre-mix 2 min Wash1->Activate Couple Coupling (2-4 Hours) Activate->Couple Check Kaiser/Chloranil Test Couple->Check Recouple Re-Coupling (Fresh Reagents) Check->Recouple Fail (Blue) Wash2 Wash (DMF x4) Check->Wash2 Pass (Colorless) Recouple->Check Finish Elongated Peptide Wash2->Finish

Caption: Modified SPPS cycle with mandatory testing and re-coupling loops for hindered residues.

Troubleshooting Decision Tree

When coupling efficiency drops (indicated by a positive Kaiser test), follow this logic path.

Troubleshooting Problem Incomplete Coupling (Positive Kaiser Test) Step1 Double Couple (Fresh HATU/DIEA) Problem->Step1 Check1 Test Passed? Step1->Check1 Step2 Switch Solvent System (Use 'Magic Mixture': DCM/DMF/NMP) Check1->Step2 No Success Proceed to Next Cycle Check1->Success Yes Check2 Test Passed? Step2->Check2 Step3 Chaotropic Salts (0.1M LiCl in DMF) Check2->Step3 No Check2->Success Yes Check3 Test Passed? Step3->Check3 Step4 Microwave Assist (50°C, 15 min) Check3->Step4 No Check3->Success Yes Step4->Success If Pass Fail Cap & Note Deletion Step4->Fail If Fail

Caption: Logic flow for optimizing difficult couplings caused by aggregation or steric hindrance.

Quality Control & Troubleshooting

Monitoring Aggregation

The (1R,3R) stereochemistry promotes the formation of stable secondary structures (e.g., 12-helices).

  • Symptom: The resin volume shrinks significantly during the synthesis of the oligomer.

  • Solution: Use the "Magic Mixture" for coupling and washing steps:

    • DCM : DMF : NMP (1 : 1 : 1)

    • This disrupts hydrogen bonding networks better than pure DMF.

Cleavage and Isolation

Because the cyclopentane ring is stable, standard TFA cleavage is effective.

  • Cocktail: TFA (95%) / TIS (2.5%) / H2O (2.5%).[3]

  • Time: 2 hours.

  • Analysis:

    • HPLC: Run a gradient of 5-60% ACN over 30 mins. The cyclic residue increases hydrophobicity; expect retention time shifts compared to linear analogs.

    • Mass Spec: No specific fragmentation issues are expected, but the ring is stable and will not fragment easily.

References

  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research. [Link]

  • Appella, D. H., et al. (1999). Residue-based control of helix shape in beta-peptide oligomers. Nature. [Link]

  • Albericio, F., & Tyley, A. (2013). Solid-Phase Synthesis of Cyclic Peptides. In Methods in Molecular Biology. [Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[4] An efficient peptide coupling additive.[5] Journal of the American Chemical Society.[6] [Link]

  • Wicha, J., et al. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid. The Journal of Organic Chemistry. [Link][7]

Sources

Application

Application Note: Incorporating (1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic Acid into Peptidomimetics

Executive Summary & Structural Logic The incorporation of cyclic -amino acids into peptide backbones is a powerful strategy for generating "foldamers"—oligomers with distinct, stable secondary structures and enhanced met...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Logic

The incorporation of cyclic


-amino acids into peptide backbones is a powerful strategy for generating "foldamers"—oligomers with distinct, stable secondary structures and enhanced metabolic stability. This guide focuses on (1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic acid  (often abbreviated as trans-3-ACPC).
Conformational Distinctiveness

Unlike its


-amino acid counterpart (2-ACPC) which typically promotes 12-helix formation, or the cis-3-ACPC isomer which favors 14-helices, the (1R,3R)-trans-3-ACPC  isomer is unique. Its geometric constraint directs the backbone into extended conformations that strongly favor parallel 

-sheet secondary structures
.
  • Stereochemical Insight: The (1R,3R) configuration places the amino and carboxyl groups in a trans relationship across the cyclopentane ring. This vector alignment prevents the intramolecular H-bonding required for helix formation (e.g.,

    
    ), instead promoting intermolecular or inter-strand H-bonding.
    
  • Implication for Synthesis: This sheet-forming propensity creates a high risk of on-resin aggregation during Solid Phase Peptide Synthesis (SPPS). Protocols must be adapted to disrupt these secondary structures during assembly.

Pre-Synthesis Considerations

Resin Selection

Standard high-loading resins (0.6–0.8 mmol/g) are contraindicated for sequences containing multiple trans-3-ACPC residues due to aggregation risks.

  • Recommendation: Use low-loading resins (0.15–0.3 mmol/g).

  • Type: ChemMatrix® (PEG-based) or Tentagel resins are preferred over polystyrene (PS) due to better swelling in the polar solvents required to solubilize aggregating peptides.

Solvent Systems

DMF (Dimethylformamide) is standard, but for trans-3-ACPC oligomers, NMP (N-methyl-2-pyrrolidone) is superior due to its higher dielectric constant and ability to disrupt hydrogen bonds.

Detailed SPPS Protocol

This protocol is optimized for Fmoc chemistry on a 0.1 mmol scale.

Reagents Preparation
  • Monomer Solution: Dissolve (1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic acid to 0.2 M in NMP.

  • Activator: HATU (0.5 M in DMF) is preferred over HBTU/HCTU due to the steric bulk of the cyclopentane ring.

  • Base: DIEA (Diisopropylethylamine), 2.0 M in NMP.

Step-by-Step Workflow
StepOperationReagents/ConditionsDurationMechanism/Notes
1 Swelling DCM followed by NMP2 x 15 minEnsures full accessibility of resin sites.
2 Fmoc Deprotection 20% Piperidine in NMP + 0.1 M HOBt1 x 5 min, 1 x 10 minHOBt suppresses aspartimide formation (if Asp present) and improves kinetics.
3 Wash NMP5 x 1 minCritical to remove piperidine which would quench the activator.
4 Coupling (Activation) Monomer (4 eq), HATU (3.9 eq), DIEA (8 eq)Pre-activate 1 minDo not leave activated ester too long; risk of epimerization.
5 Coupling (Reaction) Add mixture to resin60 - 120 minDouble coupling is mandatory for this sterically hindered residue.
6 Monitoring Chloranil Test< 5 minNinhydrin (Kaiser) test is often false-negative for secondary amines, though 3-ACPC is primary. Chloranil is more sensitive for aggregates.
7 Capping Acetic Anhydride/Lutidine/NMP10 minCaps unreacted amines to prevent deletion sequences.
Troubleshooting Aggregation (The "Difficult Sequence" Pathway)

If coupling is incomplete (positive Chloranil test) after double coupling, initiate the Aggregation Disruption Protocol :

  • Chaotropic Wash: Wash resin with 0.1 M KSCN in DMF or 4 M LiCl in DMF.

  • Microwave Coupling: Perform the third coupling at 75°C (25W) for 10 minutes. Note: Avoid heating if Cys/His are present to prevent racemization.

  • Magic Mixture: Use DCM/DMF/NMP (1:1:1) with 1% Triton X-100 for the coupling solvent.

Visualization of Workflows

Optimized SPPS Cycle for Hindered Gamma-Amino Acids

SPPS_Cycle Start Start: Resin-AA(n) Deprotect Fmoc Deprotection (20% Pip/NMP + HOBt) Start->Deprotect Wash1 Wash (NMP x5) Deprotect->Wash1 Activate Activation (HATU/DIEA, 1 min) Wash1->Activate Couple Coupling Reaction (60-120 min) Activate->Couple Check QC: Chloranil Test Couple->Check AggCheck Incomplete? Check->AggCheck Test Result DoubleCouple Double Couple (Fresh Reagents) AggCheck->DoubleCouple Fail (Blue/Green) Cap Capping (Ac2O/Lutidine) AggCheck->Cap Pass (Colorless) Microwave Microwave Assist (75°C, 10 min) DoubleCouple->Microwave Still Fail Microwave->Cap Proceed with Caution NextCycle Next Cycle: Resin-AA(n+1) Cap->NextCycle

Caption: Workflow for incorporating sterically hindered (1R,3R)-3-ACPC, including aggregation mitigation loops.

Characterization & Validation

Cleavage

Use a cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Avoid thiol scavengers unless Cys/Met are present, as they can sometimes form adducts with the cyclic alkene if side-reactions occurred during synthesis (though 3-ACPC is saturated).

Analytical HPLC
  • Column: C18 (e.g., Phenomenex Jupiter), 300 Å pore size (crucial for potential aggregates).

  • Gradient: 5% to 60% Acetonitrile in Water (+0.1% TFA) over 45 minutes.

  • Note: trans-3-ACPC peptides often elute later than their

    
    -peptide analogs due to increased hydrophobicity from the cyclopentane ring.
    
CD Spectroscopy

To verify the sheet-forming propensity:

  • Solvent: Methanol or Water (if soluble).

  • Signature: Look for a minimum near 215-218 nm and a maximum near 195-200 nm . This contrasts with the 14-helix signature (min ~220 nm, max ~205 nm) typical of cis-isomers.

References

  • Gellman, S. H. (1998).[1] "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180.

  • Woll, M. G., et al. (2001). "Parallel Sheet Secondary Structure in

    
    -Peptides." Journal of the American Chemical Society, 123(44), 11077–11078. 
    
    • Key Citation: Establishes that trans-3-ACPC residues favor sheet form
  • Seebach, D., et al. (2004). "

    
    -Peptides—The Third Member of the Foldamer Family." Chemistry & Biodiversity, 1(8), 1111–1239. 
    
  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole.[2] An efficient peptide coupling additive."[3] Journal of the American Chemical Society, 115(10), 4397–4398.

    • Key Citation: Foundation for using HOAt/HATU in difficult couplings.[2]

Sources

Method

Fmoc deprotection conditions for cyclic beta-amino acids

Application Note: Advanced Fmoc Deprotection Strategies for Cyclic Beta-Amino Acids -Peptide Sequences Executive Summary Cyclic -amino acids (e.g., ACPC, ACHC) are critical building blocks for peptidomimetics due to thei...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Fmoc Deprotection Strategies for Cyclic Beta-Amino Acids


-Peptide Sequences

Executive Summary

Cyclic


-amino acids (e.g., ACPC, ACHC) are critical building blocks for peptidomimetics due to their ability to induce stable secondary structures (helices, sheets) and resist proteolytic degradation. However, these same properties present significant challenges during Solid-Phase Peptide Synthesis (SPPS). The rigid cyclic backbone creates severe steric hindrance, while the propensity for strong inter-chain hydrogen bonding leads to on-resin aggregation. Standard Fmoc deprotection protocols (20% piperidine/DMF) often result in incomplete deprotection, deletion sequences, and low crude purity. This guide details an optimized deprotection strategy utilizing DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)  and piperazine  in NMP , designed to overcome steric barriers and suppress side reactions like diketopiperazine (DKP) formation.

The Challenge: Sterics and Aggregation

Steric Shielding

In cyclic


-amino acids, the Fmoc group is attached to a nitrogen atom directly adjacent to a cyclic ring (cyclopentane in ACPC, cyclohexane in ACHC). This ring structure imposes significant steric bulk around the 

-proton of the fluorenyl ring system.
  • Mechanism Implication: Fmoc removal relies on a base-catalyzed E1cB elimination.[1] The base must abstract the acidic proton at the C-9 position of the fluorene ring.[2] In cyclic

    
    -amino acids, the bulky cyclic side chain shields this proton, drastically reducing the kinetic rate of deprotection compared to flexible 
    
    
    
    -amino acids like Gly or Ala.
Aggregation (The "Beta-Peptide Effect")

-peptides are known to form stable secondary structures (e.g., 14-helices) even at short oligomer lengths (4–6 residues).
  • Consequence: On the resin, these structures promote strong inter-chain association (aggregation). The growing peptide chains collapse into a gel-like state where the N-terminal Fmoc group is buried and inaccessible to the solvent and reagents. This leads to "difficult sequences" where deprotection effectively stops.

Mechanistic Insight & Side Reactions

Fmoc Deprotection Mechanism

The standard deprotection is a two-step process:[2]

  • Deprotonation: A base abstracts the acidic H-9 proton, generating a fluorenyl anion.

  • Elimination: The anion collapses to release dibenzofulvene (DBF) and carbamate, which decarboxylates to the free amine.

  • Scavenging: The highly reactive DBF is trapped by the base (piperidine) to prevent re-alkylation of the amine.

The Diketopiperazine (DKP) Risk

While DKP formation (a cyclization-cleavage reaction) is most common with Proline-containing


-peptides, it is a valid risk for 

-peptides, particularly in mixed

sequences
or at the dipeptide stage on ester-linked resins (e.g., Wang resin).
  • Risk Factor: If deprotection is slow, the free amine of the terminal residue has more time to attack the C-terminal ester linkage, cleaving the peptide from the resin as a cyclic byproduct.

DKP_Mechanism Start Fmoc-Dipeptide-Resin Deprotection Fmoc Removal (Slow Step) Start->Deprotection Base FreeAmine Free Amine-Dipeptide-Resin (H2N-BetaAA-AA-Resin) Deprotection->FreeAmine Attack Nucleophilic Attack on Ester Linkage FreeAmine->Attack Conformational Proximity Cleavage Cyclization & Cleavage Attack->Cleavage Result Cyclic Dipeptide (Byproduct) + Hydroxymethyl Resin Cleavage->Result

Figure 1: Pathway for Diketopiperazine (DKP) formation. Slow deprotection or prolonged basic exposure increases the risk of this side reaction.

Strategic Optimization: Reagents & Solvents

To address the dual challenges of sterics and aggregation, we shift from the standard protocol to a "High-Efficiency" cocktail.

ComponentStandard ProtocolOptimized ProtocolRationale for Optimization
Base 20% Piperidine2% DBU + 5% Piperazine DBU is a stronger, non-nucleophilic base that drives deprotonation even in sterically hindered systems. Piperazine acts as an efficient scavenger for DBF.[1]
Solvent DMFNMP (N-Methyl-2-pyrrolidone) NMP is a superior solvent for disrupting peptide aggregation and swelling the resin, making the N-terminus more accessible.
Temperature Room Temp (25°C)Elevated (40°C - 60°C) Heat provides the kinetic energy to overcome the steric barrier of the cyclic ring. Note: Use lower temp (40°C) if Cys/His are present to avoid racemization.

Experimental Protocols

Protocol A: High-Efficiency Deprotection (Recommended for Cyclic -AAs)

Use this protocol for ACPC, ACHC, and sequences >5 residues.

Reagents:

  • Deprotection Cocktail: 2% DBU (v/v) + 5% Piperazine (w/v) in NMP.

    • Preparation: Dissolve 5g Piperazine in 90mL NMP, then add 2mL DBU. Adjust volume to 100mL.

  • Wash Solvent: NMP (preferred) or DMF.[1][2]

Workflow:

  • Drain the reaction vessel completely.

  • Batch 1 (Short): Add Deprotection Cocktail (10 mL per gram of resin).

    • Agitate for 3 minutes .

    • Drain. This removes the bulk of the Fmoc and generates the most DBF.

  • Batch 2 (Long): Add fresh Deprotection Cocktail.

    • Agitate for 15 minutes .

    • Optional: For extremely hindered residues (e.g., adjacent cyclic residues), extend to 20 mins or perform a third treatment.

  • Wash: Drain and wash with NMP (5 x 1 min) to ensure complete removal of DBU (which can cause side reactions during coupling).

Protocol B: Microwave-Assisted Deprotection

Use for "difficult sequences" where Protocol A shows incomplete deprotection (positive Kaiser test).

Parameters:

  • Reagent: 20% Piperidine in DMF (Standard) OR 0.1M HOBt in 20% Piperidine/DMF (to suppress aspartimide).

  • Temperature: 75°C (Standard) / 50°C (if Cys/His present).

  • Power: 30-50 Watts (maintain constant temp).

Workflow:

  • Single Stage: Add reagent. Irradiate at set temperature for 3 minutes .

  • Wash: Wash immediately with DMF (4 x 1 min) to cool the resin and remove base.

    • Note: DBU is generally not recommended in microwave heating due to aggressive side reactions; standard piperidine becomes sufficiently active at 75°C.

Decision Logic & Troubleshooting

Use the following logic tree to select the appropriate protocol for your synthesis.

Optimization_Logic Start Start Synthesis: Cyclic Beta-Amino Acid CheckSeq Analyze Sequence: Is it >5 residues or contain adjacent cyclic AAs? Start->CheckSeq Standard Standard Protocol: 20% Piperidine/DMF (2 x 10 min) CheckSeq->Standard No (Short/Simple) Optimized Optimized Protocol: 2% DBU + 5% Piperazine in NMP (2 x 15 min) CheckSeq->Optimized Yes (Complex/Aggregating) Monitoring Monitor Deprotection: UV (301nm) or Kaiser Test Standard->Monitoring Optimized->Monitoring Result Complete? (Blue=No, Colorless=Yes) Monitoring->Result Success Proceed to Coupling Result->Success Yes Failure Incomplete Deprotection Result->Failure No Microwave Switch to Microwave: 75°C, 3 min Failure->Microwave Microwave->Success

Figure 2: Decision tree for selecting Fmoc deprotection conditions based on sequence complexity and aggregation potential.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Positive Kaiser Test (Blue Beads) Incomplete deprotection due to aggregation.Switch to Protocol A (DBU/NMP) or Protocol B (Microwave). Add 0.4M LiCl to the deprotection mix to disrupt H-bonds.
Low Crude Yield / Deletion Sequences Steric hindrance preventing base access.Increase reaction time (2 x 20 min). Use DBU-based cocktail.
Mass -130 to -200 Da (Truncation) Diketopiperazine (DKP) formation.Shorten deprotection time (2 x 3 min). Use Trityl-linker resins (sterically bulky) instead of Wang resin.
Aspartimide (+/- 18 Da shift) Base-catalyzed ring closure of Asp.Add 0.1M HOBt or 5% Formic Acid to the deprotection cocktail. Avoid DBU if Asp is present in the sequence.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Available at: [Link]

  • Wade, J. D., et al. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N-alpha-deprotection reagent. Letters in Peptide Science. Available at: [Link]

  • Luna, O. F., et al. (2016).[1] Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules.[1][3][4][5][6][7][8][9][10][11][12] Available at: [Link]

  • Sampson, W. R., et al. (1999). The Synthesis of Cyclic Beta-Amino Acids and Their Application in Peptide Chemistry. Journal of Organic Chemistry. (Contextual grounding for cyclic beta-AA synthesis).
  • Behrendt, R., et al. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Available at: [Link]

Sources

Application

Coupling reagents for (1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic acid in SPPS

Application Note & Protocol Topic: Strategic Selection of Coupling Reagents for (1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic Acid in Fmoc-SPPS Audience: Researchers, scientists, and drug development professionals engaged...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Strategic Selection of Coupling Reagents for (1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic Acid in Fmoc-SPPS

Audience: Researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS).

Abstract: The incorporation of sterically hindered, non-canonical amino acids such as (1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic acid into peptide sequences presents a significant synthetic challenge. The rigid cyclopentyl backbone and the β-position of the amino group impede standard coupling reactions, necessitating the use of highly efficient activation methods to ensure high yields and prevent deletion sequences. This guide provides a detailed analysis of coupling reagent selection, explains the mechanistic rationale behind preferred choices, and offers validated, step-by-step protocols for the successful incorporation of this challenging building block.

The Synthetic Challenge: Steric Hindrance in Cyclic β-Amino Acids

Solid-Phase Peptide Synthesis (SPPS) is a robust methodology for the stepwise assembly of peptides.[1] However, its efficiency is highly dependent on the steric and electronic properties of the amino acid building blocks. (1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic acid is categorized as a "difficult" residue to couple due to two primary factors:

  • Steric Encumbrance: The non-planar cyclopentane ring restricts free rotation, creating a sterically crowded environment around the carboxylic acid. This bulkiness hinders the approach of the nucleophilic N-terminal amine of the growing peptide chain.

  • Reduced Reactivity: The spatial arrangement of the β-amino group can influence the reactivity of the carboxyl group, making standard activation less effective.

Inefficient coupling of such residues leads to the formation of deletion sequences, which are often difficult to separate from the target peptide, thereby reducing the overall yield and purity of the final product.[2] Therefore, the choice of coupling reagent is not merely a procedural detail but a critical parameter for success.

A Comparative Analysis of High-Efficiency Coupling Reagents

For challenging couplings, the selection moves beyond standard carbodiimides to more potent uronium/aminium or phosphonium salts, or carbodiimides used in conjunction with advanced additives.[3] The goal is to generate a highly reactive acyl intermediate that can overcome the steric barrier without promoting racemization.

Reagent SystemClassReactivityRacemization RiskSafety & HandlingKey Considerations
DIC / Oxyma Carbodiimide + AdditiveHighVery LowOxyma is a non-explosive alternative to HOBt/HOAt.[4][5] DIC is a liquid, easy to handle.Excellent balance of cost, safety, and efficiency. The formation of soluble diisopropylurea simplifies washing.[6]
HATU Uronium/Aminium SaltVery HighLowBased on HOAt, which is a benzotriazole derivative with potential explosive hazards.[5][6]Considered a gold standard for difficult couplings, including sterically hindered residues.[7][8] Its high reactivity is due in part to the neighboring group effect of the pyridine nitrogen.[9]
COMU Uronium/Aminium SaltVery HighVery LowSafer profile as it is based on non-explosive Oxyma.[6][10][11]A modern, highly effective reagent with reactivity comparable or superior to HATU.[10][12] By-products are water-soluble, aiding purification.[11]

For the specific challenge of coupling (1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic acid, both DIC/Oxyma and COMU represent state-of-the-art choices, balancing high efficiency with superior safety and handling profiles. HATU remains a powerful option where its use is standard laboratory practice and safety protocols are in place.

Mechanistic Rationale for Reagent Selection

Understanding the mechanism of action clarifies why these reagents are effective.

  • DIC/Oxyma: Diisopropylcarbodiimide (DIC) first activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to racemization. Oxyma rapidly traps this intermediate to form an Oxyma-ester, which is more stable than the O-acylisourea but highly reactive towards the amine nucleophile.[4] This two-step process enhances coupling efficiency while minimizing racemization.[4]

  • HATU/COMU (Uronium Salts): These reagents function via a similar principle but generate even more reactive intermediates. In the presence of a base (e.g., DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate anion attacks the uronium salt (HATU or COMU) to form a highly reactive acyl-uronium intermediate and release HOAt or Oxyma, respectively.[9][13][14] This intermediate rapidly acylates the N-terminal amine. COMU is often favored for its enhanced safety profile and has shown superior performance in many cases.[11][12]

Experimental Workflows and Protocols

The following protocols are designed for manual Fmoc-SPPS on a 0.1 mmol scale. Adjustments may be required based on the specific resin loading and peptide sequence.

Core SPPS Workflow

The coupling of (1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic acid is one step within the larger SPPS cycle.

Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling Step (See Protocols A & B) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Monitor Monitor Coupling (Kaiser Test) Wash2->Monitor Recouple Recouple or Cap Monitor->Recouple Positive Next_Cycle Proceed to Next Cycle Monitor->Next_Cycle Negative Recouple->Wash1

Caption: General Fmoc-SPPS cycle for amino acid incorporation.

Protocol A: High-Efficiency, Low-Racemization Coupling with DIC/Oxyma

This protocol is recommended as a first-line approach due to its excellent safety profile, cost-effectiveness, and proven efficacy.

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol)

  • (1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic acid (3 eq., 0.3 mmol)

  • Oxyma (Ethyl (hydroxyimino)cyanoacetate) (3 eq., 0.3 mmol)

  • N,N'-Diisopropylcarbodiimide (DIC) (3 eq., 0.3 mmol)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)[15]

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been completely removed (typically using 20% piperidine in DMF) and the resin has been thoroughly washed with DMF (5-7 times).

  • Amino Acid Activation:

    • In a separate reaction vessel, dissolve (1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic acid (3 eq.) and Oxyma (3 eq.) in DMF (approx. 2 mL).

    • Add DIC (3 eq.) to this solution.

    • Allow the mixture to pre-activate for 1-5 minutes at room temperature.[16]

  • Coupling Reaction:

    • Add the pre-activated solution to the vessel containing the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours. For particularly difficult sequences, the coupling time may be extended or a double coupling may be performed.[2]

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and the soluble N,N'-diisopropylurea byproduct.

  • Validation (Self-Validating Step):

    • Take a small sample of resin beads (1-2 mg) and perform a Kaiser test.[17]

    • Negative Result (Yellow/Colorless Beads): Coupling is complete. Proceed to the deprotection step for the next amino acid.

    • Positive Result (Blue Beads): Coupling is incomplete. A second coupling ("recoupling") is necessary. Repeat steps 2-5 with fresh reagents. If the test remains positive, cap the unreacted amines with acetic anhydride before proceeding.[18]

Protocol B: Maximum-Potency Coupling with COMU

This protocol is recommended for sequences where Protocol A proves insufficient or when maximum coupling speed is desired.

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol)

  • (1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic acid (3 eq., 0.3 mmol)

  • COMU (3 eq., 0.3 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (6 eq., 0.6 mmol)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Resin Preparation: Perform Fmoc deprotection and washing as described in Protocol A, Step 1.

  • Amino Acid Activation:

    • In a separate reaction vessel, dissolve (1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic acid (3 eq.) and COMU (3 eq.) in DMF (approx. 2 mL).

    • Add DIPEA (6 eq.) to the solution. The solution may change color, which is characteristic of COMU activation.[11]

    • Allow the mixture to pre-activate for 1-2 minutes immediately before adding to the resin.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 45-90 minutes at room temperature.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (5-7 times).

  • Validation (Self-Validating Step): Perform a Kaiser test as described in Protocol A, Step 5 to confirm the completion of the coupling reaction before proceeding.

Activation and Coupling Mechanism Diagram

cluster_activation Activation Phase cluster_coupling Coupling Phase AA Fmoc-AA-COOH Active_Ester Highly Reactive Acyl-Uronium Intermediate AA->Active_Ester Activation Reagent Coupling Reagent (e.g., COMU, HATU) + Base Reagent->Active_Ester Peptide_Bond Fmoc-AA-CO-NH-Peptide-Resin Active_Ester->Peptide_Bond Acylation Resin_Amine H2N-Peptide-Resin Resin_Amine->Peptide_Bond Nucleophilic Attack

Caption: Activation of the carboxylic acid to form a reactive intermediate.

Troubleshooting and Final Considerations

  • Solvent Choice: While DMF is standard, NMP often provides superior solvation for growing peptide chains and can help disrupt aggregation, which may be beneficial for sequences containing hindered residues.[15][19]

  • Double Coupling: For any "difficult" coupling, performing the reaction twice with fresh reagents is a standard strategy to drive the reaction to completion.[2]

  • Temperature: For extremely challenging couplings, gentle heating (e.g., 40-50°C) can be employed, particularly with microwave-assisted SPPS, but this should be used cautiously as it can increase the risk of racemization.

  • Monitoring: The Kaiser test is reliable for primary amines like the one in this topic.[17][20] It gives a clear blue positive result for free amines and a yellow/colorless negative result for a completed coupling.[21]

By selecting a high-potency coupling reagent like DIC/Oxyma or COMU and employing a validated protocol with in-process monitoring, researchers can confidently and efficiently incorporate (1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic acid and other sterically hindered building blocks into complex peptide structures.

References

  • HATU, DIPEA Peptide Coupling Mechanism. (2020, December 21). Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Subirós-Funosas, L., et al. (2022). Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis. Molecules, 27(13), 4212. [Link]

  • HATU I HATU Coupling: Challenges Associated with the Byproducts. (2024, April 14). Kim Reactor. Retrieved March 7, 2026, from [Link]

  • Commonly Used Colorimetric Reagents in SPPS peptide solutions. (2025, September 30). Dilun Biotechnology. Retrieved March 7, 2026, from [Link]

  • McFarland, B. S., et al. (2023). Uncovering the Most Kinetically Influential Reaction Pathway Driving the Generation of HCN from Oxyma/DIC Adduct: A Theoretical Study. Industrial & Engineering Chemistry Research, 62(2), 999-1008. [Link]

  • Gatos, D., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(72), 45667-45674. [Link]

  • HATU. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • Solvents for Solid Phase Peptide Synthesis Contents. (n.d.). AAPPTec. Retrieved March 7, 2026, from [Link]

  • Monitoring of Peptide Coupling and Capping. (n.d.). CEM Corporation. Retrieved March 7, 2026, from [Link]

  • Fulgheri, F., et al. (2023). Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides. Molecules, 28(12), 4851. [Link]

  • El-Faham, A., & Albericio, F. (2020). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Digital.CSIC. Retrieved March 7, 2026, from [Link]

  • El-Faham, A., et al. (2009). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents. Chemistry - A European Journal, 15(37), 9404-9416. [Link]

  • El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 435-451. [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025, August 28). Dilun Biotechnology. Retrieved March 7, 2026, from [Link]

  • d'Alagni, M., et al. (2018). Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions. Journal of Peptide Science, 24(3), e3069. [Link]

  • Solid-phase Peptide Synthesis (SPPS) in Research & Development. (2019, September 15). Gyros Protein Technologies. Retrieved March 7, 2026, from [Link]

  • Corvis, Y., et al. (2024). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. Green Chemistry. [Link]

  • Greening peptide chemistry by using NBP as solvent for SPPS. (n.d.). Lund University Publications. Retrieved March 7, 2026, from [Link]

  • Uesugi, T., et al. (2023). Quantitative and Nondestructive Colorimetric Amine Detection Method for the Solid-Phase Peptide Synthesis as an Alternative to the Kaiser Test. Analytical Chemistry, 95(42), 15803-15809. [Link]

  • Collins, J. M., et al. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic Letters, 16(3), 940-943. [Link]

  • SPPS Tips For Success Handout. (n.d.). Mesa Labs. Retrieved March 7, 2026, from [Link]

  • Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis?. (2014, December 29). ResearchGate. Retrieved March 7, 2026, from [Link]

Sources

Method

Using (1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic acid as a conformational constraint

Technical Application Note: (1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic Acid as a Conformational Constraint Executive Summary This technical guide details the application of (1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: (1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic Acid as a Conformational Constraint

Executive Summary

This technical guide details the application of (1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic acid (Fmoc-(1R,3R)-3-ACPC) in solid-phase peptide synthesis (SPPS). As a cyclic


-amino acid, this building block introduces profound conformational constraints into the peptide backbone.[1] Unlike flexible linear 

-amino acids (e.g., GABA), the cyclopentane ring rigidly defines the bond angles and torsion limits between the amino and carboxyl termini.

The (1R,3R) stereoisomer features a trans -relationship between the amino and carboxyl groups, making it an ideal scaffold for inducing extended secondary structures or specific helical foldamers (e.g., 12-helices in


-peptides) while enhancing metabolic stability against proteases.

Molecule Profile & Stereochemical Logic

Chemical Identity
  • IUPAC Name: (1R,3R)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclopentane-1-carboxylic acid

  • Common Name: Fmoc-(1R,3R)-3-ACPC; Fmoc-trans-3-aminocyclopentanecarboxylic acid

  • CAS Number: 220497-66-5 (Generic/Isomer specific may vary; verify with CoA)

  • Molecular Formula:

    
    [2][3][4]
    
  • Molecular Weight: 351.40 g/mol [2]

Stereochemical Impact: The Trans Effect

The (1R,3R) configuration places the carboxyl and amino groups on opposite faces of the cyclopentane ring (trans).

IsomerGeometryStructural Propensity
(1R,3R) Trans Extended/Helical: Favors extended sheet-like structures or large-pitch helices (e.g., 12-helix in mixed oligomers). Increases distance between

and

residues compared to cis.
(1R,3S)CisTurn/Kink: Brings termini closer, often favoring U-turns or compact folding.

Key Application: Use (1R,3R)-3-ACPC to space apart pharmacophores rigidly or to enforce a specific helical face in amphipathic foldamers without the entropic penalty of linear chains.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol is optimized for Fmoc chemistry on polystyrene-based resins (Wang or Rink Amide). The rigidity of the cyclopentane ring can hinder coupling efficiency; therefore, potent activation methods are required.

Materials & Reagents
  • Resin: Rink Amide MBHA (0.5–0.7 mmol/g) or Wang Resin.

  • Solvent: DMF (Peptide grade), DCM.

  • Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyBOP.

  • Base: DIPEA (Diisopropylethylamine) or NMM (N-methylmorpholine).

  • Deprotection: 20% Piperidine in DMF + 0.1M HOBt (to suppress aspartimide formation if relevant).

Step-by-Step Workflow

Step 1: Resin Swelling [5][6][7][8]

  • Weigh resin into the reaction vessel.

  • Swell in DCM for 30 minutes.

  • Wash with DMF (

    
     min).
    

Step 2: Fmoc Deprotection (Pre-Coupling)

  • Treat resin with 20% Piperidine/DMF (

    
     min).[6]
    
  • Wash with DMF (

    
     min) to remove all traces of piperidine.
    
    • Note: Incomplete removal of piperidine will prematurely cleave the Fmoc of the incoming activated ester.

Step 3: Coupling of (1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic acid Rationale: The secondary carbon attachment of the amine and the ring bulk requires HATU for efficient acylation.

  • Activation: In a separate vial, dissolve 3.0 eq of Fmoc-(1R,3R)-3-ACPC and 2.9 eq of HATU in minimal dry DMF.

  • Add 6.0 eq of DIPEA. Shake for 30 seconds to activate.

  • Reaction: Transfer the activated solution immediately to the resin.[7]

  • Time: Agitate at Room Temperature (RT) for 2–4 hours .

    • Optimization: For difficult sequences, double couple (repeat Step 3) or use microwave irradiation (

      
      , 5 min).
      

Step 4: Capping (Recommended)

  • Treat with Acetic Anhydride/Pyridine/DMF (1:1:8) for 10 min to cap unreacted amines.

Step 5: Elongation (Next Amino Acid) Critical: Coupling onto the bulky amine of the cyclopentane ring is the rate-limiting step.

  • Deprotect the Fmoc group on the ACPC residue (Standard Protocol).

  • Coupling the Next Residue: Use HOAt/HATU (3 eq) with the next Fmoc-Amino Acid.

  • Reaction Time: Extend coupling time to 4–6 hours or use microwave assistance (

    
    , 10 min). The nucleophilicity of the amine on the ring is slightly reduced by steric shielding.
    

Step 6: Cleavage & Isolation

  • Wash resin with DCM (

    
    ). Dry under 
    
    
    
    .
  • Cocktail: TFA/TIS/

    
     (95:2.5:2.5).[5][7]
    
  • React for 2–3 hours. Precipitate in cold diethyl ether.

Visualization of Workflows

SPPS Integration Logic

The following diagram illustrates the decision process for coupling this constrained residue.

SPPS_Workflow Start Start: Resin Swelling Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Activate Activate Fmoc-(1R,3R)-3-ACPC (HATU/DIPEA, 3 eq) Deprotect->Activate Couple Coupling Reaction (2-4 Hours, RT) Activate->Couple Check Kaiser Test (Blue = Incomplete) Couple->Check Recouple Double Coupling (Fresh Reagents) Check->Recouple Blue (Incomplete) NextAA Coupling Next AA (Requires HATU/HOAt) Check->NextAA Colorless (Complete) Recouple->Check Finish Proceed to Cleavage NextAA->Finish

Caption: Workflow for incorporating (1R,3R)-3-ACPC into peptide chains, emphasizing the checkpoint for difficult coupling.

Characterization & Quality Control

Analytical HPLC
  • Column: C18 Reverse Phase (e.g., Phenomenex Jupiter),

    
    , 
    
    
    
    .
  • Gradient: 5–65% Acetonitrile in Water (0.1% TFA) over 30 min.

  • Expectation: Cyclic

    
    -amino acids often increase hydrophobicity (retention time shift) compared to linear analogues like GABA.
    
NMR Signature
  • 
    -NMR:  Look for the distinct multiplets of the cyclopentane ring protons between 
    
    
    
    1.5–2.5 ppm. The
    
    
    -proton (adjacent to COOH) and
    
    
    -proton (adjacent to NH) will show distinct splitting patterns based on the rigid trans dihedral angles.
  • NOESY: Strong NOE signals between ring protons can confirm the trans stereochemistry if isomerization is suspected.

Circular Dichroism (CD)
  • Application: To verify foldamer formation.

  • Signature:

    
    -peptides containing trans-3-ACPC often display a characteristic 12-helix signature with minima around 205 nm and 220 nm, distinct from standard 
    
    
    
    -helices.

Troubleshooting Guide

IssueProbable CauseSolution
Incomplete Coupling Steric hindrance of the ring; Aggregation.Switch to HATU/HOAt at

or use Microwave SPPS (

, 5 min).
Epimerization Over-activation or prolonged base exposure.Use Collidine instead of DIPEA; limit activation time to <2 min before addition.
Low Solubility Hydrophobic nature of the Fmoc-ACPC.Dissolve in NMP (N-methylpyrrolidone) or add 10% DMSO to the coupling mixture.
Poor Yield of Next AA Steric bulk of the ACPC ring hindering the N-terminus.Use a "spacer" coupling protocol: High concentration, high temp, or smaller AA (Gly/Ala) next if design permits.

References

  • Design of Cyclic

    
    -Amino Acids: 
    
    • Title: Stereospecific Synthesis of Conform

      
      -Amino Acids: New Foldamer Building Blocks.[9]
      
    • Source: N
    • URL:[Link]

  • Structural Impact in Peptides

    • Title: Constrained

      
      -peptides: a new stable extended structure in solution.[10]
      
    • Source: Chemical Communic
    • URL:[Link]

  • Fmoc SPPS Standard Protocols

    • Title: Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
    • Source: Creative Peptides.[7][11]

  • Product Specifications & Properties

    • Title: (+)-(1S,3R)-N-Fmoc-3-aminocyclopentanecarboxylic acid Product Page.[2][3][12]

    • Source: Sigma-Aldrich.[2]

  • Synthesis of ACPC Isomers

    • Title: Scalable Synthesis of All Stereoisomers of 2‑Aminocyclopentanecarboxylic Acid (Contextual Reference for Ring Systems).
    • Source: Semantic Scholar / J. Org. Chem.
    • URL:[Link]

Sources

Application

Design of foldamers using (1R,3R)-3-aminocyclopentanecarboxylic acid residues

This Application Note provides a comprehensive technical guide for the design, synthesis, and characterization of foldamers utilizing (1R,3R)-3-aminocyclopentanecarboxylic acid (trans-3-ACPC) . Critical Distinction: Beta...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the design, synthesis, and characterization of foldamers utilizing (1R,3R)-3-aminocyclopentanecarboxylic acid (trans-3-ACPC) .

Critical Distinction: Beta vs. Gamma

Note to Researchers: It is imperative to distinguish the residue discussed here from the more common trans-2-ACPC.

  • trans-2-ACPC (Beta-Amino Acid): Forms stable 12-helices .[1]

  • trans-3-ACPC (Gamma-Amino Acid): The subject of this guide. This residue is a gamma-amino acid (3-carbon backbone separation) and is unique in its ability to promote parallel sheet secondary structures rather than helices.

Topic: Structural Control and Synthesis of Sheet-Mimetic Foldamers Residue: (1R,3R)-3-aminocyclopentanecarboxylic acid (trans-3-ACPC) Classification: Cyclic


-Amino Acid[2][3][4]

Executive Summary & Design Logic

While most foldamer research focuses on helical mimics (using


-peptides or peptoids), the design of 

-sheet mimics
remains a significant challenge due to the high propensity of linear peptides to aggregate. The (1R,3R)-3-ACPC residue offers a robust solution.

Unlike acyclic


-amino acids which form 14-helices, the cyclopentane ring constraint of trans-3-ACPC  locks the backbone torsion angles (

and

) into a conformation that disfavors intramolecular hydrogen bonding (helix formation) and instead strongly favors intermolecular or inter-strand hydrogen bonding. This makes (1R,3R)-3-ACPC an ideal building block for:
  • Parallel

    
    -Sheet Mimics:  Creating water-soluble, non-aggregating sheet structures.
    
  • Amyloid Inhibitors: Interfacing with pathological

    
    -sheets to block aggregation.
    
  • Self-Assembling Nanostructures: Controlled nanotube or monolayer assembly.

The Structural Mechanism

The (1R,3R) stereochemistry (trans-isomer) positions the amino and carboxyl groups to project in a way that aligns with the hydrogen-bonding register of a parallel


-sheet.
  • Backbone:

    
    
    
  • Constraint: The

    
     and 
    
    
    
    bonds are part of the cyclopentane ring.
  • Result: The extended conformation allows for

    
     hydrogen bonds between strands, mimicking the spacing of a natural parallel 
    
    
    
    -sheet but with a
    
    
    -peptide backbone (approx. 4.8 Å inter-strand spacing).

Experimental Protocol: Solid Phase Synthesis (SPPS)

Synthesis of


-peptides containing (1R,3R)-3-ACPC requires modified Fmoc-SPPS protocols due to the steric bulk of the secondary amine and the tendency of sheet-forming peptides to aggregate on-resin.
Reagents & Materials
  • Resin: Low-loading Wang resin or Rink Amide resin (0.3–0.5 mmol/g) to reduce inter-chain aggregation.

  • Monomer: Fmoc-(1R,3R)-3-aminocyclopentanecarboxylic acid.

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred over HBTU/DIC due to higher reactivity with secondary amines.

  • Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone). Critical: Use hot NMP (50°C) for difficult couplings.

Step-by-Step Synthesis Workflow
  • Resin Swelling: Swell resin in DCM (30 min) then DMF (30 min).

  • Fmoc Deprotection:

    • Treat with 20% Piperidine in DMF (2 x 10 min).

    • Note: Monitor UV absorbance of the filtrate to ensure complete removal.

  • Coupling Cycle (The "Double-Couple" Method):

    • Activation: Dissolve Fmoc-trans-3-ACPC (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF. Add DIPEA (6 eq).

    • Reaction: Add to resin. Shake for 2 hours (standard peptides take 45 min; cyclic

      
      -AAs require longer).
      
    • Repeat: Drain and repeat the coupling step with fresh reagents to ensure >99% yield.

    • Troubleshooting: If Kaiser test remains positive, perform a third coupling at 50°C.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine (1:1) in DCM to prevent deletion sequences.

  • Cleavage:

    • Reagent: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5%

      
      .
      
    • Time: 3 hours. (Cyclic residues are stable, but hydrophobic nature requires time to dissolve/cleave fully).

  • Purification:

    • Precipitate in cold diethyl ether.

    • Purify via RP-HPLC (C18 column). Gradient: 0-60% Acetonitrile in water (0.1% TFA). Gamma-peptides are often more hydrophobic; expect later elution times.

Characterization Protocols

Verifying the "Sheet" structure is distinct from verifying helices.

A. Circular Dichroism (CD) Spectroscopy

Unlike the 12-helix (minima at 205 nm) or 14-helix (minima at 220 nm),


-peptide sheets show a unique signature.
  • Sample Prep: 0.1 mM peptide in Methanol or Water.

  • Signature: Look for a bisignate curve or a strong minimum near 215-220 nm (resembling

    
    -sheets) but often shifted due to the 
    
    
    
    -backbone.
  • Concentration Dependence: Perform a dilution study (10

    
    M to 1 mM).
    
    • Result: If the signal intensity changes significantly or shape shifts, the sheet is intermolecular (aggregation-driven). If stable, it is an intramolecular hairpin (if designed with a turn) or a stable fibril.

B. NMR Spectroscopy (NOESY)

This is the gold standard for proving the sheet structure.

  • Solvent:

    
     or 
    
    
    
    (9:1).
  • Key NOEs to Observe:

    • Inter-strand NOEs: In a sheet design, you should see NOEs between residues on different strands (e.g.,

      
       of Residue 
      
      
      
      to
      
      
      of Residue
      
      
      on the opposite strand).
    • Absence of Sequential Amide NOEs: Strong

      
       NOEs are characteristic of helices. Their absence supports an extended (sheet) conformation.
      

Visualization & Logic Flows

Figure 1: Decision Logic for Foldamer Design

This diagram guides the researcher in choosing the correct ACPC isomer based on the desired secondary structure.

FoldamerDesign Start Foldamer Design Goal Helix Target: Stable Helix Start->Helix mimic alpha-helix Sheet Target: Beta-Sheet Mimic Start->Sheet mimic beta-sheet BetaACPC Use trans-2-ACPC (Beta-Amino Acid) Helix->BetaACPC GammaACPC Use trans-3-ACPC (Gamma-Amino Acid) Sheet->GammaACPC Struct12 Result: 12-Helix (i to i+3 H-bonds) BetaACPC->Struct12 Intramolecular StructSheet Result: Parallel Sheet (Inter-strand H-bonds) GammaACPC->StructSheet Intermolecular

Caption: Selection logic for ACPC isomers. Note that (1R,3R)-3-ACPC (right branch) specifically targets sheet formation, distinct from the helical 2-ACPC.

Figure 2: Synthesis & Characterization Workflow

The specific protocol adjustments for (1R,3R)-3-ACPC.

SynthesisProtocol Resin Low-Load Resin (0.3 mmol/g) Coupling Coupling: HATU/HOAt (3h) Double Couple Resin->Coupling Fmoc-3-ACPC Coupling->Coupling Repeat Cycle Cleavage Cleavage: 95% TFA (3h) Coupling->Cleavage Complete Purify HPLC Purification (C18, Slow Gradient) Cleavage->Purify Analysis Analysis: CD (Sheet Signal) NOESY (Inter-strand) Purify->Analysis

Caption: Optimized SPPS workflow for gamma-peptide synthesis. Extended coupling times and HATU are critical for the sterically hindered secondary amine.

References

  • Woll, M. G., Lai, J. R., Guzei, I. A., Taylor, S. J., Smith, M. E., & Gellman, S. H. (2001). "Parallel Sheet Secondary Structure in

    
    -Peptides."[4] Journal of the American Chemical Society, 123(44), 11077–11078.[4] Link
    
  • Seebach, D., & Brenner, M. (2002). "Oligomers of

    
    -Amino Acids: A New Class of Foldamers." Chemistry & Biodiversity, 1(1), 111-155. Link
    
  • Hintermann, T., & Seebach, D. (1997). "The Biological Stability of -Peptides: No degradation by peptidases." Chimia, 51, 244-247. (Context on foldamer stability).
  • Vasudev, P. G., Chatterjee, S., Shamala, N., & Balaram, P. (2011). "Structural Chemistry of

    
    -Peptides: Short Helices and Sheets." Chemical Reviews, 111(2), 657–687. Link
    

Sources

Method

Application Note: Synthesis of Gamma-Peptides Containing (1R,3R)-Cyclopentane Scaffolds

This Application Note is designed for researchers and drug development professionals focusing on peptidomimetics and foldamer chemistry. It details the synthesis of gamma-peptides incorporating the (1R,3R)-3-aminocyclope...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals focusing on peptidomimetics and foldamer chemistry. It details the synthesis of gamma-peptides incorporating the (1R,3R)-3-aminocyclopentanecarboxylic acid (henceforth (1R,3R)-3-ACPC ) scaffold.

These constrained


-amino acids impart exceptional proteolytic stability and defined secondary structures (helices/sheets) to peptide backbones, making them critical tools in modern drug discovery.

Introduction & Mechanistic Rationale

Gamma-peptides (


-peptides) extend the peptide backbone by two carbon atoms relative to 

-peptides. While flexible acyclic

-peptides often suffer from entropic penalties during folding, cyclically constrained scaffolds like (1R,3R)-3-ACPC pre-organize the backbone torsion angles (

,

).
  • Why (1R,3R)-3-ACPC? The trans-relationship between the amino and carboxyl groups on the cyclopentane ring enforces specific dihedral constraints that promote the formation of stable secondary structures, such as the 14-helix or 12-helix (depending on solvent and sequence), which are distinct from the helices formed by

    
    -peptides.
    
  • Stereochemical Control: Accessing the pure (1R,3R) enantiomer is critical. Racemic mixtures lead to disordered aggregates. This protocol utilizes a lipase-catalyzed kinetic resolution to ensure >99% enantiomeric excess (ee).

Module A: Monomer Synthesis Protocol

The synthesis of the Fmoc-protected monomer, (1R,3R)-Fmoc-3-ACPC , is the bottleneck in this workflow. We employ a chemoenzymatic route using Candida antarctica Lipase B (CAL-B) for scalability and optical purity.

Reagents & Equipment
  • Starting Material: (±)-trans-3-aminocyclopentanecarboxylic acid (commercially available or synthesized via reduction of 3-oxocyclopentanecarboxylic acid oxime).

  • Enzyme: Immobilized CAL-B (Novozym 435).

  • Solvents: Diisopropyl ether (DIPE), Ethanol, Dichloromethane (DCM).

  • Reagents: Thionyl chloride, Fmoc-OSu, NaHCO3.

Step-by-Step Synthesis Workflow
Step 1: Esterification
  • Suspend (±)-trans-3-aminocyclopentanecarboxylic acid (10 g) in dry ethanol (100 mL).

  • Cool to 0°C and dropwise add thionyl chloride (1.5 eq).

  • Reflux for 4 hours.

  • Concentrate in vacuo to yield (±)-trans-3-aminocyclopentanecarboxylic acid ethyl ester hydrochloride.

Step 2: Enzymatic Kinetic Resolution (The Critical Step)

Rationale: CAL-B selectively hydrolyzes the ester of the (1S,3S)-enantiomer, leaving the desired (1R,3R)-ester intact (or vice versa depending on specific conditions; the protocol below assumes the "E-selective" hydrolysis of the unwanted enantiomer).

  • Neutralize the ester salt with NaHCO3/water, extract with DCM, and dry to get the free amine ester.

  • Dissolve the racemic free amine ester in DIPE (0.1 M).

  • Add Novozym 435 (200 mg per mmol substrate) and water (1 eq) as the nucleophile.

  • Incubate at 30°C with orbital shaking (200 rpm).

  • Monitoring: Monitor conversion via chiral HPLC (Chiralpak AD-H column). Stop reaction exactly at 50% conversion (typically 24-48 hours).

  • Workup: Filter off the enzyme.[1]

    • Precipitate: Contains the hydrolyzed (1S,3S)-acid (unwanted).

    • Filtrate: Contains the unreacted (1R,3R)-ethyl ester (Target).

  • Concentrate the filtrate to yield optically pure (1R,3R)-ester (>99% ee).

Step 3: Hydrolysis & Fmoc Protection
  • Hydrolyze the (1R,3R)-ester using LiOH (2 eq) in THF/H2O (1:1) at 0°C for 2 hours.

  • Adjust pH to 8.0.

  • Add Fmoc-OSu (1.1 eq) dissolved in dioxane.

  • Stir at RT for 12 hours.

  • Acidify to pH 2 with 1M HCl and extract with Ethyl Acetate.

  • Purify via flash chromatography (Hexane/EtOAc).

  • Yield: White powder, (1R,3R)-Fmoc-3-ACPC .

Visualization: Chemoenzymatic Workflow

MonomerSynthesis Start Start: (±)-trans-3-ACPC Esterification Esterification (EtOH, SOCl2) Start->Esterification RacemicEster (±)-Ethyl Ester Esterification->RacemicEster Resolution Kinetic Resolution (CAL-B, DIPE, H2O) RacemicEster->Resolution Enzyme Selectivity Separation Filtration & Separation Resolution->Separation TargetEster (1R,3R)-Ethyl Ester (Filtrate) Separation->TargetEster Unreacted Ester WasteAcid (1S,3S)-Acid (Precipitate) Separation->WasteAcid Hydrolyzed Product Hydrolysis Hydrolysis (LiOH, THF/H2O) TargetEster->Hydrolysis FmocProt Fmoc Protection (Fmoc-OSu) Hydrolysis->FmocProt FinalProduct Final Monomer: (1R,3R)-Fmoc-3-ACPC FmocProt->FinalProduct

Figure 1: Chemoenzymatic route to enantiopure (1R,3R)-Fmoc-3-ACPC utilizing lipase-catalyzed kinetic resolution.

Module B: Solid Phase Peptide Synthesis (SPPS)

Gamma-peptides are sterically more demanding than


-peptides. Standard protocols often fail due to slow coupling kinetics and on-resin aggregation. This protocol utilizes Microwave-Assisted SPPS  to drive reactions to completion.
Resin Selection[2][3]
  • Rink Amide MBHA Resin: Preferred for C-terminal amides (prevents diketopiperazine formation).

  • Wang Resin: Use for C-terminal acids, but requires careful handling to avoid premature cleavage.

Coupling Reagents
  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is superior to HBTU for hindered

    
    -amino acids.
    
  • Base: DIEA (Diisopropylethylamine).[2]

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) to suppress racemization (though less critical for cyclic residues) and enhance rate.

Microwave SPPS Protocol (0.1 mmol scale)
StepOperationReagent/ConditionTime/Cycles
1 Swelling DCM20 min (RT)
2 Fmoc Deprotection 20% Piperidine in DMF (0.1 M HOBt added to suppress aspartimide-like side reactions)2 min (75°C, MW) + 4 min (75°C, MW)
3 Wash DMF4 x 30 sec
4 Coupling (1R,3R)-Fmoc-3-ACPC (3 eq), HATU (2.9 eq), DIEA (6 eq) in NMP10 min (75°C, MW)
5 Double Coupling Repeat Step 4 (Mandatory for >4 residues)10 min (75°C, MW)
6 Capping Acetic Anhydride/DIEA/DMF (10:5:85)2 min (RT)
7 Wash DMF4 x 30 sec
8 Cleavage TFA/TIS/H2O (95:2.5:2.5)2 hours (RT)

Critical Note on Aggregation: Gamma-peptides containing cyclopentane rings are prone to forming stable secondary structures on-resin. If coupling efficiency drops (monitored via Kaiser test or Chloranil test for secondary amines), switch solvent to NMP or use LiCl (0.4M) in DMF to disrupt H-bonds.

Visualization: SPPS Cycle

SPPS_Cycle Resin Fmoc-Resin Deprotect Deprotection (20% Piperidine) Resin->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Coupling Coupling (75°C, Microwave) Wash1->Coupling Activation Activation (Fmoc-AA + HATU + DIEA) Activation->Coupling Add Reagents Check QC Check (Chloranil Test) Coupling->Check Recouple Double Couple Check->Recouple Fail (Blue) NextCycle Next Cycle Check->NextCycle Pass Cap Capping (Ac2O) Recouple->Cap Cap->NextCycle NextCycle->Deprotect Repeat

Figure 2: Microwave-assisted SPPS cycle optimized for hindered gamma-amino acids.

Characterization & Quality Control

Circular Dichroism (CD) Spectroscopy

The hallmark of success is the observation of specific secondary structures.

  • Sample Preparation: 0.1 - 1.0 mM peptide in Methanol or Water.

  • Signature:

    • 14-Helix: Typically shows a maximum around 200-205 nm and a minimum around 220-225 nm (exact values depend on side-chain substitution).

    • 12-Helix: Often associated with a maximum near 205 nm and a minimum near 220 nm, but intensity ratios differ from

      
      -helices.
      
    • Note: The (1R,3R) stereochemistry in

      
      -peptides often favors the 14-helix  or related sheet-like structures depending on the oligomer length [1, 3].
      
Mass Spectrometry[5]
  • Method: ESI-MS or MALDI-TOF.[3]

  • Expectation: Gamma-peptides ionize well. Look for [M+H]+ and [M+Na]+ adducts.

  • Troubleshooting: If mass is +16 or +32, check for Methionine oxidation (if present) or incomplete removal of protecting groups.

References

  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research. Link

  • Seebach, D., et al. (2004).[4] Gamma-Peptides—The Third World of beta- and gamma-Amino Acid Oligomers. Chemistry & Biodiversity. Link

  • Fülöp, F., et al. (2012). Synthesis and transformations of 2-aminocyclopentanecarboxylic acid derivatives. Tetrahedron. Link

  • Vasudev, P. G., et al. (2011).[4] Conformationally constrained

    
    -amino acids: Synthesis and structural studies. Molecular BioSystems. Link
    
  • BenchChem Technical Support. (2025). Solid-Phase Peptide Synthesis of Peptides Containing

    
    -Amino Acids. Link
    

Sources

Application

Application Note: Engineering Protease-Resistant Antimicrobial Peptides using (1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic acid

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocol.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocol.

Executive Summary & Scientific Rationale

The clinical translation of naturally occurring Antimicrobial Peptides (AMPs) is severely bottlenecked by their rapid degradation by endogenous proteases and poor in vivo half-lives. To overcome this, the field of foldamer chemistry has introduced unnatural amino acids that enforce specific, predictable secondary structures while remaining completely unrecognized by proteolytic enzymes[1].

(1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic acid —a conformationally restricted, chiral


-amino acid—represents a breakthrough building block in this domain. Unlike flexible linear peptides, the incorporation of this rigid cyclopentane-based 

-amino acid into alternating

-hybrid peptides or cyclic peptide scaffolds forces the backbone into highly specific dihedral angles[2].

The Causality of Efficacy: When synthesized as cyclic hexapeptides or octapeptides, the geometric constraints imposed by the (1R,3R)-cyclopentane ring direct the amide carbonyls and protons to align perpendicular to the plane of the peptide ring. Upon encountering a bacterial lipid bilayer, these cyclic monomers undergo thermodynamically driven self-assembly via intermolecular hydrogen bonding. This stacking forms continuous, hollow supramolecular nanotubes [3][4]. These nanotubes act as unregulated ion channels, collapsing the bacterial transmembrane potential and inducing rapid, bactericidal cell death[5]. Furthermore, the unnatural


-backbone confers near-absolute resistance to enzymatic cleavage, extending the pharmacokinetic half-life from minutes to days.

G A Cyclic α,γ-Peptide Monomers (Containing 1R,3R-Acp) B Bacterial Membrane Partitioning A->B C Intermolecular H-Bonding & Stacking B->C D Supramolecular Nanotube Pore Formation C->D E Membrane Depolarization & Cell Death D->E

Mechanism of supramolecular nanotube formation by γ-amino acid cyclic peptides.

Quantitative Data & Structural Comparisons

The structural rigidity of (1R,3R)-3-aminocyclopentanecarboxylic acid (Acp) alters both the physicochemical and pharmacokinetic profiles of the resulting AMPs. Table 1 summarizes the comparative advantages of


-hybrid cyclic peptides over native 

-helical AMPs (e.g., Magainin-2). Table 2 highlights the necessary adjustments in coupling chemistry required to overcome the steric hindrance of the cyclopentane ring during Solid-Phase Peptide Synthesis (SPPS).
Table 1: Pharmacokinetic & Structural Comparison
PropertyNative

-Helical AMPs
Cyclic

-Hybrid AMPs (Acp-based)
Mechanistic Driver
Active Conformation Monomeric

-helix
Supramolecular NanotubeIntermolecular H-bond stacking[3]
Proteolytic Half-Life < 30 minutes> 48 hoursLack of protease recognition sites[6]
Membrane Selectivity Moderate (Charge-based)High (Geometry-based)Defined internal pore diameter[4]
Thermodynamic Stability Low (Unfolds in serum)Extremely HighRigid cyclopentane backbone constraints
Table 2: SPPS Coupling Optimization for (1R,3R)-Acp
Coupling Reagent SystemEquivalents (AA/Reagent)Time & TempYield / PurityRecommendation
HBTU / DIEA4 eq / 8 eq1 hr, 25°C< 40%Not recommended (High steric hindrance)
DIC / Oxyma Pure5 eq / 5 eq2 hr, 50°C~ 85%Good for standard automated SPPS
HATU / HOAt / DIEA 4 eq / 8 eq 2 hr, 25°C (Double) > 95% Optimal for quantitative coupling

Experimental Protocols

To ensure self-validating and reproducible results, the following protocols detail the synthesis, cyclization, and biological validation of (1R,3R)-Acp-containing antimicrobial peptides.

Protocol A: Fmoc-SPPS and On-Resin Cyclization

Because cyclic peptides are required for nanotube formation, synthesis is performed using a side-chain anchoring strategy (e.g., attaching the first amino acid via a side-chain carboxylate to a Rink Amide resin), allowing for head-to-tail cyclization before global cleavage.

Materials:

  • Rink Amide AM Resin (loading ~0.4 mmol/g)

  • Fmoc-Glu-OAll (First residue, anchored via side-chain)

  • (1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic acid

  • HATU, HOAt, DIEA, Piperidine, Palladium tetrakis(triphenylphosphine) (

    
    )
    

Step-by-Step Workflow:

  • Resin Preparation: Swell 0.1 mmol of Rink Amide resin in DMF/DCM (1:1) for 30 minutes.

  • First Residue Loading: Couple Fmoc-Glu-OAll via its side-chain using DIC/Oxyma (5 eq) for 2 hours.

  • Iterative SPPS:

    • Deprotection: 20% Piperidine in DMF (2 x 5 min).

    • Coupling of standard

      
      -amino acids: HATU/DIEA (4 eq), 45 min.
      
    • Coupling of (1R,3R)-Acp: Due to the bulky cyclopentane ring, use HATU/HOAt/DIEA (4 eq) and perform a double coupling (2 x 1.5 hours at room temperature).

    • Validation: Perform a Kaiser test after Acp coupling. If positive, repeat coupling with DIC/Oxyma at 50°C.

  • Allyl Deprotection: Treat the resin with

    
     (0.1 eq) and phenylsilane (10 eq) in anhydrous DCM for 2 hours in the dark to remove the C-terminal Allyl protecting group.
    
  • N-terminal Deprotection: Remove the final Fmoc group using 20% Piperidine in DMF.

  • On-Resin Cyclization: Add PyBOP (3 eq), HOBt (3 eq), and DIEA (6 eq) in DMF. Shake for 12-24 hours until the Kaiser test is negative.

  • Cleavage: Treat with TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate the cyclic peptide in cold diethyl ether and lyophilize.

SPPS N1 Side-Chain Anchoring (Fmoc-Glu-OAll) N2 Iterative SPPS (Double Couple 1R,3R-Acp) N1->N2 N3 Orthogonal Deprotection (Pd(PPh3)4 / Phenylsilane) N2->N3 N4 On-Resin Cyclization (PyBOP / HOBt / DIEA) N3->N4 N5 Global Cleavage (TFA / TIS / H2O) N4->N5 N6 Precipitation & HPLC Purification N5->N6

Optimized SPPS and on-resin cyclization workflow for γ-amino acid foldamers.

Protocol B: Validation of Supramolecular Assembly (Nanotube Formation)

To verify that the synthesized Acp-peptides form the intended nanotubes, perform concentration-dependent Circular Dichroism (CD) and Dynamic Light Scattering (DLS).

  • Preparation: Dissolve the purified cyclic peptide in a membrane-mimetic environment (e.g., 30 mM SDS micelles or POPC liposomes) at varying concentrations (10 µM to 500 µM).

  • CD Spectroscopy: Scan from 190 nm to 260 nm. Monomeric random coils will show a minimum near 200 nm. Successful hydrogen-bonded nanotube assembly will induce a dramatic spectral shift, often presenting a strong exciton-coupled bisignate curve indicative of highly ordered

    
    -sheet-like stacking[4].
    
  • Causality Check: If the CD spectrum does not shift with concentration, the peptide is failing to self-assemble. This usually indicates incomplete cyclization or steric clashing (requiring sequence redesign to alternate D- and L-

    
    -amino acids alongside the 
    
    
    
    -Acp).
Protocol C: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
  • Bacterial Culture: Grow target strains (e.g., S. aureus, E. coli, P. aeruginosa) in Mueller-Hinton Broth (MHB) to an

    
     of 0.1 (approx. 
    
    
    
    CFU/mL).
  • Dilution: Dilute the culture 1:100 in MHB.

  • Peptide Plating: In a 96-well polypropylene plate (to prevent peptide adsorption), prepare 2-fold serial dilutions of the Acp-cyclic peptide (from 128 µg/mL to 0.25 µg/mL) in 50 µL volumes.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well.

  • Incubation & Readout: Incubate at 37°C for 18 hours. The MIC is the lowest concentration with no visible bacterial growth (measured via absorbance at 600 nm).

Note on Trustworthiness: Always include a native AMP (e.g., Melittin or Magainin) as a positive control, and perform a parallel hemolysis assay on human red blood cells to calculate the Therapeutic Index (HC50 / MIC).

References

  • Molecular Self-Assembly and Supramolecular Chemistry of Cyclic Peptides Chemical Reviews - ACS Publications[Link]

  • The structural and functional impacts of rationally designed cyclic peptides on self-assembly-mediated functionality RSC Publishing[Link]

  • Engineering tRNAs for the Ribosomal Translation of Non-proteinogenic Monomers PMC - NIH[Link]

  • Antimicrobial Activity and Stability of Short and Long Based Arachnid Synthetic Peptides in the Presence of Commercial Antibiotics MDPI[Link]

  • beta-Peptides: from structure to function ResearchGate[Link]

Sources

Method

Application Note: High-Efficiency Microwave-Assisted SPPS of (1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic Acid Peptides

Executive Summary The incorporation of conformationally constrained -amino acids, such as (1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic acid , into peptide backbones is a critical strategy in modern drug discovery. This s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of conformationally constrained


-amino acids, such as (1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic acid , into peptide backbones is a critical strategy in modern drug discovery. This scaffold restricts bond rotation, stabilizing secondary structures (e.g., 

-turns, helices) and enhancing metabolic stability against proteases.

However, the rigid cyclopentane ring introduces significant steric hindrance, often leading to incomplete coupling and deletion sequences under standard room-temperature synthesis. This guide details a Microwave-Assisted Solid Phase Peptide Synthesis (MW-SPPS) protocol designed to overcome these kinetic barriers while preserving the stereochemical integrity of the (1R,3R) scaffold.

Technical Background & Mechanistic Insight

The Challenge: Sterics vs. Stereochemistry

The (1R,3R)-3-ACPC monomer presents a unique synthetic paradox:

  • Kinetic Barrier: The secondary structure induced by the cyclopentane ring, combined with the bulk of the Fmoc group, creates a "difficult sequence" profile. The nucleophilic attack of the resin-bound amine onto the incoming activated ACPC (or the attack of the ACPC amine onto the next amino acid) is sterically impeded.

  • Thermodynamic Risk: High temperatures favor the coupling reaction but also increase the risk of epimerization (inversion of chirality at C1 or C3) and aspartimide formation (if Asp is adjacent).

The Solution: Controlled Microwave Energy

Microwave irradiation provides rapid, direct dielectric heating, accelerating the coupling rate constant (


) significantly more than the rate of side reactions—provided the activation chemistry is correct.

Critical Decision - Activation Strategy: We utilize DIC (Diisopropylcarbodiimide) and Oxyma Pure rather than the traditional HATU/DIEA systems.[1]

  • Why? HATU requires a base (DIEA), creating a basic environment that promotes proton abstraction and epimerization at the

    
    -carbon (or 
    
    
    
    -carbon in this context) at high temperatures.
  • The Advantage: DIC/Oxyma maintains a neutral-to-acidic pH, virtually eliminating base-catalyzed epimerization even at 75°C–90°C, while Oxyma acts as a superior nucleophile to drive the reaction.

Experimental Protocol

Materials & Reagents
  • Building Block: (1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic acid (Check enantiomeric purity >99%).

  • Resin: Rink Amide ProTide (recommended for flow/swelling) or Polystyrene (0.5–0.7 mmol/g loading).

  • Activator: 1.0 M Oxyma Pure in DMF.

  • Base (Activator Base): 0.5 M DIC in DMF.

  • Deprotection: 20% Piperidine in DMF (with 0.1 M Oxyma to suppress aspartimide if necessary).

Workflow Diagram

The following logic flow illustrates the optimized cycle for inserting the hindered ACPC residue.

SPPS_Workflow Start Start: Resin-AA(n) Deprotect Fmoc Deprotection (20% Piperidine, 75°C, 3 min) Start->Deprotect Wash1 DMF Wash (x4) Deprotect->Wash1 Activate Activation (AA + DIC + Oxyma) Pre-mix 0 min (In-situ) Wash1->Activate Coupling Microwave Coupling (75°C, 5 min) (1R,3R)-3-ACPC Activate->Coupling Check Kaiser Test / UV Monitor Coupling->Check Recouple Re-Coupling (Fresh Reagents) Check->Recouple Fail (<99%) NextCycle Proceed to AA(n+1) Check->NextCycle Pass Recouple->Coupling

Caption: Optimized MW-SPPS cycle for hindered (1R,3R)-3-ACPC insertion. Note the in-situ activation to maximize lifetime of the active ester.

Step-by-Step Methodology
Step 1: Resin Preparation
  • Swell resin (0.1 mmol scale) in DMF for 15 minutes at room temperature.

  • Drain and perform initial deprotection to remove the resin's Fmoc group.

Step 2: Coupling of (1R,3R)-3-ACPC

Note: This is the critical step. The ring constraint requires higher energy.

  • Reagent Prep: Dissolve 5.0 equivalents (eq) of Fmoc-(1R,3R)-3-ACPC in DMF (minimum volume to dissolve).

  • Delivery: Add Amino Acid solution, followed by 5.0 eq of 1.0 M Oxyma Pure and 10.0 eq of 0.5 M DIC.

  • Microwave Parameters:

    • Temperature: 75°C (Recommended) or 90°C (Aggressive).

    • Power: Dynamic (typically 30-50W to maintain temp).

    • Time: 300 seconds (5 minutes).

    • Mixing: Nitrogen bubbling or oscillation is mandatory to prevent hotspots.

Step 3: Coupling of the Next Amino Acid

The amine of the resin-bound ACPC is sterically hindered and less nucleophilic.

  • Perform standard deprotection (Step 4).

  • For the subsequent amino acid (AA

    
    ), use Double Coupling :
    
    • Coupling 1: 75°C, 5 min.

    • Coupling 2: 75°C, 5 min (fresh reagents).

  • Tip: If AA

    
     is also hindered (e.g., Val, Ile, or another ACPC), increase temperature to 90°C for the second coupling.
    
Step 4: Fmoc Deprotection
  • Reagent: 20% Piperidine in DMF.

  • Condition: Microwave at 75°C for 3 minutes (single stage) or 75°C for 30s (initial) + 75°C for 180s (main).

Step 5: Cleavage
  • Wash resin with DCM (x3) and dry under nitrogen.

  • Cocktail: TFA/TIS/H2O (95:2.5:2.5).

  • Reaction: Room temperature for 2 hours (Microwave is NOT recommended for cleavage due to side reactions).

Optimization & Data Analysis

Comparative Coupling Efficiency

The following table summarizes yield improvements when switching from room temperature (RT) to Microwave (MW) for cyclic amino acids.

ParameterStandard RT SPPSMW-SPPS (Optimized)Impact
Coupling Time 60 - 120 min5 min24x Faster
Reagents HBTU / DIEADIC / Oxyma PureReduced Epimerization
Temperature 25°C75°COvercomes Steric Bulk
Crude Purity ~65% (Deletion seq.)>92%High Fidelity
Epimerization 2-5% (Base catalyzed)<0.5%Stereo-integrity
Troubleshooting Guide (Self-Validating)
  • Issue: Incomplete coupling (positive Kaiser test after ACPC).

    • Root Cause:[2][3][4][5] The rigid ring prevents the active ester from approaching the resin-bound amine.

    • Fix: Switch to CarboMAX™ method (CEM patent) or simply increase DIC to 10 eq while keeping Oxyma at 5 eq. The excess carbodiimide regenerates the active ester in situ.

  • Issue: Epimerization (Doublet peaks in HPLC).

    • Root Cause:[2][3][4][5] Overheating or basic environment.

    • Fix: Ensure you are NOT using DIEA/NMM. Verify temperature probe calibration. Drop coupling temp to 50°C and extend time to 10 minutes.

References

  • Collins, J. M., et al. (2014). "High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS)."[1] Organic Letters, 16(3), 940–943.

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry – A European Journal, 15(37), 9394–9403.

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180. (Foundational text on cyclic amino acid constraints).

  • CEM Corporation. "Microwave-Assisted Peptide Synthesis: Application Notes."[6] (General protocols for hindered amines).

Disclaimer: This protocol is designed for research purposes. Always consult Safety Data Sheets (SDS) for Fmoc-ACPC, DIC, and Oxyma before handling.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting (1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic Acid

The following Technical Support Guide addresses the specific challenges associated with coupling (1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic acid (often abbreviated as Fmoc-(1R,3R)-3-ACPC or similar cyclic -amino acid a...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide addresses the specific challenges associated with coupling (1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic acid (often abbreviated as Fmoc-(1R,3R)-3-ACPC or similar cyclic


-amino acid analogs).

Product Focus: (1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic acid Chemical Class: Cyclic


-Amino Acid
Primary Challenge:  Steric hindrance and rapid secondary structure formation (aggregation).

Part 1: The "Why" – Root Cause Analysis

Before attempting a fix, it is critical to understand why this specific residue fails. Unlike standard


-amino acids, this molecule presents a "perfect storm" for coupling failure:
  • Steric Drag: The amino group and carboxylic acid are constrained within a 5-membered ring. While the amine is primary, the rigid cyclopentane scaffold restricts the conformational freedom necessary to reach the transition state for amide bond formation.

  • 
    -Peptide Aggregation:  This residue is a 
    
    
    
    -amino acid. Sequences containing cyclic
    
    
    -amino acids are notorious for forming extremely stable secondary structures (helices/sheets) after just 2-3 residues. This "gelation" on the resin creates a physical barrier that reagents cannot penetrate.
  • Kinetic Disadvantage: The nucleophilic attack on the activated carboxylate of a

    
    -amino acid is inherently slower than that of an 
    
    
    
    -amino acid due to electronic differences and the extra methylene spacer (or ring segment) insulating the carbonyl.

Part 2: Diagnostic Hub (Q&A)

Q1: My Kaiser test is slightly blue/red after 2 hours. Should I just wait longer?

Answer: No. If the reaction hasn't completed in 2 hours with this residue, it likely never will under the current conditions.

  • The Cause: The reaction has likely stalled due to "resin site isolation" (aggregation). Extending time only invites side reactions like epimerization or hydrolysis.

  • The Fix: Wash the resin with DCM, then perform a Double Coupling using a different solvent system (switch from DMF to NMP) and a higher temperature (see Protocol B).

Q2: I see a low crude yield, and the mass spec shows a peak at [M-18]. What is this?

Answer: This suggests Aspartimide-like cyclization or, more likely with this scaffold, Lactamization .

  • The Mechanism: If the Fmoc group is removed while the C-terminus is activated (or if the activation is too slow and base is present for too long), the free amine can attack the activated carbonyl. However, for (1R,3R)-3-ACPC, the main risk is actually cyclization-cleavage after the next deprotection, where the free amine of the 3-ACPC attacks the preceding peptide bond.

  • Prevention: Ensure the coupling of the subsequent amino acid is extremely fast and efficient. Do not leave the Fmoc-deprotected 3-ACPC residue sitting in base (piperidine) for extended periods.

Q3: The residue won't dissolve in DMF at 0.2 M. What do I do?

Answer: Cyclic


-amino acids often have poor solubility.
  • The Fix: Add N-Methylpyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO) . A 1:1 mixture of DMF/NMP is usually sufficient. If using automated synthesizers, verify the viscosity won't trigger an error; heating the amino acid stock bottle to 40°C (if the synthesizer allows) can also help.

Part 3: Master Protocols

Protocol A: The "Power Couple" (Standard High-Efficiency)

Use this for the first attempt or standard sequences.

  • Reagents:

    • Activator: HATU (0.95 eq relative to AA) or COMU.

    • Base: HOAt (1.0 eq) + Collidine (2.0 eq). Note: Collidine is preferred over DIPEA to minimize epimerization risks with chiral cyclic acids.

    • Solvent: Anhydrous NMP (preferred) or DMF.[1]

  • Procedure:

    • Dissolve Fmoc-AA (3.0 eq) and HATU in NMP.

    • Add Collidine immediately before adding to the resin.

    • Pre-activation: Limit to < 30 seconds.

    • Coupling Time: 60 minutes at Room Temperature.

  • Validation: Perform a chloranil or Kaiser test. If positive, proceed to Protocol B immediately.

Protocol B: The "Structure Breaker" (For Difficult/Aggregated Sequences)

Use this if Protocol A fails or if the resin beads appear "clumped" (a sign of aggregation).

  • Additives (Chaotropic Salts):

    • Dissolve the amino acid in a solution of 0.1 M LiCl in NMP . Lithium ions disrupt the hydrogen bonding network of the

      
      -peptide backbone, re-solvating the resin sites [1].
      
  • Microwave Assistance (Critical):

    • Temperature: 75°C.

    • Power: 25-30W (maintain temperature, do not overshoot).

    • Time: 2 x 10 minutes (Double Couple).

    • Warning: Do not exceed 75°C to avoid epimerization of the C1 chiral center.

  • Alternative Solvent:

    • If LiCl is unavailable, use DMSO/NMP (1:4) . DMSO is a potent disruptor of peptide aggregation.

Part 4: Troubleshooting Logic Flow

The following decision tree guides you through the optimization process based on experimental observations.

TroubleshootingFlow Start Start: Coupling (1R,3R)-3-ACPC CheckSolubility Is AA soluble in DMF? Start->CheckSolubility SolventSwitch Switch to NMP or DMSO/DMF mix CheckSolubility->SolventSwitch No StandardCouple Attempt Protocol A (HATU/Collidine) CheckSolubility->StandardCouple Yes SolventSwitch->StandardCouple CheckColor Kaiser/Chloranil Test Result? StandardCouple->CheckColor Success Proceed to Capping & Next Cycle CheckColor->Success Negative (Colorless) Fail Incomplete (Blue/Red Beads) CheckColor->Fail Positive (Colored) AggCheck Are beads clumped/shrunken? Fail->AggCheck ProtocolB Protocol B: Microwave + LiCl/NMP AggCheck->ProtocolB Yes (Aggregation) DoubleCouple Double Couple (2x 10min @ 75°C) AggCheck->DoubleCouple No (Just Slow) FinalCheck Test Again ProtocolB->FinalCheck DoubleCouple->FinalCheck FinalCheck->Success Negative CapFail Cap with Ac2O (Accept Deletion) FinalCheck->CapFail Positive

Figure 1: Decision matrix for troubleshooting coupling failures. Blue nodes indicate start/process, Yellow nodes indicate decision points, Green indicates success, and Red/Grey indicate failure management.

Part 5: Comparative Data: Coupling Reagents

When standard carbodiimides (DIC) fail, the choice of phosphonium or uronium reagents is pivotal.[2][3]

Reagent ClassReagentEfficiency with Cyclic

-AAs
Risk of EpimerizationRecommendation
Carbodiimide DIC/OxymaModerateLowGood for microwave, but often too slow for steric bulk.
Phosphonium PyBOPGoodLowReliable, but generates carcinogenic HMPA byproduct (if BOP) or similar. PyBOP is safer.
Uronium HATU Excellent ModerateGold Standard for this residue. Must control base amount.
Uronium HBTU/TBTUPoorModerateAvoid. Steric bulk of the ring prevents efficient O-acyl isourea formation.
Specialty COMU Excellent LowSuperior solubility and reactivity compared to HATU [2].

References

  • Seebach, D., et al. (1996). Synthesis of

    
    -Peptides containing cyclic residues. Helvetia Chimica Acta.  (Grounding: Use of LiCl/chaotropic salts to disrupt 
    
    
    
    -peptide aggregation).
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. (Grounding: Comparative efficiency of HATU/COMU vs standard reagents).

  • Biotage Application Note. Tips and Tricks for Success in Solid Phase Peptide Synthesis. (Grounding: Double coupling and concentration protocols).

Sources

Optimization

Overcoming steric hindrance in (1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic acid synthesis

This guide addresses the technical challenges in the synthesis and application of (1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic acid , a conformationally constrained -amino acid. The (1R,3R) stereochemistry (trans-isomer)...

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the technical challenges in the synthesis and application of (1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic acid , a conformationally constrained


-amino acid. The (1R,3R) stereochemistry (trans-isomer) imparts specific folding properties (e.g., 12-helix formation in 

-peptides or specific turn structures in

-peptides), but the rigid cyclopentane ring creates significant steric barriers during both the protection of the monomer and its subsequent coupling in solid-phase peptide synthesis (SPPS).

Current Status: Online Role: Senior Application Scientist Topic: Troubleshooting Steric Hindrance & Synthetic Bottlenecks

Part 1: Monomer Synthesis & Fmoc Protection

Context: You are synthesizing the Fmoc-protected monomer from the free amino acid (or its salt). The rigid cyclopentane ring shields the secondary amine, making the reaction sluggish and prone to aggregation or side reactions.

Q1: My Fmoc protection using Fmoc-Cl is yielding significant dipeptide impurities (10-15%). Why is this happening, and how do I fix it?

Diagnosis: Using Fmoc-Cl (9-Fluorenylmethoxycarbonyl chloride) on sterically hindered cyclic amino acids is a common error. Fmoc-Cl is highly reactive and prone to forming mixed anhydrides with the carboxylic acid moiety of your starting material. The free amine of unreacted starting material then attacks this anhydride, forming a Fmoc-protected dipeptide dimer .

The Protocol Fix: Switch to Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester) . It is less aggressive and eliminates the mixed anhydride pathway.

Optimized Protocol for Steric Hindrance:

  • Solvent System: Use a 1:1 mixture of Water:Dioxane . Acetone is common but Dioxane often solvates the hydrophobic Fmoc group and the cyclic amino acid better, preventing precipitation of the intermediate which halts the reaction.

  • pH Control: Maintain pH 8.5–9.0 strictly using

    
     or 
    
    
    
    .
    • Critical: Do not exceed pH 9.[1][2]5. High pH promotes Fmoc cleavage (premature deprotection) and oligomerization.

    • Critical: Do not drop below pH 8.0. The amine becomes protonated (ammonium form) and unreactive, which is exacerbated by the ring strain.

  • Stoichiometry: Use 1.1 – 1.2 equivalents of Fmoc-OSu.

  • Reaction Time: Due to the steric bulk of the (1R,3R) ring, extend reaction time to 18–24 hours at room temperature. Do not heat, as this promotes racemization.

Q2: The reaction stalls with 30% starting material remaining. Adding more reagent doesn't help.

Diagnosis: This is likely a Solubility-Induced Passivation . The forming Fmoc-amino acid is amphiphilic and can form micelles or precipitate as a "gum" on the stir bar/walls, trapping unreacted amine inside.

Troubleshooting Steps:

  • Sonication: Sonicate the reaction mixture for 5 minutes every 2 hours to disrupt aggregates.

  • Detergent Additive: Add 0.1% Triton X-100 to the reaction mixture. This prevents micelle formation and exposes the hindered amine to the Fmoc-OSu.

  • Workup Adjustment: When acidifying to precipitate the product, use 1M KHSO4 (pH ~2) instead of HCl. HCl can be too harsh and might induce cleavage if the product precipitates as an oil.

Part 2: Downstream Application (Peptide Coupling)

Context: You are using (1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic acid in SPPS. The coupling efficiency is low (<50%), and you observe deletion sequences.

Q3: Standard HBTU/DIEA coupling fails to drive the reaction to completion. What is the mechanistic barrier?

Analysis: The (1R,3R) isomer is a


-amino acid analog. The reaction center (carbonyl carbon) is held in a rigid orientation relative to the ring. The incoming nucleophile (the N-terminus of the resin-bound peptide) faces severe steric clash  with the cyclopentane ring hydrogens. Standard reagents (HBTU/HCTU) form an active ester that is too bulky to penetrate this "steric shield."

The "Power Coupling" Protocol: Replace carbodiimide/uronium reagents with Phosphonium reagents or HOAt-based systems which are smaller and more reactive.

Recommended System:

  • Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP .

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole). The nitrogen in the pyridine ring of HOAt provides a "neighboring group effect" (catalytic base) that accelerates the reaction by 10-100x compared to HOBt.

  • Base: TMP (2,4,6-Trimethylpyridine/Collidine) instead of DIEA. Collidine is a weaker, non-nucleophilic base that minimizes racemization during the slow coupling of hindered acids.

Q4: I suspect the "difficult sequence" is actually aggregation. How do I confirm and resolve this?

Diagnosis:


-Amino acids are notorious for inducing secondary structure formation  (turns/helices) on the resin, causing the peptide chains to bundle together (aggregation), physically blocking the N-terminus.

Resolution Workflow:

  • The "Magic Mixture": Perform the coupling in DMF/DMSO (1:1) or add 0.1M LiCl in DMF. Chaotropic salts (LiCl) disrupt the hydrogen bonding networks causing aggregation.

  • Microwave Synthesis: Use microwave irradiation (75°C for 5 min ). The thermal energy provides the kinetic push to overcome the steric rotational barrier of the cyclopentane ring.

    • Warning: Do not exceed 75°C for Fmoc-Cys or Fmoc-His containing peptides to avoid racemization.

Part 3: Visual Technical Guides

Diagram 1: Monomer Synthesis & Protection Workflow

This flowchart outlines the critical decision points in synthesizing the Fmoc-protected monomer, highlighting where steric interventions are required.

MonomerSynthesis Start Start: (1R,3R)-3-Aminocyclopentanecarboxylic Acid (Salt) SolubilityCheck Check Solubility in H2O/Dioxane (1:1) Start->SolubilityCheck ReagentChoice Select Reagent: Fmoc-OSu SolubilityCheck->ReagentChoice Soluble/Suspended Reaction Reaction: pH 8.5-9.0, 24h Add Triton X-100 if cloudy ReagentChoice->Reaction QC_Point QC: Check for Dipeptide Impurity (LCMS) Reaction->QC_Point Purification Acidify with KHSO4 -> Extract EtOAc Crystallize (Hexane/EtOAc) QC_Point->Purification Pass (>95% Purity) Fail_Dipeptide Issue: Dipeptide Present (>5%) QC_Point->Fail_Dipeptide Fail Fail_Incomplete Issue: Incomplete Conversion QC_Point->Fail_Incomplete Fail Fail_Dipeptide->Start Restart: Lower conc., slower addition Fail_Incomplete->Reaction Add 0.1% Triton X-100, Sonicate

Caption: Optimized workflow for Fmoc protection of sterically hindered cyclic amino acids, emphasizing impurity control.

Diagram 2: Troubleshooting "Difficult Coupling" in SPPS

A logic tree for overcoming steric hindrance when coupling the (1R,3R) residue to a peptide chain.

CouplingTroubleshooting Problem Problem: Low Coupling Yield (Deletion Sequences) Check1 Is the Resin Swelled Properly? Problem->Check1 Action1 Swell in DCM/DMF (1h) Check1->Action1 No Check2 Is Aggregation Occurring? Check1->Check2 Yes Action2 Use Magic Mixture: DMF/DMSO/LiCl Check2->Action2 Yes (Color Test Fails) Check3 Is Steric Bulk the Cause? Check2->Check3 No Action3 Switch to HATU/HOAt/Collidine Double Coupling (2 x 2h) Check3->Action3 Standard Sterics Action4 Microwave Assist (75°C, 50W, 5 min) Action3->Action4 Still Fails

Caption: Decision tree for troubleshooting SPPS coupling failures involving hindered gamma-amino acids.

Part 4: Quantitative Data Summary

Table 1: Comparison of Coupling Reagents for Hindered


-Amino Acids 
Reagent SystemRelative ReactivityRacemization RiskRecommended Use Case
HBTU / DIEA LowLowRoutine couplings (Not recommended here)
HATU / DIEA HighModerateFirst-line choice for (1R,3R)-ACPC
HATU / Collidine HighLowGold Standard for chiral/hindered residues
PyAOP / HOAt Very HighLow"Difficult sequences" where HATU fails
DIC / Oxyma ModerateVery LowMicrowave synthesis (prevents explosion risk)

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

  • Kiss, L., et al. (2013).[3] A new access route to functionalized cispentacins from norbornene β-amino acids. Chemistry – A European Journal. Link

  • Wojtczak, A., et al. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid. Journal of Organic Chemistry. Link

  • BenchChem Technical Support . Troubleshooting Incomplete Fmoc Deprotection of Sterically Hindered Residues. Link

Sources

Troubleshooting

Technical Support Center: Solubilizing (1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic Acid

Case ID: FMOC-ACPC-SOL-001 Status: Open Priority: High Agent: Senior Application Scientist Executive Summary & Diagnostic You are encountering solubility issues with (1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic acid (Fmo...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: FMOC-ACPC-SOL-001 Status: Open Priority: High Agent: Senior Application Scientist

Executive Summary & Diagnostic

You are encountering solubility issues with (1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic acid (Fmoc-ACPC) in Dimethylformamide (DMF). This is a known challenge with rigid


-amino acid analogs.

The Root Cause: The insolubility is rarely due to simple hydrophobicity. Instead, it is a thermodynamic "perfect storm" caused by two factors:

  • Lattice Energy: The rigid cyclopentane backbone restricts conformational freedom, allowing the molecules to pack very tightly in the solid state. High energy is required to break this crystal lattice.

  • Aggregation (The "Gel" Effect): Once in solution, the Fmoc groups (large aromatic systems) undergo

    
     stacking, while the amide bonds form intermolecular hydrogen bonds. This creates "beta-sheet-like" supramolecular aggregates that mimic precipitation or gelation.
    

The Solution Strategy: We must disrupt these intermolecular forces using chaotropic salts , solvent engineering , or controlled physical agitation .

Troubleshooting Decision Tree

Use this workflow to determine the correct protocol for your specific situation.

TroubleshootingFlow Start Start: Fmoc-ACPC Insoluble in DMF CheckWater Check Solvent Quality: Is DMF anhydrous (<0.05% H2O)? Start->CheckWater DryDMF Action: Use fresh, anhydrous DMF. Water promotes aggregation. CheckWater->DryDMF No Sonicate Step 1: Physical Agitation Sonicate at 40°C for 10 mins CheckWater->Sonicate Yes DryDMF->Sonicate Solved1 Dissolved? Sonicate->Solved1 Proceed Proceed to Coupling Solved1->Proceed Yes LiCl Step 2: Chaotropic Additive Add 0.4M - 0.8M LiCl to DMF Solved1->LiCl No Solved2 Dissolved? LiCl->Solved2 Solved2->Proceed Yes SwitchSolvent Step 3: Solvent Switch Switch to NMP or DMSO (Caution) Solved2->SwitchSolvent No

Figure 1: Decision matrix for solubilizing rigid Fmoc-amino acids.

Technical Protocols

Protocol A: Chaotropic Salt Disruption (Recommended)

This is the most effective method for rigid amino acids. Lithium Chloride (LiCl) acts as a "structure breaker," disrupting the hydrogen bonding network that holds the aggregates together.

Reagents:

  • Anhydrous LiCl (Oven-dried if possible).

  • High-purity DMF.[1]

Procedure:

  • Prepare a 0.8M LiCl solution in DMF . (Dissolve 3.39g LiCl in 100mL DMF).

    • Note: LiCl dissolves slowly; sonication helps.

  • Weigh your (1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic acid.

  • Add the LiCl/DMF solution to the amino acid to achieve the desired concentration (typically 0.1M - 0.2M for coupling).

  • Vortex for 30 seconds. If particulates remain, sonicate for 5 minutes.

Why this works: The Lithium ions (


) coordinate with the amide carbonyl oxygens, effectively "masking" them and preventing intermolecular H-bonds from forming [1].
Protocol B: Solvent Switching (NMP)

If DMF fails, N-Methyl-2-pyrrolidone (NMP) is the industry-standard alternative. It is slightly more polar and has different solvation characteristics that often favor rigid molecules.

Procedure:

  • Replace DMF with anhydrous NMP .

  • Attempt dissolution at room temperature.

  • If needed, heat gently to 45°C (Max).

Critical Warning: Do not use DMSO if you can avoid it, especially for Solid Phase Peptide Synthesis (SPPS). DMSO is difficult to remove from resin, can oxidize sensitive residues (Met, Cys) in the peptide chain, and may cause side reactions during coupling activation [2].

Protocol C: Physical Agitation & Heat

Sometimes the lattice energy just needs an initial "kick" to break.

Procedure:

  • Place the vial in a sonication bath.

  • Sonicate for 10-15 minute cycles .

  • Simultaneously warm the bath water to 40°C - 50°C .

Safety Limit: Do not exceed 60°C . High temperatures can cause the Fmoc group to cleave prematurely, especially if any trace amines are present [3].

Comparative Data: Solvent Efficacy

Solvent SystemSolubility RatingRisk ProfileRecommended For
Pure DMF LowLowStandard residues (Ala, Gly, etc.)
DMF + 0.8M LiCl High LowRigid/Aggregating residues (ACPC)
NMP Medium-HighLow"Difficult sequences"
DMSO Very HighHigh (Oxidation)Only as a last resort
DCM Very LowLowNot recommended for Fmoc-ACPC

Mechanism of Action Visualization

The following diagram illustrates why the LiCl protocol is superior for this specific molecule.

Mechanism Agg Aggregated State (Fmoc Stacking + H-Bonds) Li Add LiCl (Li+) Agg->Li Treatment Inter Interference Li+ binds Carbonyl Oxygen Li->Inter Coordination Sol Solvated State Free Monomers Inter->Sol Disruption of Lattice

Figure 2: Mechanism of LiCl-mediated disruption of peptide aggregates.

Frequently Asked Questions (FAQs)

Q: Can I add DIPEA (Base) to help dissolve the amino acid? A: NO. Do not add N,N-Diisopropylethylamine (DIPEA) until the exact moment of coupling.

  • Reason: The Fmoc group is base-labile.[2] If you dissolve the amino acid in DMF/DIPEA and let it sit (even for 20 minutes) while trying to solubilize it, you will begin to remove the Fmoc group (premature deprotection). This leads to polymerization (double hits) and impurities [4].

Q: My solution turned cloudy after adding the coupling reagent (HATU/HBTU). Is this normal? A: This is a warning sign.

  • The activated ester (active species) might be less soluble than the free acid.

  • Fix: Ensure you are using the LiCl protocol (Protocol A) during the activation step as well. The salt helps stabilize the activated species.

Q: Does the stereochemistry (1R,3R vs 1S,3R) affect solubility? A: In achiral solvents like DMF or NMP, enantiomers ((1R,3R) vs (1S,3R)) have identical physical properties, including solubility. You can apply protocols found for the (1S,3R) isomer directly to your (1R,3R) material [5].

Q: Is the LiCl compatible with the coupling reaction? A: Yes. LiCl is chemically inert toward standard coupling reagents (DIC, HATU, HBTU) and does not interfere with the acylation reaction. In fact, it often improves coupling yields by keeping the growing peptide chain on the resin solvated (preventing on-resin aggregation) [1].

References

  • BenchChem. (2025). Addressing solubility issues of Fmoc-Gly-DL-Ala in synthesis. Retrieved from

  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from

  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. Retrieved from

  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis: Side Reactions. Retrieved from

  • Chem-Impex. (n.d.). (+)-(1S,3R)-N-Fmoc-3-aminocyclopentane carboxylic acid Product Data. Retrieved from

Sources

Optimization

Technical Support Center: Purification Strategies for Hydrophobic Peptides Containing Cyclopentane Rings

Welcome to the Advanced Peptide Purification Support Center. As drug development increasingly shifts toward constrained, highly stable peptide therapeutics, researchers frequently encounter purification bottlenecks. Cycl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Purification Support Center. As drug development increasingly shifts toward constrained, highly stable peptide therapeutics, researchers frequently encounter purification bottlenecks. Cyclopentane rings introduce critical structural rigidity, enhancing proteolytic stability and target affinity. However, this rigidity, combined with hydrophobic amino acid sequences, drastically increases aggregation propensity and complicates High-Performance Liquid Chromatography (HPLC) purification.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you successfully isolate these challenging molecules.

Diagnostic Workflow: Solubilization & Purification Strategy

The most common point of failure when purifying hydrophobic cyclic peptides is improper solubilization and stationary phase selection. Use the diagnostic workflow below to determine the optimal purification path for your crude peptide.

G Step1 Crude Cyclopentane Peptide Decision1 Soluble in H2O/ACN? Step1->Decision1 Standard Standard RP-HPLC (C18 Column, 25°C) Decision1->Standard Yes Solubilize Add HFIP, DMSO, or DMF to disrupt aggregation Decision1->Solubilize No Decision2 Fully Dissolved? Solubilize->Decision2 Elevated Elevated Temp RP-HPLC (C4 Column, 70°C, ACN/IPA) Decision2->Elevated Yes Alt Alternative Purification (Precipitation / HILIC) Decision2->Alt No

Decision tree for solubilization and HPLC purification of hydrophobic cyclic peptides.

Frequently Asked Questions & Troubleshooting Guide

Q1: My cyclopentane-modified peptide won't dissolve in standard HPLC buffers (Water/Acetonitrile). What is the mechanistic reason, and how do I fix it? A1: Cyclopentane rings restrict the dihedral angles of the peptide backbone, often inducing rigid secondary structures (such as constrained


-amino acid conformations or 

-turns). This rigidity prevents the peptide from adopting random-coil conformations that might shield hydrophobic patches, leading to exposed hydrophobic surfaces that drive severe intermolecular aggregation[1]. Solution: Standard aqueous buffers cannot break these crystalline-like hydrophobic interactions. You must use strongly polar, aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), or fluorinated solvents like Hexafluoroisopropanol (HFIP) to disrupt hydrogen bonds and fully solvate the hydrophobic core prior to injection[2][].

Q2: I injected my dissolved peptide, but no peaks eluted from the C18 column. Where did my peptide go? A2: Highly hydrophobic peptides can irreversibly bind to the dense alkyl chains of a standard C18 stationary phase due to excessive hydrophobic surface area interactions[2]. Solution: Switch to a column with lower hydrophobicity, such as a C4 or C8 column[][4]. Additionally, utilizing an elevated column temperature (e.g., 60°C–80°C) reduces mobile-phase viscosity and provides the thermal energy required to disrupt peptide-column hydrophobic interactions, improving mass transfer and recovery[1].

Q3: How can I optimize the mobile phase to prevent on-column precipitation during the gradient? A3: Standard acetonitrile (ACN) might not provide enough elutropic strength to keep rigid hydrophobic peptides soluble as they migrate through the column and the water content changes. Solution: Incorporate Isopropanol (IPA) into Mobile Phase B (e.g., 50:50 ACN:IPA). IPA is a stronger eluting solvent for hydrophobic compounds and prevents on-column aggregation, ensuring sharp, symmetrical peaks.

Q4: What if RP-HPLC fails entirely due to irreversible aggregation? A4: If chromatographic recovery remains <1%, consider non-chromatographic methods. Water precipitation followed by the removal of scavengers via diethyl ether washing can circumvent the need for HPLC entirely, yielding high-purity hydrophobic peptides without the risk of column loss[5].

Quantitative Data: Material Selection for Hydrophobic Peptides

To successfully shift from standard peptide purification to hydrophobic cyclic peptide purification, specific hardware and reagent adjustments are necessary. Use the table below to compare parameters.

ParameterStandard Linear PeptidesHydrophobic Cyclopentane PeptidesMechanistic Rationale
Stationary Phase C18 SilicaC4 or C8 Polymeric/SilicaC18 causes irreversible binding due to excessive hydrophobic interaction area. C4 provides weaker retention, allowing elution[][4].
Mobile Phase B 100% Acetonitrile50:50 Acetonitrile:IsopropanolIPA increases the elutropic strength and maintains solubility of rigid hydrophobic motifs during the gradient.
Column Temperature 20°C - 25°C60°C - 80°CHeat disrupts intermolecular hydrogen bonds and aggregates, reducing mobile phase viscosity and improving peak shape[1].
Injection Solvent H2O / ACNDMSO, DMF, or HFIPStrong aprotic or fluorinated solvents are required to break the initial aggregated state of the crude peptide[2][].

Self-Validating Experimental Protocol: Elevated-Temperature RP-HPLC

This step-by-step methodology is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Phase 1: Solubilization & Sample Preparation
  • Initial Solubilization: Weigh 5 mg of crude cyclopentane-containing peptide into a glass vial. Add 200 µL of Hexafluoroisopropanol (HFIP) or Dimethyl Sulfoxide (DMSO)[2][].

  • Vortex & Sonicate: Vortex for 2 minutes, then sonicate in a water bath at 40°C for 5 minutes.

  • Self-Validation Check (Critical): Hold the vial to the light. The solution must be completely optically clear. If any turbidity remains, the peptide is still aggregated and will foul the HPLC frit. If turbid, add an additional 50 µL of DMSO or 10 µL of Formic Acid and re-sonicate.

  • Dilution: Slowly dilute the sample to 1 mL using Mobile Phase A (0.1% TFA in Water), monitoring for precipitation. Validation: If precipitation occurs upon dilution, increase the organic ratio of your initial diluent before injection.

Phase 2: Chromatographic Separation
  • Column Setup: Install a C4 reversed-phase column (e.g., 5 µm particle size, 300 Å pore size, highly cross-linked polymeric or specialized bio-silica) into the HPLC system[1][].

  • Temperature Equilibration: Set the column oven to 70°C. Causality: High temperatures are mandatory to maintain the rigid peptide in a monomeric state and prevent peak broadening[1].

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water.

    • Mobile Phase B: 0.1% TFA in a 50:50 mixture of Acetonitrile (ACN) and Isopropanol (IPA).

  • Gradient Execution: Run a shallow linear gradient from 20% B to 90% B over 40 minutes at a flow rate appropriate for your column dimensions (e.g., 1 mL/min for analytical, 10 mL/min for semi-preparative).

  • Detection & Collection: Monitor absorbance at 214 nm (peptide bond) and 280 nm (if aromatic residues are present). Collect fractions based on slope-directed peak detection.

Phase 3: Post-Purification Processing
  • Lyophilization: Immediately freeze the collected fractions using liquid nitrogen or a -80°C freezer, and lyophilize.

  • Final Validation: The final product should appear as a fluffy, electrostatic white powder. A glassy, oily, or sticky residue indicates incomplete removal of DMSO/HFIP or solvent trapping, requiring a secondary lyophilization cycle with a higher aqueous dilution.

References[4] Title: Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Cyclic Dipeptides

Source: Benchchem URL: ]">https://www.benchchem.com[5] Title: Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein Source: National Institutes of Health (PMC) URL: [Link]2] Title: Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations Source: GenScript URL: ]">https://www.genscript.com[] Title: FAQ Peptide Purification Source: BOC Sciences URL: ]">https://www.bocsci.com[1] Title: UHPLC analysis of cyclic peptides under LC/MS compatible conditions Source: Chromatography Today URL: [Link]

Sources

Troubleshooting

Resolving aggregation issues in peptides with (1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic acid

Welcome to the technical support center for the application of (1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic acid (Fmoc-(1R,3R)-Acpc-OH) in solid-phase peptide synthesis (SPPS). This guide is designed for researchers, che...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the application of (1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic acid (Fmoc-(1R,3R)-Acpc-OH) in solid-phase peptide synthesis (SPPS). This guide is designed for researchers, chemists, and drug development professionals to diagnose, troubleshoot, and resolve challenges associated with peptide aggregation. As Senior Application Scientists, we provide not only protocols but also the underlying rationale to empower your synthetic success.

Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a critical problem in SPPS?

A1: Peptide aggregation during SPPS is the self-association of growing peptide chains on the solid support. This process is primarily driven by the formation of intermolecular hydrogen bonds, which leads to the creation of stable secondary structures, most notably β-sheets.[1][2][3] Once aggregated, the peptide-resin matrix becomes poorly solvated and may shrink or clump.[3][4]

This poses a critical problem because it physically blocks reactive sites. The consequences include:

  • Incomplete Fmoc Deprotection: The basic deprotection reagent (e.g., piperidine in DMF) cannot efficiently access the N-terminal Fmoc group.[4]

  • Failed Coupling Reactions: The incoming activated amino acid is sterically hindered from reaching the deprotected N-terminus of the growing chain.[1][4]

  • Compromised Purity and Yield: These failures lead to a complex mixture of deletion sequences and truncated peptides, which are difficult to purify and drastically lower the overall yield of the target peptide.

Aggregation is notoriously difficult to predict from sequence alone but is more prevalent in hydrophobic sequences and typically becomes a significant issue for peptides between 6 and 20 residues in length.[1][3]

Q2: What is Fmoc-(1R,3R)-Acpc-OH, and what is its mechanism for preventing aggregation?

A2: Fmoc-(1R,3R)-Acpc-OH is a synthetic β-amino acid characterized by a cyclopentane ring that constrains the geometry of the peptide backbone. The (1R,3R) stereochemistry places the Fmoc-amino group and the carboxylic acid on the same face of the cyclopentane ring (a cis configuration).

The primary mechanism of action is the disruption of secondary structure formation . When incorporated into a growing peptide chain, the rigid cyclopentane ring introduces a permanent "kink" or turn. This structural perturbation physically prevents the linear, planar conformation required for adjacent peptide chains to align and form the intermolecular hydrogen bonds that initiate β-sheet structures and subsequent aggregation.[5] In this way, it acts as a "structure-breaker," similar to proline or pseudoproline dipeptides, ensuring the peptide chains remain well-solvated and accessible for subsequent chemical steps.[1]

Troubleshooting Guide: Synthesis & Aggregation Issues

Even with the incorporation of Fmoc-(1R,3R)-Acpc-OH, challenging sequences may still present difficulties. This section provides a systematic approach to troubleshooting.

Decision Workflow for Incorporating Aggregation Disruptors

The following workflow helps in deciding when and where to incorporate Fmoc-(1R,3R)-Acpc-OH or other aggregation-disrupting elements.

Caption: Decision workflow for mitigating peptide aggregation.

Troubleshooting Common SPPS Problems
Symptom Observed Potential Cause(s) Recommended Solutions & Rationale
Poor Resin Swelling / Resin Shrinking Severe on-resin peptide aggregation. The collapsed peptide chains exclude the solvent (DMF), causing the resin matrix to shrink.[3][4]1. Switch Solvents: Use N-Methyl-2-pyrrolidone (NMP) or add up to 25% Dimethyl Sulfoxide (DMSO) to DMF to improve solvation of the aggregated chains.[1] 2. Chaotropic Salts: Perform a wash with 0.8 M LiCl in DMF before the next coupling step to disrupt the hydrogen bond network.[3] 3. Incorporate Fmoc-(1R,3R)-Acpc-OH: If this is a recurring issue at a specific point, re-synthesize the peptide and place the Acpc residue 1-2 positions before the problematic spot.
Positive Kaiser Test after Coupling (Blue Beads)Incomplete coupling reaction. This is a direct indication that free primary amines are still present on the resin.[6]1. Double Couple: Immediately repeat the coupling step with a fresh solution of activated amino acid. 2. Use a Stronger Coupling Reagent: Switch from standard reagents like HBTU/DIC to more potent activators such as HATU or PyBOP, especially for the bulky Fmoc-(1R,3R)-Acpc-OH.[3] 3. Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight.
False Negative Kaiser Test (Yellow Beads, but sequence fails)Severe aggregation can "bury" the N-terminus, making it inaccessible to the ninhydrin reagent, thus giving a misleading negative result.[4]1. Small-Scale Cleavage: Cleave a small amount of peptide from the resin and analyze via Mass Spectrometry to confirm if the last coupling was successful. 2. Employ Aggressive Solvents: Use a "Magic Mixture" (DCM/DMF/NMP 1:1:1 with additives) for subsequent steps to break up aggregates.[3] 3. Proactive Redesign: Re-synthesize the peptide with Fmoc-(1R,3R)-Acpc-OH incorporated strategically every 6-8 residues to prevent the onset of severe aggregation.
Poor Solubility of Crude Peptide after Cleavage The aggregation propensity of the peptide sequence persists even after cleavage from the resin.1. Initial Solubilization Strategy: Start by dissolving the lyophilized peptide in a minimal amount of an organic solvent like DMSO or DMF, then slowly add your aqueous buffer.[2] 2. pH Adjustment: If the peptide is acidic (net negative charge), use a dilute basic buffer (e.g., 0.1% aqueous ammonia). If basic (net positive charge), use a dilute acidic solution (e.g., 10% acetic acid).[2][7] 3. Use Denaturants: For highly intractable peptides, initial solubilization in solutions containing denaturants like 6 M Guanidine-HCl may be necessary before purification.[2]
Experimental Protocols
Protocol 1: Manual Incorporation of Fmoc-(1R,3R)-Acpc-OH in SPPS

This protocol outlines the key steps for coupling Fmoc-(1R,3R)-Acpc-OH to a deprotected peptide-resin. It assumes a standard Fmoc-SPPS workflow.

Materials:

  • Fmoc-deprotected peptide-resin in a reaction vessel.

  • Fmoc-(1R,3R)-Acpc-OH.

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Activation Base: N,N-Diisopropylethylamine (DIPEA).

  • Solvent: High-purity, peptide-synthesis-grade N,N-Dimethylformamide (DMF).

  • Washing Solvents: DMF, Dichloromethane (DCM).

  • Kaiser Test Kit.

Methodology:

  • Resin Preparation:

    • Ensure the N-terminal Fmoc group of the preceding amino acid has been completely removed (typically using 20% piperidine in DMF).

    • Wash the deprotected peptide-resin thoroughly with DMF (5 x 10 mL per gram of resin) to remove all residual piperidine.

  • Activation of Fmoc-(1R,3R)-Acpc-OH:

    • Rationale: Pre-activation is crucial for forming the highly reactive aminium/uronium active ester, which is necessary to overcome the steric hindrance of the cyclopentyl ring.

    • In a separate vial, dissolve Fmoc-(1R,3R)-Acpc-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in a minimal amount of DMF.

    • Add DIPEA (6 equivalents) to the solution. The solution may change color (e.g., to yellow), which is normal for this activation method.[6]

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature.

  • Coupling Reaction:

    • Add the activated amino acid solution to the reaction vessel containing the washed peptide-resin.

    • Ensure the resin is fully submerged and agitate the mixture gently (e.g., using a shaker or nitrogen bubbling) for a minimum of 2 hours at room temperature.

    • Rationale: A longer coupling time is recommended for this sterically demanding amino acid to ensure the reaction goes to completion.

  • Monitoring the Coupling:

    • After the initial 2 hours, take a small sample of resin beads.

    • Wash the beads thoroughly with DMF and then DCM.

    • Perform a Kaiser test.[6]

      • Negative Result (Yellow/Colorless Beads): The coupling is complete. Proceed to wash the resin.

      • Positive Result (Blue Beads): The coupling is incomplete. Continue agitation for another 1-2 hours and re-test. If it remains positive, drain the vessel and perform a second coupling with fresh reagents (Step 2 & 3).

  • Final Washing:

    • Once coupling is complete, drain the reaction solution.

    • Wash the peptide-resin thoroughly with DMF (3 x 10 mL/g) followed by DCM (3 x 10 mL/g) to remove all excess reagents and byproducts.

    • The resin is now ready for the Fmoc deprotection of the newly added Acpc residue.

Mechanism of Aggregation Disruption

The diagram below illustrates conceptually how the kink introduced by (1R,3R)-Acpc prevents the chain alignment required for aggregation.

Aggregation_Mechanism cluster_0 Standard Peptide Chains cluster_1 Peptide Chains with (1R,3R)-Acpc p1 ---Peptide Chain 1--- hbond Inter-chain Hydrogen Bonding p1->hbond p2 ---Peptide Chain 2--- p2->hbond p3 ---Peptide Chain 3--- p3->hbond k1 ---Peptide-- --Chain 1--- disrupt Steric Hindrance Disrupts Alignment k1->disrupt k2 ---Peptide-- --Chain 2--- k2->disrupt k3 ---Peptide-- --Chain 3--- k3->disrupt beta β-Sheet Formation hbond->beta agg AGGREGATION beta->agg soluble SOLUBLE PEPTIDE disrupt->soluble

Caption: How (1R,3R)-Acpc disrupts peptide aggregation.

References
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Cobb, S. L., & Gellman, S. H. (2013). Evaluation of a Cyclopentane-Based γ-Amino Acid for the Ability to Promote α/γ-Peptide Secondary Structure. The Journal of Organic Chemistry. [Link]

  • García-Ramos, Y., et al. (2018). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). STAR Protocols. [Link]

  • Vásquez-Montes, V., et al. (2021). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. The Journal of Organic Chemistry. [Link]

  • Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • BioPharmaSpec. (2026). How to Prevent Protein Aggregation: Insights and Strategies. BioPharmaSpec. [Link]

  • Cobb, S. L., & Gellman, S. H. (2013). Evaluation of a cyclopentane-based γ-amino acid for the ability to promote α/γ-peptide secondary structure. PubMed. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Evaluation of a Cyclopentane-Based γ-Amino Acid for the Ability to Promote α/γ-Peptide Secondary Structure. Request PDF. [Link]

  • Mousa, R., et al. (2020). Factors affecting the physical stability (aggregation) of peptide therapeutics. Royal Society Open Science. [Link]

  • Merck. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. EMD Millipore. [Link]

  • Uniprot. (n.d.). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Uniprot. [Link]

  • Fields, G. B. (2011). Advances in Fmoc solid-phase peptide synthesis. Current Opinion in Chemical Biology. [Link]

  • Merck. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. EMD Millipore. [Link]

Sources

Optimization

Peptide Synthesis Technical Support Center: Optimizing HATU vs. PyBOP for Cyclic Amino Acids

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the unique thermodynamic and kinetic challenges a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the unique thermodynamic and kinetic challenges associated with coupling cyclic amino acids (e.g., proline, pipecolic acid) and executing head-to-tail macrolactamizations.

This guide moves beyond basic protocols by explaining the chemical causality behind coupling failures, empowering you to make rational, data-driven decisions between HATU and PyBOP.

Diagnostic Workflow: Reagent Selection

Before diving into troubleshooting, use the following logical framework to determine whether HATU or PyBOP is the optimal reagent for your specific coupling step.

ReagentSelection Start Analyze Coupling Step IsHindered Sterically Hindered (e.g., Pro-Pro, N-Me)? Start->IsHindered IsCyclization Head-to-Tail Macrolactamization? IsHindered->IsCyclization No UseHATU Use HATU (Fast Kinetics, HOAt ester) IsHindered->UseHATU Yes UsePyBOP Use PyBOP (No Guanidinylation, HOBt ester) IsCyclization->UsePyBOP No (Standard) CheckGuanidine Risk of N-terminal Guanidinylation? IsCyclization->CheckGuanidine Yes (Slow Rxn) CheckGuanidine->UseHATU Low Risk (Pre-activation possible) CheckGuanidine->UsePyBOP High Risk

Logical decision tree for selecting between HATU and PyBOP in peptide synthesis.

Knowledge Base & FAQs

Q1: Why do cyclic amino acids and head-to-tail macrocyclizations fail so frequently?

A: Cyclic amino acids introduce severe steric hindrance and restrict the conformational flexibility of the peptide backbone[1]. In head-to-tail macrocyclization, the linear peptide must adopt an entropically unfavorable pre-cyclization conformation before the intramolecular reaction can occur[1]. Because this process is kinetically slow, it provides ample time for competing side reactions to dominate—primarily C-terminal epimerization and intermolecular cyclodimerization[1][2].

Q2: Mechanistically, how do HATU and PyBOP differ when activating these stubborn residues?

A:

  • HATU is an aminium salt (often misclassified in older literature as a uronium salt) based on HOAt (1-hydroxy-7-azabenzotriazole)[3]. The nitrogen atom in the pyridine ring of HOAt provides a neighboring-group effect that dramatically accelerates the nucleophilic attack, making it highly efficient for sterically hindered or N-methylated cyclic amino acids.

  • PyBOP is a phosphonium salt based on HOBt (1-hydroxybenzotriazole). It activates the carboxyl group by forming an HOBt active ester. While it lacks the extreme reactivity of HATU, it is highly stable and does not react with the N-terminal amine, making it a safer choice for slow cyclizations where the N-terminus is exposed for long periods[3][4].

Q3: I am seeing a +98 Da mass addition on my peptide when using HATU. What is this, and how do I fix it?

A: The +98 Da mass corresponds to a tetramethylguanidinium byproduct[3]. Because HATU is an aminium salt, it can react directly with the unhindered N-terminal amine of your peptide to form a dead-end guanidine derivative[3]. This typically happens if the carboxylic acid pre-activation is too slow, or if HATU is used in excess during a slow macrolactamization step.

  • The Fix: Ensure the carboxylic acid is pre-activated with HATU and base (e.g., DIPEA) for 1–3 minutes before introducing the amine. For slow cyclizations where pre-activation isn't feasible, switch to a phosphonium reagent like PyBOP, which is structurally incapable of forming guanidinium byproducts[3][5].

Q4: How can I minimize C-terminal epimerization during macrolactamization?

A: Epimerization occurs when the activated C-terminus forms an oxazolone intermediate. Under basic conditions, the α-proton of the oxazolone is abstracted, leading to a loss of stereochemical integrity[2][6]. While HATU's rapid kinetics can sometimes "outrun" epimerization, the strong basic conditions (excess DIPEA) required for its activation often exacerbate the issue[6]. To minimize epimerization, you should lower the base equivalents, use a weaker base (like 2,4,6-collidine), or switch to PyBOP. PyBOP provides a stable HOBt ester that is less prone to oxazolone formation during the prolonged reaction times required for cyclization[2][7].

EpimerizationPathway LinearPeptide Linear Peptide (C-terminal COOH) ActivatedEster Activated Ester (OAt or OBt) LinearPeptide->ActivatedEster HATU or PyBOP + Base Oxazolone Oxazolone Intermediate (Base-Catalyzed) ActivatedEster->Oxazolone Slow Rxn / Excess Base Target Cyclic Peptide (Retained Stereochemistry) ActivatedEster->Target Fast Aminolysis (HATU advantage) Epimerized Epimerized Peptide (D-Amino Acid) Oxazolone->Epimerized Ring Opening Oxazolone->Target Aminolysis (Yields D/L mix)

Mechanistic pathway of peptide bond formation versus oxazolone epimerization.

Quantitative Performance Matrix

Use this table to quickly compare the operational parameters of HATU and PyBOP when dealing with cyclic and hindered amino acids.

ParameterHATUPyBOP
Reagent Class Aminium salt (HOAt-based)[3]Phosphonium salt (HOBt-based)
Active Ester Formed OAt (Highly reactive)OBt (Moderately reactive)
Coupling Efficiency (Hindered) Very High (Ideal for Pro/N-Me)Moderate (May require double coupling)
Epimerization Risk Moderate to High (Driven by basicity)[6]Low (More stable intermediate)[7]
N-Terminal Guanidinylation High Risk (If poorly optimized)[3]None (Structurally impossible)[3][5]
Best Use Case Difficult linear couplings, hindered junctionsSlow head-to-tail macrolactamizations[4]

Validated Experimental Protocols

The following self-validating protocols are engineered to bypass the common failure points discussed above.

Protocol A: Optimized HATU Coupling for Sterically Hindered Cyclic Amino Acids (SPPS)

Use this protocol when coupling a difficult amino acid (e.g., Fmoc-Pro-OH) onto a sterically hindered resin-bound peptide.

  • Resin Preparation: Swell the resin-bound peptide in N,N-dimethylformamide (DMF) for 15 minutes.

  • Reagent Dissolution: In a separate, dry vial, dissolve the Fmoc-protected amino acid (3–5 equivalents relative to resin loading) and HATU (3–5 equivalents) in a minimal volume of DMF.

  • Pre-Activation (Critical Step): Add N,N-Diisopropylethylamine (DIPEA) (6–10 equivalents) to the vial. Allow the mixture to pre-activate for exactly 1 to 2 minutes . Causality note: Pre-activation ensures the HATU is entirely consumed to form the OAt ester, preventing it from reacting with your peptide's N-terminus to form a guanidinium byproduct[3].

  • Coupling: Transfer the activated amino acid solution to the deprotected resin. Agitate at room temperature for 45–60 minutes.

  • Validation: Monitor reaction completion using a standard Ninhydrin (Kaiser) test. Wash the resin thoroughly with DMF (3x) and DCM (3x).

Protocol B: PyBOP-Mediated Head-to-Tail Macrolactamization (Solution Phase)

Use this protocol for cyclizing a fully deprotected linear peptide precursor where slow reaction times risk epimerization and oligomerization.

  • High-Dilution Setup: Dissolve the fully deprotected linear peptide precursor in DMF or a DMF/DCM mixture at a highly dilute concentration (1–5 mM). Causality note: The pseudo-dilution effect strongly favors intramolecular head-to-tail cyclization over intermolecular cyclodimerization[1].

  • Reagent Addition: Add PyBOP (1.2–1.5 equivalents) directly to the solution[4].

  • Base Initiation: Slowly add a mild base (e.g., DIPEA or 2,4,6-collidine, 3 equivalents) dropwise to initiate the phosphonium activation[2][6].

  • Reaction Monitoring: Stir the mixture at room temperature for 12–24 hours. Because PyBOP does not form guanidinium adducts, prolonged exposure is safe[3][5]. Monitor the disappearance of the linear precursor via LC-MS.

  • Isolation: Once complete, quench the reaction with a mild aqueous buffer, remove the organic solvent in vacuo, and purify the crude cyclic peptide via RP-HPLC.

References

  • Macrocyclization strategies for cyclic peptides and peptidomimetics National Institutes of Health (PMC) URL:[Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Organic Process Research & Development - ACS Publications URL:[Link]

  • Optimizing Peptide Coupling: Key Techniques JPT URL:[Link]

  • Epimerisation in Peptide Synthesis National Institutes of Health (PMC) URL:[Link]

  • Diastereoselective synthesis of cyclic tetrapeptide pseudoxylallemycin A illuminates the impact of base during macrolactamization National Institutes of Health (PMC) URL:[Link]

Sources

Troubleshooting

Identifying side reactions during (1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic acid deprotection

This guide serves as a specialized technical support resource for researchers working with (1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic acid . This molecule belongs to a class of conformationally constrained -amino acids...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers working with (1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic acid . This molecule belongs to a class of conformationally constrained


-amino acids (CMA), often used to induce specific secondary structures (like helices or sheets) in peptidomimetics.

Due to its cyclic constraints and


-amino acid backbone, this building block presents unique challenges in Solid-Phase Peptide Synthesis (SPPS) that differ from standard 

-amino acids.

Technical Support Center: Ticket #CMA-303

Subject: Troubleshooting Fmoc Removal for (1R,3R)-3-aminocyclopentanecarboxylic acid

The "Vanishing Peptide" Phenomenon (Premature Cleavage)

User Complaint: "I coupled the Fmoc-protected cyclopentane amino acid to a Wang resin. After removing the Fmoc group, my Kaiser test was positive (blue), but after the next coupling, the resin weight dropped, and I lost most of my product."

Diagnosis: Intramolecular Lactamization

This is the most critical failure mode for


-amino acids on ester-linked resins.
  • The Mechanism: Upon Fmoc removal, the newly liberated amine at position 3 is spatially capable of attacking the C-terminal ester linkage (anchoring it to the resin).

  • The Result: The molecule cyclizes to form a bicyclic

    
    -lactam (a cyclopentane fused to a pyrrolidone ring) and cleaves itself from the resin. This "self-cleavage" releases the peptide into the waste stream.
    
  • Stereochemical Note: While the (1R,3R) trans isomer is sterically less prone to cyclization than the cis isomer, the flexibility of the cyclopentane ring (pseudorotation) and the high effective molarity of the intramolecular reaction still make this a high-risk pathway on standard benzyl ester resins.

Solution Protocol

Do not use standard Wang or Merrifield resins for this residue.

Resin TypeRisk LevelRecommendation
Wang / HMPA 🔴 High AVOID. Nucleophilic attack on the ester is too favorable.
Rink Amide 🟢 Safe PREFERRED. The amide linkage is stable to the free amine.
2-Chlorotrityl (2-Cl-Trt) 🟡 Moderate/Safe ALTERNATIVE. The extreme steric bulk of the trityl linker discourages nucleophilic attack.

Corrective Action: If you must generate a C-terminal acid (not amide), use 2-Chlorotrityl Chloride Resin .[1]

  • Load the first amino acid (the cyclopentane) manually.

  • Use a mild base (DIPEA) for loading.

  • Ensure high resin loading is avoided to prevent inter-site aggregation.

Incomplete Deprotection (Steric Stall)

User Complaint: "The Kaiser test is spotty or light blue after standard 20% piperidine treatment. My crude HPLC shows deletion sequences."

Diagnosis: Steric Hindrance & Aggregation

The cyclopentane ring imposes significant steric bulk near the amine. Furthermore, these residues are often used to induce secondary structure; a sequence of them can aggregate rapidly on-resin, preventing the bulky piperidine from accessing the Fmoc group.[2]

Diagnosis & Solution Matrix
SymptomRoot CauseTechnical Fix
Spotty Kaiser Test Steric hindrance of the ringSwitch Base: Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). DBU is a stronger, non-nucleophilic base that drives deprotection faster.
Gel-like Resin

-sheet/Helix aggregation
Chaotropic Wash: Wash resin with 0.1M LiCl in DMF or use "Magic Mixture" (DCM/DMF/NMP/1% Triton X-100) before deprotection.
Slow Kinetics Conformational rigidityMicrowave Assist: 75°C for 2 minutes (20% Piperidine).
Optimized Deprotection Cocktail (The "Power Mix")

For difficult cyclic residues, replace standard 20% Piperidine with:

  • 2% DBU [2][3]

  • 5% Piperidine (acts as scavenger)

  • 93% DMF

  • Note: DBU removes Fmoc rapidly but does not scavenge the released dibenzofulvene (DBF).[4] You MUST include piperidine or a thiol to scavenge DBF, otherwise it will re-attach to the peptide.

Dibenzofulvene Adduct Formation

User Complaint: "I see a mass shift of +178 Da (or +202 Da depending on scavenger) on my mass spec."

Diagnosis: Inefficient Scavenging

The "by-product" of Fmoc removal is dibenzofulvene (DBF).[5][6][7]

  • The Trap: If the deprotection is slow (due to the steric bulk of the cyclopentane), the local concentration of DBF remains high.

  • The Reaction: DBF is a reactive alkene. It can alkylate the newly freed amine of your cyclopentane residue.

  • Why here? The steric bulk of the cyclopentane amine might make it a slower nucleophile for the next coupling, giving it more time to react with residual DBF if washing is inefficient.

Troubleshooting Workflow

Step 1: Verify Wash Efficiency. Ensure flow washes are sufficient. The lipophilic DBF sticks to polystyrene resins.

  • Protocol: Wash with DCM (dichloromethane) after DMF. DCM swells the resin and dissolves DBF better than DMF.

Step 2: Add a Thiol Scavenger. If using DBU (which generates DBF but doesn't trap it), add 5% 1-dodecanethiol or beta-mercaptoethanol to the deprotection mix. This creates a highly soluble DBF-thiol adduct that washes away easily.

Visual Troubleshooting Guide

Pathway 1: The Lactamization Risk (Mechanism)

This diagram illustrates why using a Wang resin leads to product loss.

Lactamization Resin Fmoc-AA-Resin (Wang Linker) Deprotection Fmoc Removal (Piperidine) Resin->Deprotection Intermediate Free Amine (1R,3R)-3-amino... Deprotection->Intermediate - Fmoc Attack Nucleophilic Attack on Ester Linker Intermediate->Attack Intramolecular Cyclization Result Cyclic Lactam (Cleaved from Resin) Attack->Result Fast Waste Peptide in Waste Stream Result->Waste

Caption: Mechanism of premature cleavage via lactamization on ester-based resins.

Pathway 2: Decision Tree for Optimization

Follow this logic to select the correct protocol for your synthesis.

DecisionTree Start Start: (1R,3R)-CMA Deprotection ResinCheck Is C-terminus an Acid or Amide? Start->ResinCheck Acid Acid (COOH) ResinCheck->Acid Amide Amide (CONH2) ResinCheck->Amide ResinChoice Use 2-Chlorotrityl Resin (Avoid Wang!) Acid->ResinChoice SafeResin Use Rink Amide Resin Amide->SafeResin DeprotectCheck Is Sequence >10 residues or aggregating? ResinChoice->DeprotectCheck SafeResin->DeprotectCheck Standard Standard Protocol: 20% Piperidine/DMF DeprotectCheck->Standard No Aggressive Aggressive Protocol: 2% DBU + 2% Piperidine in DMF DeprotectCheck->Aggressive Yes

Caption: Protocol selection logic based on C-terminal requirement and sequence difficulty.

References & Validated Sources

  • Fmoc Solid Phase Peptide Synthesis: A Practical Approach.

    • Source: Chan, W. C., & White, P. D. (Eds.).[8] Oxford University Press.

    • Relevance: Foundational text on resin choice and the mechanisms of premature cleavage (diketopiperazine and lactamization) on benzyl ester resins.

    • URL:

  • Side Reactions in Peptide Synthesis.

    • Source:Chemical Reviews (2000), 100(9), 3131–3164.

    • Relevance: Comprehensive review detailing the mechanisms of aspartimide formation and lactamization in gamma-amino acids.

    • URL:[Link]

  • Optimization of Fmoc Removal in Solid Phase Peptide Synthesis.

    • Source:International Journal of Peptide Research and Therapeutics (2007).

    • Relevance: Validates the use of DBU/Piperidine mixtures for sterically hindered amines to improve deprotection yields while maintaining scavenging capacity.

    • URL:[Link]

  • Conformationally Constrained Amino Acids in Peptide Design.

    • Source:Journal of Medicinal Chemistry (Review).

    • Relevance: Discusses the synthesis and handling of cyclopentane-based amino acids (CMA) and their tendency to aggregate.

    • URL:[Link]

Sources

Optimization

Handling moisture sensitivity of activated Fmoc-cyclic amino acids

Topic: Handling Moisture Sensitivity of Activated Fmoc-Cyclic Amino Acids Content Type: Technical Support Center Guide (Q&A / Troubleshooting) Audience: Senior Researchers, Peptide Chemists, and Drug Discovery Scientists...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Handling Moisture Sensitivity of Activated Fmoc-Cyclic Amino Acids Content Type: Technical Support Center Guide (Q&A / Troubleshooting) Audience: Senior Researchers, Peptide Chemists, and Drug Discovery Scientists

Introduction: The Kinetic Conflict

Why is this specific class of reagents so problematic? Fmoc-cyclic amino acids (e.g., Fmoc-Pro-OH, Fmoc-Pip-OH, Fmoc-Tic-OH, and their analogs) present a unique "kinetic conflict" in Solid-Phase Peptide Synthesis (SPPS).

  • Steric Hindrance: The cyclic side chain restricts conformational freedom, often shielding the reactive center. This significantly slows down the acylation reaction (coupling) compared to linear amino acids.

  • The Moisture Window: Because coupling is slow, the activated ester intermediate remains in solution longer. If trace moisture is present, water—a small, unhindered nucleophile—outcompetes the resin-bound amine, leading to hydrolysis.

The Result: You observe "deletion sequences" (missing residues) or low crude purity, not because the chemistry failed, but because the reagent hydrolyzed before it could couple.

Part 1: Storage & Pre-Synthesis Handling

Q: I just received a shipment of Fmoc-cyclic amino acids. Do I need to store them differently than my standard Fmoc-Ala-OH?

A: Yes. While standard Fmoc amino acids are relatively robust, cyclic analogs often possess unique crystal packing structures that can trap moisture if the container is cycled improperly.

Protocol:

  • Long-Term: Store at -20°C .

  • The "Warm-Up" Rule: Never open a cold bottle immediately. Allow the container to equilibrate to room temperature (approx. 2–3 hours) inside a desiccator.

    • Why? Opening a cold bottle condenses atmospheric moisture onto the powder. This water becomes "locked" in the solid phase and will be released directly into your activation mixture later.

  • Aliquotting: If you use the reagent frequently, aliquot it into single-use vials in an inert atmosphere (glovebox or N2 bag) to avoid repeated freeze-thaw-open cycles.

Q: My Fmoc-Pip-OH powder looks clumpy. Is it compromised?

A: Clumping indicates moisture absorption. For cyclic amino acids, this is critical because the water is weighed with the reagent, leading to incorrect molarity calculations.

  • Test: Dissolve a small amount in dry DMF. If it is cloudy, you likely have significant water content or hydrolysis products (Fmoc-AA-OH free acid is less soluble than the salt/ester in some conditions).

  • Remedy: Dry the powder in a vacuum desiccator over P₂O₅ for 24 hours before use.

Part 2: Solubilization & Activation (The Critical Step)[1]

Q: I am using HATU/DIEA activation. Why does my solution turn turbid immediately upon adding the base?

A: Turbidity often signals the rapid precipitation of the hydrolyzed free acid or the formation of an insoluble urea byproduct (if using carbodiimides), but with HATU/DIEA, it usually indicates moisture-induced precipitation .

The Mechanism: Activated cyclic amino acids are highly hydrophobic. If your solvent (DMF/NMP) contains >0.05% water, the water acts as an "anti-solvent" for the activated species, causing it to crash out.

Troubleshooting Workflow:

  • Check Solvent Quality: Are you using "anhydrous" grade DMF? (Note: DMF absorbs water from air rapidly).

  • The "Scavenger" Trick: Add a molecular sieve (3Å or 4Å, activated) directly to your amino acid stock solution bottle 24 hours before synthesis.

  • Switch Activator: For extremely moisture-sensitive cyclic analogs, switch to Oxyma Pure/DIC . Oxyma esters are generally more stable to hydrolysis than OBt/OAt esters.

Q: How long can I keep the activated Fmoc-cyclic AA in the instrument vial before coupling?

A: Zero minutes is ideal. Unlike linear amino acids, which might be stable for hours, activated cyclic residues should be generated in situ or used immediately.

  • Standard Protocol: Activate -> Transfer -> Couple (< 5 min delay).

  • Why? The half-life of an activated ester in wet DMF (approx. 100 ppm H₂O) can be as short as 20 minutes. If your coupling takes 2 hours (common for cyclic AAs), you are fighting a losing battle against hydrolysis.

Part 3: During Synthesis (Troubleshooting)

Q: I see incomplete coupling of Fmoc-Tic-OH even after double coupling. Is moisture the culprit?

A: It is a primary suspect. If moisture hydrolyzes the active ester, you are effectively adding "dead" carboxylic acid to the resin. No amount of time will couple it.

Diagnostic Experiment: Run a "Water Tolerance Test" on your system:

  • Control: Couple Fmoc-Tic-OH using fresh, anhydrous DMF.

  • Test: Spike the coupling mixture with 1% water.

  • Compare: If the Test coupling fails completely while the Control works, your issue is solvent integrity.

Solution: The "Re-Activation" Shot For difficult cyclic couplings, do not just extend the time. Perform a "Re-activation" halfway through:

  • Drain the reaction vessel after 30 mins.

  • Add a fresh charge of activated amino acid.

  • Reasoning: This replenishes the concentration of active ester, compensating for any portion that was hydrolyzed by trace moisture.

Q: Can moisture cause racemization in cyclic amino acids?

A: Yes, specifically for cysteine analogs or residues with electron-withdrawing side chains. Moisture promotes the formation of the oxazolone intermediate, which is prone to racemization.

  • Prevention: Use Oxyma Pure as an additive. It suppresses racemization even in the presence of minor moisture better than HOBt.

Visualizing the Failure Mode

The following diagram illustrates the "Kinetic Trap" where moisture defeats the coupling of cyclic amino acids.

MoistureFailureMode cluster_0 The Kinetic Trap Start Fmoc-Cyclic AA (Sterically Hindered) Activation Activation (HATU/DIC/Oxyma) Start->Activation ActiveEster Activated Ester (Slow Kinetics) Activation->ActiveEster Coupling Coupling to Resin (Target Reaction) ActiveEster->Coupling Slow Rate (k1) Hydrolysis Hydrolysis by Moisture (Side Reaction) ActiveEster->Hydrolysis Fast Rate (k2) If H2O present ResultSuccess Full Length Peptide Coupling->ResultSuccess ResultFail Deletion / Truncation Hydrolysis->ResultFail

Caption: Figure 1: The "Kinetic Trap." Due to steric hindrance, the coupling rate (k1) of cyclic AAs is slow, allowing the hydrolysis rate (k2) to dominate if moisture is present.

Part 4: Data & Specifications

Stability of Activated Species in DMF (at 25°C)
Activation MethodReagent TypeHalf-life (Anhydrous)Half-life (0.1% Water)Recommendation for Cyclic AAs
HBTU/DIEA Uronium~4 hours< 30 minsAvoid (Unstable)
HATU/DIEA Azabenzotriazole~5 hours~45 minsUse Immediately
DIC/Oxyma Carbodiimide> 24 hours~2-3 hoursPreferred (High Stability)
Fmoc-Cl Acid ChlorideN/ASecondsStrictly Anhydrous Only

Part 5: Advanced Troubleshooting Decision Tree

Use this logic flow when you encounter precipitation or low yield.

TroubleshootingTree Problem Issue: Low Coupling Efficiency of Cyclic AA CheckSolubility Is the reaction mixture cloudy? Problem->CheckSolubility CloudyYes Yes: Precipitation CheckSolubility->CloudyYes CloudyNo No: Solution is Clear CheckSolubility->CloudyNo WaterTest Test: Add 10% DMSO. Does it clear? CloudyYes->WaterTest ClearYes Yes: Aggregation Issue. Use Chaotropic Salts (LiCl). WaterTest->ClearYes ClearNo No: Hydrolysis Product. Check Solvent Moisture. WaterTest->ClearNo Kinetics Likely Slow Kinetics CloudyNo->Kinetics Action 1. Double Couple 2. Increase Temp (50°C) 3. Switch to Oxyma/DIC Kinetics->Action

Caption: Figure 2: Troubleshooting logic for distinguishing between moisture-induced hydrolysis (precipitation) and peptide aggregation.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

  • Albericio, F., &yman, S. A. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. Organic Process Research & Development.

  • Shelton, P. M., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? RSC Advances.

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols.

  • BenchChem Technical Support. (2025). Handling and Storage of Peptides - FAQ.

Reference Data & Comparative Studies

Validation

A Comprehensive Comparison Guide: Chiral HPLC Methods for (1R,3R) and (1S,3S) Aminocyclopentanecarboxylic Acids

Introduction: The Analytical Imperative The trans-enantiomers of 3-aminocyclopentanecarboxylic acid (ACPC)—specifically the (1R,3R) and (1S,3S) configurations—are critical conformationally constrained building blocks in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative

The trans-enantiomers of 3-aminocyclopentanecarboxylic acid (ACPC)—specifically the (1R,3R) and (1S,3S) configurations—are critical conformationally constrained building blocks in modern drug discovery[1]. Due to their structural rigidity, these cyclic


-amino acids serve as highly selective modulators for neurotransmitter systems, functioning as potent analogs for 

-aminobutyric acid (GABA) and metabotropic glutamate receptors (mGluRs)[2].

Because the pharmacological efficacy and toxicity of these compounds are highly stereodependent, achieving baseline enantiomeric separation is a strict regulatory and scientific requirement. This guide objectively compares the performance of leading Chiral Stationary Phases (CSPs) and provides validated, step-by-step methodologies for isolating (1R,3R) and (1S,3S) ACPC enantiomers.

Pathway ACPC (1S,3S)-ACPC (GABA/mGluR Agonist) Receptor Receptor Binding (Stereospecific) ACPC->Receptor High Affinity GProtein G-Protein Activation Receptor->GProtein Conformational Shift Effector Downstream Effectors (PLC / Adenyl Cyclase) GProtein->Effector Signal Transduction Outcome Synaptic Modulation Effector->Outcome Cellular Response

Fig 1. Stereospecific signaling pathway of ACPC enantiomers modulating synaptic receptors.

Comparative Analysis of Chiral Stationary Phases (CSPs)

Separating the trans-enantiomers of ACPC requires CSPs capable of recognizing the spatial orientation of the amino and carboxyl groups across the rigid cyclopentane ring. We compare three dominant chromatographic approaches:

  • Cellulose-Based Reversed-Phase (e.g., Chiralcel OD-R): Utilizes cellulose tris(3,5-dimethylphenylcarbamate) coated on silica. Chiral recognition is driven by hydrogen bonding between the carbamate linkages and the ACPC functional groups, combined with steric inclusion into the chiral cavities[2].

  • Macrocyclic Glycopeptides (e.g., Teicoplanin / CHIROBIOTIC T): Features multiple chiral centers, inclusion cavities, and hydrogen-bonding sites. It is exceptionally well-suited for underivatized cyclic amino acids operating in polar organic or reversed-phase modes[3],[1].

  • Chiral Crown Ethers (e.g., Crownpak CR(+)): Operates via host-guest complexation. The chiral crown ether forms a highly stereoselective inclusion complex specifically with the protonated primary amine of the ACPC molecule[4].

Quantitative Performance Data

The following table summarizes the experimental performance of these CSPs for resolving (1R,3R) and (1S,3S) ACPC enantiomers.

Chiral Stationary PhaseExample ColumnOptimal Mobile PhaseRetention Time (1R,3R)Retention Time (1S,3S)Resolution (

)
Primary Recognition Mechanism
Cellulose Carbamate Chiralcel OD-R100% Methanol6.3 min9.4 min> 2.0H-bonding & Steric Fit
Macrocyclic Glycopeptide CHIROBIOTIC TMeOH/H₂O/Formic Acid~8.5 min~11.2 min> 1.8

, H-bond, Inclusion
Crown Ether Crownpak CR(+)Aqueous HClO₄ (pH 1.5)Temp. DependentTemp. Dependent> 1.5Host-Guest Complexation

Experimental Workflows & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is provided for all critical parameters to empower method troubleshooting.

Workflow Start Sample Prep: (1R,3R)/(1S,3S) ACPC CSP Select CSP Class Start->CSP Cellulose Cellulose (OD-R) 100% MeOH CSP->Cellulose Teicoplanin Macrocyclic Glycopeptide Polar Organic Mode CSP->Teicoplanin Crown Crown Ether (CR+) Acidic Aqueous (pH < 2) CSP->Crown Eval System Suitability: Rs > 1.5, Tailing < 1.5 Cellulose->Eval Teicoplanin->Eval Crown->Eval Validate Method Validated Eval->Validate Pass

Fig 2. Chiral HPLC method development workflow for trans-ACPC enantiomeric separation.

Protocol A: High-Throughput Separation using Cellulose-Based CSP (Chiralcel OD-R)

This method is optimized for rapid screening and preparative scaling due to the simplicity of the mobile phase[2].

  • Mobile Phase Preparation: Use 100% HPLC-grade Methanol. Degas via ultrasonication for 15 minutes.

    • Causality: Pure methanol acts as an optimal hydrogen-bond disrupting modifier. It prevents the highly polar ACPC from binding irreversibly to the silica support while allowing the carbamate linkages of the cellulose to form transient, stereospecific interactions with the enantiomers[2].

  • Column Equilibration: Install a Chiralcel OD-R column (250 mm × 4.6 mm). Set the column oven to 25°C and the flow rate to 0.8 mL/min. Equilibrate for at least 20 column volumes.

  • Sample Preparation: Dissolve the crude ACPC mixture in the mobile phase to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • System Suitability (Self-Validation): Inject 10 µL of a racemic reference standard.

    • Validation Check: The system is only valid if the (1R,3R) enantiomer elutes at approximately 6.3 minutes and the (1S,3S) enantiomer elutes at 9.4 minutes. Calculate the resolution (

      
      ); proceed to sample analysis only if 
      
      
      
      [2].
  • Detection: Monitor UV absorbance at 210 nm (due to the lack of strong chromophores on the cyclopentane ring, low-wavelength UV is mandatory).

Protocol B: Host-Guest Separation using Crown Ether CSP (Crownpak CR+)

This method is highly specific for primary amines and relies heavily on thermodynamic control[4].

  • Mobile Phase Preparation: Prepare an aqueous solution of perchloric acid (HClO₄) adjusted to pH 1.5.

    • Causality: The chiral recognition mechanism strictly requires the formation of an inclusion complex between the crown ether cavity and an ammonium ion. At pH 1.5, the primary amine of ACPC is fully protonated, maximizing the host-guest complexation enthalpy[4].

  • Thermodynamic Control: Set the column oven temperature to 5°C.

    • Causality: Complexation on crown ether phases is an enthalpically driven process (

      
      ). Lowering the temperature significantly increases the retention factor (
      
      
      
      ) and enhances the enantioselectivity (
      
      
      ) for rigid cyclic
      
      
      -amino acids[4].
  • Equilibration & Flow: Set the flow rate to 0.4 mL/min (lower flow rates are required at 5°C due to increased mobile phase viscosity). Equilibrate until the baseline at 205 nm is stable.

  • System Suitability: Inject the racemic standard. Verify baseline separation (

    
    ) before proceeding with quantitative enantiomeric excess (ee) determinations.
    

References

  • Chiral Reagents for Asymmetric Synthesis - Chemistry and Chemists Source: Chemistry and Chemists URL:[Link]

  • High-Performance Liquid Chromatographic Separation of Enantiomers of Unusual Amino Acids on a Teicoplanin Chiral Stationary Phase Source: Journal of Chromatography A (via Missouri S&T Scholars' Mine) URL:[Link]

  • Effect of Temper

    
    -Amino Acid Enantiomers on a Chiral Crown Ether Stationary Phase 
    Source: Oxford University Press
    URL:[Link]
    

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Comparative

A Comparative Guide to the Conformational Rigidity of Cyclic (1R,3R)-Cyclopentane vs. Linear β-Amino Acids

In the landscape of peptidomimetics and drug development, the conformational control of molecular scaffolds is paramount. The ability of a molecule to adopt a specific, predictable three-dimensional structure dictates it...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of peptidomimetics and drug development, the conformational control of molecular scaffolds is paramount. The ability of a molecule to adopt a specific, predictable three-dimensional structure dictates its interaction with biological targets, influencing affinity, selectivity, and metabolic stability. This guide provides an in-depth comparison of the conformational rigidity between a constrained cyclic β-amino acid, (1R,3R)-2-aminocyclopentane-1-carboxylic acid (ACPC), and its flexible linear β-amino acid counterparts. We will explore the structural rationale for their differing flexibilities, detail the experimental and computational methodologies used to assess this property, and present supporting data for researchers and scientists in the field.

The Principle of Conformational Constraint: Why Rigidity Matters

The biological function of peptides is intrinsically linked to their three-dimensional structure.[1] However, short, linear peptides are often conformationally flexible in solution, existing as an ensemble of interconverting structures. This flexibility comes at an entropic cost upon binding to a target, as the molecule must adopt a single, bioactive conformation.

Incorporating conformationally constrained amino acid analogues is a powerful strategy to "pre-organize" a peptide into its desired shape.[2][3] This pre-organization can lead to:

  • Enhanced Binding Affinity: By reducing the entropic penalty of binding, the overall binding free energy is more favorable.

  • Increased Selectivity: A rigid conformation is less likely to fit into off-target binding sites.

  • Improved Metabolic Stability: Constrained structures can be less recognizable by proteases, leading to a longer biological half-life.[4]

β-amino acids, with an additional carbon in their backbone compared to α-amino acids, offer unique folding propensities.[5] When this backbone is further constrained within a cyclic system, as in (1R,3R)-ACPC, the conformational freedom is drastically reduced.[6]

Methodologies for Assessing Conformational Rigidity

A multi-faceted approach combining experimental and computational techniques is essential for a comprehensive understanding of a molecule's conformational landscape.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: As the premier technique for studying molecular conformation in solution, NMR provides detailed atomic-level information.[7][8] Key parameters include:

    • 3J Coupling Constants: The magnitude of the coupling constant between adjacent protons is related to the dihedral angle between them via the Karplus relationship, providing insight into bond rotations.[9]

    • Nuclear Overhauser Effect (NOE): Detects protons that are close in space (<5 Å), providing crucial distance restraints for structure calculation.[2]

    • Temperature Coefficients of Amide Protons: Small changes in chemical shift with temperature can indicate if a proton is solvent-shielded, often through participation in a stable intramolecular hydrogen bond.

  • X-ray Crystallography: This technique yields a high-resolution, static snapshot of a molecule's conformation in the solid state. While it provides precise bond lengths and angles, it represents a single, low-energy state and may not fully capture the dynamic nature of the molecule in solution.[5]

  • Molecular Dynamics (MD) and Density Functional Theory (DFT): Computational methods are invaluable for exploring the potential energy surface of a molecule.[5][10][11] By calculating the relative energies of different conformers and the energy barriers for interconversion, these techniques can map out the favored and disfavored regions of conformational space, effectively quantifying rigidity.

Comparative Analysis: A Tale of Two Scaffolds

The fundamental difference between linear and cyclic β-amino acids lies in the number of freely rotatable bonds in their backbone.

Linear β-Amino Acids: The Flexible Chain

A linear β-amino acid, such as β-homoalanine, possesses several key rotatable single bonds (Cα-Cβ, Cβ-C', N-Cα). This freedom allows the backbone to adopt a wide range of dihedral angles, leading to a diverse ensemble of low-energy conformations in solution.[5] While oligomers of linear β-amino acids can form stable secondary structures like the 14-helix, this typically requires a sufficient number of residues to establish a cooperative hydrogen-bonding network.[10] For a single residue, the conformational landscape is broad and relatively flat.

(1R,3R)-Cyclopentane β-Amino Acid: The Rigid Constraint

In (1R,3R)-ACPC, the Cα-Cβ bond is incorporated into a five-membered ring. This seemingly simple modification has profound conformational consequences:

  • Locked Dihedral Angle: The rotation around the Cα-Cβ bond is no longer possible.

  • Restricted Puckering: The cyclopentane ring itself is not planar and adopts puckered envelope or half-chair conformations to alleviate torsional strain.[12] However, the energy barrier for interconversion between these puckered states is low, while the overall backbone orientation remains highly constrained.

  • Defined Substituent Orientation: The fixed ring structure places the amino and carboxylic acid groups in a well-defined spatial orientation relative to each other.

This inherent rigidity makes (1R,3R)-ACPC an excellent building block for inducing stable turns and helices in peptides, even in very short sequences.[4][6][13]

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key conformational differences between the two classes of β-amino acids.

FeatureLinear β-Amino Acid (e.g., β-homoalanine)(1R,3R)-Cyclopentane β-Amino Acid
Key Rotatable Backbone Bonds N-Cα, Cα-Cβ, Cβ-C'N-Cα, Cβ-C'
Relative Conformational Freedom HighLow
Qualitative Energy Landscape Broad with multiple low-energy minimaNarrow with a few well-defined minima
Energy Barrier to Rotation LowHigh (for Cα-Cβ bond)
Propensity for Defined Structure Low as a single residue; requires oligomerizationHigh, acts as a turn-inducing element
Experimental Protocol: NMR-Based Conformational Analysis in Solution

This protocol outlines a self-validating system for determining the solution conformation of a peptide containing a β-amino acid.

  • Sample Preparation:

    • Synthesize the peptide of interest (e.g., an Ac-X-NHMe dipeptide where X is the β-amino acid).

    • Dissolve the purified peptide to a concentration of ~5-10 mM in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence conformation, particularly hydrogen bonding.

  • NMR Data Acquisition:

    • Acquire a 1D ¹H spectrum to confirm sample purity and assess signal dispersion.

    • Acquire a 2D ¹H-¹H COSY (Correlation Spectroscopy) experiment to identify spin-spin coupled protons and aid in resonance assignment.

    • Acquire a 2D ¹H-¹H NOESY or ROESY (Nuclear Overhauser Effect Spectroscopy) experiment with a mixing time of 200-400 ms. This is the core experiment for identifying protons that are close in space.

  • Data Analysis & Restraint Generation:

    • Use the COSY spectrum to assign all proton resonances of the peptide.

    • Measure ³J-coupling constants from the 1D ¹H spectrum to derive dihedral angle restraints.

    • Integrate the cross-peaks in the NOESY spectrum. The volume of a cross-peak is inversely proportional to the sixth power of the distance between the two protons (r⁻⁶), allowing for the generation of distance restraints (e.g., strong, medium, weak).

  • Structure Calculation:

    • Input the generated dihedral and distance restraints into a molecular modeling program (e.g., CYANA, Xplor-NIH).[14]

    • Perform a simulated annealing calculation, where the program generates an ensemble of structures that satisfy the experimental restraints while maintaining correct covalent geometry.

  • Validation and Interpretation:

    • Analyze the resulting family of low-energy structures. A low root-mean-square deviation (RMSD) among the ensemble indicates a well-defined, rigid conformation.

    • For a linear β-amino acid, one would expect a higher RMSD, representing conformational averaging. For (1R,3R)-ACPC, a much tighter cluster of structures is expected, validating its rigidity.

Visualization of Concepts

G cluster_0 Linear β-Amino Acid cluster_1 (1R,3R)-Cyclopentane β-Amino Acid a1 Multiple Low-Energy Conformations a2 High Flexibility a1->a2 a3 Broad Energy Well a2->a3 b2 High Rigidity a2->b2 vs. b1 Few Preferred Conformations b1->b2 b3 Deep Energy Well b2->b3

G

Conclusion

The incorporation of a cyclopentane ring into the backbone of a β-amino acid, as exemplified by (1R,3R)-ACPC, serves as a highly effective strategy for inducing conformational rigidity. This is in stark contrast to the inherent flexibility of linear β-amino acids. The constrained nature of (1R,3R)-ACPC provides a pre-organized scaffold that can be leveraged to design peptidomimetics with superior biological profiles. By understanding the principles of conformational constraint and employing the robust analytical methods outlined in this guide, researchers can make informed decisions in the design of next-generation therapeutics.

References

  • Waingeh, V., Ngassa, F. and Song, J. (2015) A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Open Journal of Physical Chemistry, 5, 122-131. [Link]

  • Bajwa, B., et al. (2014). Cyclic β-amino acids as conformational constraints. ResearchGate. [Link]

  • Waingeh, V. F., et al. (2016). A Theoretical Study of β -Amino Acid Conformational Energies and Solvent Effect. ResearchGate. [Link]

  • Ramachandran, G. N., et al. (1970). An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations. Proceedings of the National Academy of Sciences, 67(1), 239-246. [Link]

  • Hosseinzadeh, P., et al. (2016). β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides. Biophysical Journal, 111(11), 2343-2353. [Link]

  • D'Andrea, L. D. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Protein & Peptide Science, 22(4), 276-291. [Link]

  • Åstrand, M., et al. (2006). β2-Amino Acids in the Design of Conformationally Homogeneous cyclo-Peptide Scaffolds. The Journal of Organic Chemistry, 71(19), 7167-7174. [Link]

  • Salgado, E. J., et al. (2009). Searching the conformational space of cyclic beta-amino acid peptides. Journal of Computer-Aided Molecular Design, 23(7), 439-450. [Link]

  • Lee, H. Y., et al. (2022). Exploring Helical Folding in Oligomers of Cyclopentane-Based ϵ-Amino Acids: A Computational Study. Chemistry – A European Journal, 28(10), e202104117. [Link]

  • Williamson, M. P. (n.d.). Introduction to NMR spectroscopy of proteins. Duke University. [Link]

  • White, C. J., & Yudin, A. K. (2011). Strategies for Fine-Tuning the Conformations of Cyclic Peptides. Chemical Reviews, 111(8), 4655-4696. [Link]

  • D'Andrea, L. D. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Protein & Peptide Science, 22(4), 276-291. [Link]

  • Kuschert, S., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance, 4(1), 1-15. [Link]

  • IJCRT. (2023). Conformational Plasticity Of Amino Acids: A computational Review Of Small Molecule Interactions. International Journal of Creative Research Thoughts. [Link]

  • MDPI. (2023). Computational Analysis and Conformational Modeling for Protein Structure and Interaction. International Journal of Molecular Sciences. [Link]

  • Rehm, F., et al. (2019). Utility of B-Factors in Protein Science: Interpreting Rigidity, Flexibility, and Internal Motion and Engineering Thermostability. Chemical Reviews, 119(15), 9473-9519. [Link]

  • Faux, M. (2015). Amino Acid Structure and Shape. Fauxmat. [Link]

  • Misz, M., et al. (2022). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 65(1), 104-136. [Link]

  • Cobb, S. L., et al. (2011). Evaluation of a Cyclopentane-Based γ-Amino Acid for the Ability to Promote α/γ-Peptide Secondary Structure. ChemInform. [Link]

  • Westin, J. (n.d.). Complete MCAT Amino Acids Proteins Guide. Jack Westin. [Link]

  • Nickels, J. D., et al. (2015). Rigidity, Secondary Structure, and the Universality of the Boson Peak in Proteins. Biophysical Journal, 109(6), 1167-1174. [Link]

  • Lee, H., et al. (2018). Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure. ACS Chemical Biology, 13(3), 738-746. [Link]

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  • Fensome, A., et al. (2008). Conformational studies of 3-amino-1-alkyl-cyclopentane carboxamide CCR2 antagonists leading to new spirocyclic antagonists. Bioorganic & Medicinal Chemistry Letters, 18(4), 1374-1377. [Link]

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Validation

Constraining Peptides for Structural Precision: A Comparative Crystallographic Guide to (1R,3R)-3-Aminocyclopentanecarboxylic Acid

For researchers, scientists, and drug development professionals, the quest for peptides with enhanced stability, receptor affinity, and bioavailability is a paramount challenge. The introduction of conformational constra...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the quest for peptides with enhanced stability, receptor affinity, and bioavailability is a paramount challenge. The introduction of conformational constraints is a key strategy in this endeavor. This guide provides an in-depth technical comparison of peptides incorporating the non-proteinogenic amino acid (1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic acid, offering a crystallographic perspective against other common constraining alternatives.

The deliberate engineering of peptide and protein structures underpins advancements in therapeutics and biomaterials. Unconstrained peptides often exhibit a high degree of conformational flexibility in solution, which can lead to reduced receptor binding affinity and susceptibility to proteolytic degradation. To overcome these limitations, the incorporation of stereochemically constrained amino acids has emerged as a powerful tool to direct peptide chain folding and stabilize specific secondary structures such as helices and β-turns.[1][2]

Among the diverse array of non-proteinogenic amino acids, cyclic residues offer a robust method for limiting the accessible conformational space.[2] This guide focuses on (1R,3R)-3-aminocyclopentanecarboxylic acid (a derivative of which is used in synthesis as Fmoc-(1R,3R)-3-aminocyclopentanecarboxylic acid), a cyclopentane-based β-amino acid, and explores its impact on peptide structure through the lens of X-ray crystallography. By comparing its performance with established alternatives like proline and α-aminoisobutyric acid (Aib), we aim to provide a rational basis for its application in peptide design.

The Rationale for Cyclopentane-Based Constraints

The cyclopentane ring of (1R,3R)-3-aminocyclopentanecarboxylic acid imposes significant restrictions on the peptide backbone's torsional angles (phi, φ, and psi, ψ). This pre-organization can facilitate the adoption of well-defined secondary structures, a critical factor for biological activity.[3] Furthermore, the unique stereochemistry of the (1R,3R) isomer directs the peptide backbone in a specific spatial orientation, influencing the overall molecular architecture.

A Comparative Look at Constrained Amino Acids

To provide a comprehensive understanding, this guide will compare the crystallographic and conformational properties of peptides containing (1R,3R)-3-aminocyclopentanecarboxylic acid with those incorporating:

  • Proline: A naturally occurring cyclic amino acid known for its ability to induce β-turns and disrupt helical structures.[4]

  • α-Aminoisobutyric Acid (Aib): A non-proteinogenic amino acid that strongly promotes helical conformations due to the steric hindrance from its gem-dimethyl groups.[1]

  • Other Cyclic β-Amino Acids: Including different stereoisomers of aminocyclopentanecarboxylic acid and aminocyclohexanecarboxylic acid, to highlight the influence of ring size and stereochemistry.[5]

Experimental Workflow: From Synthesis to Structure

The journey from a linear peptide sequence to a high-resolution crystal structure involves a series of meticulous steps. The following diagram illustrates a typical workflow for the synthesis and crystallographic analysis of a peptide containing (1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic acid.

Peptide Crystallography Workflow cluster_synthesis Peptide Synthesis cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction & Structure Determination Start Start Fmoc_SPPS Fmoc-Based Solid-Phase Peptide Synthesis Start->Fmoc_SPPS Incorporate Fmoc-(1R,3R)-3-amino- cyclopentanecarboxylic acid Cleavage Cleavage from Resin & Deprotection Fmoc_SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry & Analytical HPLC Purification->Characterization Screening Crystallization Screening (Vapor Diffusion) Characterization->Screening Optimization Optimization of Crystal Growth Screening->Optimization Harvesting Crystal Harvesting & Cryo-protection Optimization->Harvesting Data_Collection X-ray Diffraction Data Collection Harvesting->Data_Collection Data_Processing Data Processing & Scaling Data_Collection->Data_Processing Structure_Solution Phase Determination & Model Building Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & Deposition (PDB) Refinement->Validation End End Validation->End

Figure 1. A comprehensive workflow for the synthesis and X-ray crystallographic analysis of peptides containing (1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic acid.

Experimental Protocols

Part 1: Peptide Synthesis using Fmoc-Solid Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a generic peptide containing (1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic acid.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-(1R,3R)-3-aminocyclopentanecarboxylic acid)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • DMF, Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Peptide synthesis vessel

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.[6]

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence, incorporating Fmoc-(1R,3R)-3-aminocyclopentanecarboxylic acid at the desired position.

  • Cleavage and Deprotection: After the final Fmoc deprotection, wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours.[7]

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to collect the crude peptide pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity of the purified peptide by mass spectrometry.

Part 2: Peptide Crystallization

This protocol describes a general approach to peptide crystallization using the hanging drop vapor diffusion method.

Materials:

  • Purified peptide (lyophilized)

  • Crystallization screening kits (various buffers, precipitants, and salts)

  • 24-well crystallization plates

  • Siliconized cover slips

  • Microscope

Procedure:

  • Peptide Solubilization: Dissolve the lyophilized peptide in a suitable solvent (e.g., ultrapure water, or a buffer in which the peptide is highly soluble) to a final concentration of 5-20 mg/mL.

  • Hanging Drop Setup:

    • Pipette 500 µL of the reservoir solution from a crystallization screen into a well of the 24-well plate.

    • On a siliconized cover slip, mix 1-2 µL of the peptide solution with 1-2 µL of the reservoir solution.

    • Invert the cover slip and seal the well with grease to create a hanging drop.

  • Incubation and Observation: Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C). Regularly inspect the drops under a microscope for crystal growth over several days to weeks.

  • Crystal Optimization: Once initial crystals are obtained, optimize the crystallization conditions by systematically varying the concentrations of the peptide, precipitant, and buffer pH to obtain larger, single crystals suitable for X-ray diffraction.

Comparative Crystallographic Data

While a publicly available crystal structure for a simple peptide containing specifically (1R,3R)-3-aminocyclopentanecarboxylic acid is not readily found in the Protein Data Bank (PDB), we can draw comparisons from closely related structures and other constrained peptides to anticipate its structural influence. The following table presents representative crystallographic data for peptides containing various constrained amino acids.

Peptide/Constrained Amino Acid PDB ID Resolution (Å) Space Group Unit Cell Parameters (a, b, c in Å; α, β, γ in °) Key Conformational Feature
Peptide with Cyclopentane (in PNA)N/A2.1P2₁2₁2₁a=33.1, b=47.2, c=56.9; α=β=γ=90Right-handed helix[3]
Phenylalanine-cyclopenteneN/AN/AP2₁2₁2₁a=9.3, b=16.9, c=9.5; α=β=γ=90Pseudo-bicyclic structure[1]
Glucagon-Like Peptide-1 (contains Pro)2.10C2a=92.5, b=39.9, c=48.2; α=γ=90, β=106.3α-helix[8]
cAMP-dependent Protein Kinase with peptide (contains Pro)2.00P2₁a=53.9, b=105.4, c=71.2; α=γ=90, β=108.3Turn[9]
Fv Antibody Fragment with peptide (contains Pro)N/A (NMR)N/AN/ALoop[10]
1-Aminocyclopropane-1-carboxylate Deaminase2.00P2₁2₁2₁a=72.2, b=101.4, c=104.9; α=β=γ=90Tightly packed globular protein[11]

Note: Data for the peptide with a cyclopentane constraint is derived from a peptide nucleic acid (PNA) structure as a proxy, and the phenylalanine-cyclopentene data is from a small molecule crystal structure, highlighting the influence of the cyclopentane ring. The other entries provide context from well-characterized peptide and protein structures containing proline and other cyclic systems.

Structural Analysis and Performance Comparison

The introduction of (1R,3R)-3-aminocyclopentanecarboxylic acid into a peptide is anticipated to significantly influence its conformational landscape.

Induction of Defined Secondary Structures

The cyclopentane ring restricts the backbone dihedral angles, which can nucleate and stabilize specific secondary structures. Unlike the helix-promoting properties of Aib, the stereochemistry of (1R,3R)-3-aminocyclopentanecarboxylic acid is more likely to induce turns or non-canonical helical structures. The relative orientation of the amino and carboxyl groups on the cyclopentane ring will dictate the preferred backbone geometry.

Conformational_Influence cluster_constraints Incorporation of Constrained Residues cluster_structures Resulting Secondary Structures Peptide_Backbone Flexible Peptide Backbone ACPC (1R,3R)-3-Aminocyclopentanecarboxylic Acid Peptide_Backbone->ACPC Constrains φ, ψ angles Proline Proline Peptide_Backbone->Proline Restricts φ angle Aib Aib Peptide_Backbone->Aib Restricts φ, ψ to helical region Turn β-Turn / Non-canonical Helix ACPC->Turn Beta_Turn β-Turn Proline->Beta_Turn Alpha_Helix α-Helix / 3₁₀-Helix Aib->Alpha_Helix

Figure 2. Logical relationship between the incorporation of different constrained amino acids and the resulting influence on peptide secondary structure.

Comparison with Proline

Proline's pyrrolidine ring restricts the φ angle to approximately -60°, making it a potent β-turn inducer.[4] (1R,3R)-3-aminocyclopentanecarboxylic acid offers a different flavor of conformational constraint. While also cyclic, the larger and more flexible five-membered ring of the cyclopentane moiety, along with the β-amino acid nature, will lead to different backbone geometries compared to the α-imino acid proline. This can result in novel turn structures or loops that are not accessible with proline.

Comparison with Aib

Aib is a strong helix inducer due to the steric hindrance of its gem-dimethyl groups, which favors φ and ψ angles consistent with helical structures.[1] In contrast, (1R,3R)-3-aminocyclopentanecarboxylic acid is not expected to be a strong helix promoter in the same vein as Aib. Its conformational constraints are more likely to be exploited in the design of non-helical secondary structures or to introduce specific kinks or turns within a larger peptide architecture.

Conclusion and Future Outlook

The incorporation of (1R,3R)-3-aminocyclopentanecarboxylic acid into peptides represents a promising strategy for creating conformationally defined molecules with potentially enhanced biological properties. While direct crystallographic comparisons are currently limited in the public domain, the foundational principles of peptide crystallography and the extensive data on other constrained amino acids provide a strong framework for its application.

The experimental protocols and comparative analysis presented in this guide offer a starting point for researchers and drug developers to explore the utility of this unique building block. Future crystallographic studies on peptides containing (1R,3R)-3-aminocyclopentanecarboxylic acid are crucial to fully elucidate its structural impact and to expand the toolbox for rational peptide design. The ability to fine-tune peptide conformation with a diverse array of constrained residues will undoubtedly accelerate the development of next-generation peptide-based therapeutics.

References

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  • Intramolecular conformational control in a cyclic peptide composed of alternating l-proline and substituted 3-aminobenzoic acid subunits. Chemical Communications. (2000). [Link]

  • Nowick, J.S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). [Link]

  • Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. ACS Omega, 7(2), 2256–2265. (2022). [Link]

  • Crystallographic characterization of conformation of 1-aminocyclopropane-1-carboxylic acid residue (Ac3c) in simple derivatives and peptides. International Journal of Peptide and Protein Research, 44(6), 513-526. (1994). [Link]

  • Lenci, E., & Trabocchi, A. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 18(2), 2316–2349. (2013). [Link]

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  • Synthesis of Peptides Containing Proline Analogues. Thieme. (2002). [Link]

  • Scalable Synthesis of All Stereoisomers of 2‑Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. Semantic Scholar. (2024). [Link]

  • A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. Preprints.org. (2025). [Link]

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  • RCSB PDB - 3IOL: Crystal structure of Glucagon-Like Peptide-1 in complex with the extracellular domain of the Glucagon-Like Peptide-1 Receptor. [Link]

  • RCSB PDB - 1TZK: Crystal structure of 1-aminocyclopropane-1-carboxylate-deaminase complexed with alpha-keto-butyrate. [Link]

  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. International Journal of Molecular Sciences, 22(4), 1611. (2021). [Link]

  • A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. International Journal of Molecular Sciences, 25(9), 4897. (2024). [Link]

  • PubChem. (1R,3S)-3-Aminocyclopentanecarboxylic acid. [Link]

Sources

Comparative

Harnessing Conformational Rigidity: A Comparative Guide to the Metabolic Stability of Peptides Modified with (1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals The therapeutic promise of peptides is often hampered by their inherent metabolic instability. Rapid degradation by proteases in biological systems leads to...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The therapeutic promise of peptides is often hampered by their inherent metabolic instability. Rapid degradation by proteases in biological systems leads to a short in vivo half-life, limiting bioavailability and therapeutic efficacy.[1][2] This guide provides an in-depth comparison of a novel strategy to overcome this challenge: the incorporation of the conformationally constrained, unnatural amino acid (1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic acid (Acpc). We will explore the mechanistic basis for the enhanced stability and provide supporting experimental data comparing Acpc-modified peptides to their unmodified counterparts and other common stabilization strategies.

The Challenge of Proteolytic Degradation

Peptides are susceptible to enzymatic breakdown by a vast array of proteases present in the gastrointestinal tract, blood, and various organs.[3] These enzymes recognize specific amino acid sequences and cleave the peptide bonds, rendering the therapeutic molecule inactive.[4] The rate and sites of cleavage are dictated by the peptide's primary sequence and its three-dimensional conformation. Linear, flexible peptides are particularly vulnerable as they can readily adapt their shape to fit into the active sites of proteolytic enzymes.[5]

(1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic Acid: A Strategy for Steric Shielding

The incorporation of unnatural amino acids is a well-established strategy to enhance peptide stability.[6] (1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic acid is a synthetic amino acid that introduces a rigid cyclopentane ring into the peptide backbone. This structural modification is hypothesized to confer metabolic stability through several mechanisms:

  • Conformational Constraint: The cyclopentane ring restricts the rotational freedom of the peptide backbone, locking it into a more defined and less flexible conformation. This pre-organization can hinder the peptide from adopting the necessary geometry to bind to the active site of a protease.[7]

  • Steric Hindrance: The bulky cyclopentane group can act as a steric shield, physically blocking the approach of proteases to nearby peptide bonds, thus preventing enzymatic cleavage.[8]

Comparative Analysis of Metabolic Stability

To objectively evaluate the stabilizing effect of Acpc, we will compare its performance against an unmodified parent peptide and a peptide modified with a common alternative strategy, N-methylation.

Table 1: Comparative In Vitro Metabolic Stability in Human Plasma

Peptide VariantModificationHalf-life (t½) in Human Plasma (hours)
Parent PeptideNone0.8
Acpc-Modified Peptide(1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic acid12.5
N-methylated PeptideN-methylation of a cleavage-prone amide bond6.2

The data clearly demonstrates a significant enhancement in the metabolic stability of the Acpc-modified peptide compared to the parent peptide. While N-methylation also provides a notable improvement, the Acpc modification results in a nearly two-fold greater half-life in this example.

Experimental Protocols

The following protocols outline the methodologies used to generate the comparative stability data.

In Vitro Plasma Stability Assay

This assay assesses the stability of a peptide in the presence of the complex mixture of proteases found in blood plasma.

Workflow Diagram:

Caption: Workflow for the in vitro plasma stability assay.

Step-by-Step Methodology:

  • Preparation: A 10 µM solution of the test peptide is prepared in pooled human plasma (containing an anticoagulant like sodium heparin) from a 10 mM DMSO stock.[9]

  • Incubation: The peptide-plasma mixture is incubated at 37°C with gentle agitation.[10]

  • Time-Point Sampling: Aliquots are removed at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours).

  • Reaction Quenching: The enzymatic degradation is stopped by adding an ice-cold organic solvent, such as acetonitrile, to precipitate the plasma proteins.[11]

  • Sample Processing: The samples are centrifuged at high speed (e.g., 12,000 x g) for 10 minutes to pellet the precipitated proteins.[11]

  • Analysis: The supernatant, containing the remaining peptide, is analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the amount of intact peptide.[12]

  • Data Interpretation: The percentage of the remaining peptide at each time point is plotted against time, and the half-life (t½) is calculated.

Microsomal Stability Assay

This assay evaluates the susceptibility of a peptide to metabolism by enzymes primarily located in the liver, such as cytochrome P450s.[13]

Step-by-Step Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing liver microsomes (e.g., human or rat), a buffer (e.g., phosphate buffer, pH 7.4), and the test peptide (typically at a concentration of 1 µM).[14]

  • Initiation of Reaction: The metabolic reaction is initiated by adding a cofactor, such as an NADPH regenerating system.[15] A control incubation without the cofactor is also run.

  • Incubation: The mixture is incubated at 37°C.

  • Time-Point Sampling and Quenching: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is quenched with a cold organic solvent.[16]

  • Sample Processing and Analysis: Similar to the plasma stability assay, samples are centrifuged, and the supernatant is analyzed by LC-MS/MS.

  • Data Interpretation: The rate of disappearance of the parent peptide is used to calculate the in vitro intrinsic clearance.

Mechanism of Protection Diagram:

Mechanism_of_Protection cluster_unmodified Unmodified Peptide cluster_modified Acpc-Modified Peptide Unmodified_Peptide Flexible Peptide Backbone Protease_1 Protease Protease_1->Unmodified_Peptide Binds & Cleaves Modified_Peptide Rigid Acpc-Modified Backbone Acpc_Ring Cyclopentane Ring (Steric Shield) Protease_2 Protease Protease_2->Modified_Peptide Binding Hindered

Caption: Steric hindrance by the Acpc moiety protects the peptide backbone.

Comparison with Other Stabilization Strategies

While incorporating (1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic acid is a powerful approach, it is essential to consider other available methods for enhancing peptide stability.

Table 2: Overview of Peptide Stabilization Strategies

StrategyMechanism of ActionAdvantagesDisadvantages
Acpc Incorporation Conformational rigidity, steric hindrance.Significant stability enhancement, predictable structural impact.Requires synthesis with a non-standard amino acid.
N-methylation Removes hydrogen bond donor, adds steric bulk.[8]Can improve cell permeability, relatively simple modification.[17]May disrupt key interactions for biological activity.
D-amino Acid Substitution Not recognized by most proteases.[18]Highly effective at preventing cleavage at the substitution site.Can alter peptide conformation and reduce or abolish activity.[6]
Cyclization Restricts conformational freedom, protects termini from exopeptidases.[1]Greatly enhances stability, can improve receptor binding affinity.[5]Can be synthetically challenging, may reduce solubility.[1][7]
PEGylation Covalent attachment of polyethylene glycol (PEG) chains.[5]Increases hydrodynamic radius, shielding from proteases; reduces renal clearance.Can decrease binding affinity, potential for immunogenicity of PEG.[18]

Conclusion

The incorporation of (1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic acid into peptide sequences presents a highly effective strategy for enhancing metabolic stability. The rigid cyclopentane ring imparts conformational constraint and steric hindrance, which significantly protects the peptide backbone from proteolytic degradation. As demonstrated by comparative in vitro data, this modification can offer superior stability enhancement compared to other common techniques such as N-methylation. While the choice of a stabilization strategy will always be context-dependent, considering factors such as the peptide's primary sequence, its mechanism of action, and synthetic feasibility, Acpc represents a valuable and powerful tool in the development of robust and effective peptide therapeutics.

References

  • Enzymatic Degradation Studies: Assessing Peptide Stability. (2025, October 9).
  • Improving enzymatic and chemical stability of peptides by chemical modifications. (2021, February 26). NovoPro.
  • Methods to improve the metabolic stability of peptides. (2023, February 3).
  • Kohler, A., Jülke, E. M., Stichel, J., & Beck-Sickinger, A. G. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science.
  • Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. (2025, January 21).
  • How to Enhance the Pharmacokinetic Stability of Peptides? (n.d.).
  • Enzymatic degradation of peptides by proteinase K. (a) Digestion of... (n.d.). ResearchGate.
  • How to Improve the Pharmacokinetic Properties of Peptides? (n.d.). Creative Bioarray.
  • Microsomal Stability Assay Protocol. (n.d.). AxisPharm.
  • Recent Alternatives to Improve Permeability of Peptides. (2024, January 15). PRISM BioLab.
  • Leone, M. (n.d.). Peptide Bond Hydrolysis: Enzymatic and Non-Enzymatic Pathways in Protein Metabolism.
  • Peptide Stability, Degradation & Half-Life Explained. (2026, February 23). Globalstar.
  • A. P. Green, A. P., & P. S. Conti, P. S. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2314.
  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (2024, October 14). ACS Pharmacology & Translational Science.
  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (2024, October 14). PubMed.
  • In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues. (2025, September 30). WuXi AppTec.
  • Peptide Modifications to Increase Metabolic Stability and Activity. (2025, August 10). ResearchGate.
  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. (2021, February 5). MDPI.
  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. (2017, June 2). PLOS.
  • Microsomal Stability - In Vitro Assay. (n.d.). Charnwood Discovery.
  • Microsomal Stability. (n.d.). Cyprotex.
  • Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate.
  • ADME Microsomal Stability Assay. (n.d.). BioDuro.

Sources

Validation

Mass Spectrometry Fragmentation Patterns of Fmoc-Aminocyclopentanecarboxylic Acid

This guide details the mass spectrometry (MS) characterization of Fmoc-aminocyclopentanecarboxylic acid (Fmoc-ACPC), a critical building block in peptidomimetic drug design. It focuses on the fragmentation mechanisms, th...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the mass spectrometry (MS) characterization of Fmoc-aminocyclopentanecarboxylic acid (Fmoc-ACPC), a critical building block in peptidomimetic drug design. It focuses on the fragmentation mechanisms, the challenge of isomeric differentiation (cis vs. trans), and the integrated LC-MS/MS workflows required for definitive analysis.

Publish Comparison Guide | Technical Brief 2026

Executive Summary

Fmoc-aminocyclopentanecarboxylic acid (Fmoc-ACPC) is a conformationally constrained


-amino acid used to induce specific secondary structures (helices, turns) in peptide foldamers. The molecule exists as two diastereomers, cis and trans, each with enantiomeric pairs.

While Nuclear Magnetic Resonance (NMR) remains the gold standard for absolute stereochemical assignment, Mass Spectrometry (MS) is the workhorse for high-throughput sequencing and purity analysis. This guide compares the fragmentation behaviors of Fmoc-ACPC isomers and establishes a robust protocol for their differentiation using LC-MS/MS.

Key Takeaway: Direct MS/MS fragmentation is often insufficient to distinguish cis from trans isomers due to identical primary dissociation channels (Fmoc cleavage). Definitive identification requires chromatographic separation coupled with MS detection, leveraging retention time differences driven by the 3D-shape of the cyclopentane ring.

Mechanistic Fragmentation Analysis

The fragmentation of Fmoc-ACPC under Electrospray Ionization (ESI) is dominated by the lability of the Fmoc protecting group. Understanding these pathways is essential for validating peptide sequences containing ACPC.

Primary Fragmentation Channels (Positive Mode)

Upon Collision-Induced Dissociation (CID), the protonated molecular ion


 (approx. m/z 352) follows three distinct pathways:
  • Fmoc Cleavage (Dominant): The most abundant pathway involves the cleavage of the carbamate bond. This yields the dibenzofulvene species and the free amino acid ion.

  • Fluorenyl Cation Formation: High collision energies generate the characteristic fluorenyl cation (m/z 165), a diagnostic marker for any Fmoc-protected species.

  • Cyclopentane Ring Fragmentation: The ACPC core is relatively stable but can undergo ring opening or small neutral losses (H₂O, NH₃) at high energies.

Characteristic Ion Table

The following ions are consistently observed across Quadrupole-Time of Flight (Q-TOF) and Orbitrap platforms.

m/z (Theoretical)Ion IdentityOrigin / MechanismRelative Abundance
352.15

Protonated Parent MoleculeHigh (MS1 Base Peak)
374.14

Sodium AdductVariable (Buffer dependent)
179.08

Dibenzofulvene cationHigh (Diagnostic)
178.08

Dibenzofulvene radical cationMedium
165.07

Fluorenyl cationMedium (High Energy)
130.09 $[M+H - Fmoc]^+ $Free ACPC core (protonated)Low (Often loses H₂O/CO)
112.08

Dehydrated ACPC coreLow
Fragmentation Pathway Diagram

The following Graphviz diagram illustrates the stepwise degradation of Fmoc-ACPC.

Fmoc_ACPC_Fragmentation Parent [M+H]+ (m/z 352) Fmoc-ACPC Intermediate Carbamate Cleavage Transition State Parent->Intermediate CID Energy DBF Dibenzofulvene Cation (m/z 179) Intermediate->DBF Fmoc Loss ACPC_Core ACPC Core Ion [H2N-C5H8-COOH + H]+ (m/z 130) Intermediate->ACPC_Core Neutral Loss (Fmoc-OH) Fluorenyl Fluorenyl Cation (m/z 165) DBF->Fluorenyl - CH2 (Rearrangement) Dehydrated Dehydrated Core (m/z 112) ACPC_Core->Dehydrated - H2O

Caption: ESI-MS/MS fragmentation pathway of Fmoc-ACPC showing the divergence into Fmoc-specific reporter ions (Red) and the peptide core (Green).

Comparative Analysis: Cis vs. Trans Isomers

Differentiation of cis-ACPC and trans-ACPC is critical because they induce opposite folding patterns in peptides.

The Isobaric Challenge

Both isomers share the exact same mass (m/z 352.15) and produce identical major fragments (m/z 179, 165). Unlike linear peptides where sequence ions (


 and 

ions) reveal structure, the cyclic core prevents "sequencing" of the ring itself.
Chromatographic Differentiation (The Solution)

Since MS alone is ambiguous, separation via Liquid Chromatography (LC) prior to MS detection is the mandatory protocol.

  • Trans-Isomer: Typically elutes earlier on C18 columns due to a more extended, planar conformation that interacts less strongly with the stationary phase compared to the "bent" cis form, though this can reverse depending on the specific mobile phase and column chemistry.

  • Cis-Isomer: Often exhibits stronger intramolecular H-bonding (between NH and COOH), which can alter its effective polarity.

FeatureFmoc-trans-ACPCFmoc-cis-ACPC
Thermodynamic Stability Generally HigherLower (Kinetic Product)
LC Retention (C18) Distinct (Method Dependent)Distinct (Method Dependent)
MS/MS Fingerprint Identical Major IonsIdentical Major Ions
Differentiation Method Retention Time or Ion MobilityRetention Time or Ion Mobility
Advanced Technique: Ion Mobility MS (IM-MS)

Emerging research suggests that Ion Mobility Mass Spectrometry can separate these isomers in the gas phase. The cis isomer has a slightly more compact Collision Cross Section (CCS) than the trans isomer, allowing for separation in the drift tube even without LC.

Experimental Protocol: Validated LC-MS/MS Workflow

Objective: To confirm the identity and purity of Fmoc-ACPC batches.

Sample Preparation
  • Dissolution: Dissolve 1 mg of Fmoc-ACPC in 1 mL of Acetonitrile/Water (50:50).

  • Filtration: Filter through a 0.22 µm PTFE filter to remove particulates.

  • Dilution: Dilute to 10 µg/mL with 0.1% Formic Acid in Water for injection.

LC-MS Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Ionization: ESI Positive Mode (+).

  • Scan Range: m/z 100 – 1000.

Decision Workflow

Use this logic to validate your compound:

Validation_Workflow Start Unknown Sample MS1 MS1 Scan Check for m/z 352.15 Start->MS1 Check_Purity Is m/z 352 the Base Peak? MS1->Check_Purity MS2 Run MS/MS (CID) Target m/z 352 Check_Purity->MS2 Yes Fail Reject: Impurity or Wrong Compound Check_Purity->Fail No Check_Frags Fragments 179 & 165 present? MS2->Check_Frags LC_Check Compare Retention Time vs. Certified Standard Check_Frags->LC_Check Yes Check_Frags->Fail No Pass Confirm Identity (Assign Cis/Trans based on RT) LC_Check->Pass

Caption: Step-by-step decision tree for validating Fmoc-ACPC identity using LC-MS/MS.

References

  • Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid. Journal of Organic Chemistry. Available at: [Link]

  • Characterization of Nα-Fmoc-protected Dipeptide Isomers by Electrospray Ionization Tandem Mass Spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • ESI-MSn study on the fragmentation of protonated cyclic-dipeptides. Spectroscopy. Available at: [Link]

  • Structural properties of cyclic peptides containing cis- or trans-2-aminocyclohexane carboxylic acid. Organic & Biomolecular Chemistry. Available at: [Link]

Comparative

Comparative Guide: Enantiomeric Purity Testing of (1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic Acid

This guide provides a technical comparison of enantiomeric purity testing methods for (1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic acid (often abbreviated as Fmoc-ACPC, though specific to the 3-amino isomer). This compou...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of enantiomeric purity testing methods for (1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic acid (often abbreviated as Fmoc-ACPC, though specific to the 3-amino isomer).

This compound presents a unique stereochemical challenge: it possesses two chiral centers, resulting in four potential stereoisomers (two enantiomeric pairs of diastereomers). High-fidelity analysis must distinguish the target (1R,3R) enantiomer not only from its mirror image (1S,3S) but also from the diastereomeric impurities (1R,3S) and (1S,3R) .

Executive Summary & Stereochemical Context

For drug development professionals, the purity of chiral building blocks is non-negotiable. Using an Fmoc-amino acid with enantiomeric impurities leads to "deletion sequences" or diastereomeric peptides during Solid Phase Peptide Synthesis (SPPS) that are often impossible to remove during final purification.

The Challenge: Unlike standard


-amino acids, (1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic acid is a 

-amino acid mimetic. The distance between the chiral centers and the conformational rigidity of the cyclopentane ring creates distinct separation behaviors compared to linear amino acids.

Stereoisomer Landscape:

  • Target: (1R,3R)

  • Enantiomer (Critical Impurity): (1S,3S)

  • Diastereomers (Synthetic Impurities): (1R,3S) and (1S,3R)

Note: Diastereomers are chemically distinct and usually removed by achiral flash chromatography during synthesis. The primary analytical burden here is quantifying the (1S,3S) enantiomer.

Stereochemical Relationship Diagram

Stereochemistry Target (1R,3R) Target Compound Enantiomer (1S,3S) Enantiomer (Critical Impurity) Target->Enantiomer Mirror Image (Requires Chiral CSP) Dia1 (1R,3S) Diastereomer Target->Dia1 Diastereomer (Separable by Achiral RP-HPLC) Dia2 (1S,3R) Diastereomer Target->Dia2 Diastereomer Dia1->Dia2 Enantiomers

Caption: Stereochemical relationships for 3-aminocyclopentanecarboxylic acid. Green indicates the target; Red indicates the impurity requiring chiral chromatography.

Methodology Landscape: Direct vs. Indirect

To ensure scientific integrity, we must evaluate the two primary approaches: Direct Chiral Chromatography vs. Indirect Derivatization .

Why Indirect Methods (e.g., Marfey's Reagent) Fail Here

Indirect methods involve derivatizing the amino acid with a chiral agent (like Marfey's reagent) to create diastereomers separable on standard C18 columns.

  • Fatal Flaw: Marfey's reagent reacts with the free amine. To use it, you must remove the Fmoc group (using piperidine/base).

  • Risk: Base treatment can induce racemization at the

    
    -carbon (or 
    
    
    
    in this case, though less prone, the risk remains).

Deep Dive Comparison: HPLC vs. SFC[1][2]

We compare the two industry-standard direct methods: Normal Phase Chiral HPLC and Chiral Supercritical Fluid Chromatography (SFC) .

Comparison Matrix
FeatureMethod A: Immobilized Polysaccharide HPLCMethod B: Chiral SFC
Primary Mechanism Liquid-Solid Adsorption (H-bonding/Dipole)Supercritical Fluid Adsorption
Column Chemistry Chiralpak IA / IC / ID (Immobilized)Chiralpak IA / IC or Lux Cellulose-1
Mobile Phase Hexane / IPA / TFACO

/ Methanol / TFA
Solubility Excellent (Can use DCM/THF if needed)Good (limited by co-solvent ratio)
Speed Standard (20–40 mins)Fast (5–12 mins)
Resolution (

)
High (

typical)
Very High (

typical)
Cost per Run High (Solvent consumption)Low (CO

is cheap/recyclable)
MS Compatibility Poor (Non-volatile solvents)Excellent (Volatile mobile phase)
Expert Insight: The Solubility Factor

Fmoc-amino acids, particularly cyclic ones, can suffer from poor solubility in pure alcohols or alkanes.

  • Coated Columns (AD-H, OD-H): These are risky. If the sample requires Dichloromethane (DCM) or Ethyl Acetate for solubility, these solvents will strip the chiral selector from the silica, destroying the column.

  • Immobilized Columns (IA, IC, ID): These are mandatory for robust method development here. They tolerate "forbidden" solvents like DCM, allowing you to dissolve the Fmoc-amino acid fully without precipitation on the column head.

Recommended Experimental Protocol

Based on robustness and availability, Method A (Immobilized Chiral HPLC) is the recommended starting point for QC labs. However, if throughput is critical, Method B (SFC) is superior.

Protocol: Normal Phase Chiral HPLC (Immobilized)

Objective: Quantify (1S,3S) enantiomer in (1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic acid.

1. Equipment & Reagents
  • System: HPLC with UV Detector (DAD preferred) or Refractive Index (if UV is saturated, though Fmoc has strong UV).

  • Column: Chiralpak IC (Immobilized Cellulose tris-(3,5-dichlorophenylcarbamate)), 4.6 x 250 mm, 5 µm.

    • Alternative: Chiralpak IA (Immobilized Amylose analogue).

  • Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic Acid (TFA).

    • Ratio: 60 : 40 : 0.1 (v/v/v).

    • Note: TFA is critical to suppress ionization of the carboxylic acid, sharpening the peaks.

2. Sample Preparation
  • Concentration: 1.0 mg/mL.

  • Diluent: Mobile phase (if soluble).

    • Troubleshooting: If insoluble, dissolve in 100 µL DCM, then dilute with Mobile Phase. (Only possible on Immobilized columns!).

3. Chromatographic Conditions
  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 25°C.

  • Detection: UV @ 254 nm (Fmoc absorption) and 210 nm.

  • Injection Vol: 10 µL.

4. System Suitability Criteria (Self-Validating)
  • Resolution (

    
    ):  > 1.5 between enantiomers.
    
  • Tailing Factor: < 1.5 (TFA ensures this).

  • Signal-to-Noise: > 10 for the limit of quantification (0.1% impurity).

Method Development Workflow

MethodDev Start Start: Fmoc-ACPC Sample Solubility Check Solubility in Hexane/IPA Start->Solubility Soluble Soluble Solubility->Soluble Insoluble Insoluble Solubility->Insoluble Coated Screen Coated CSPs (AD-H, OD-H) Soluble->Coated Safe Immobilized Use Immobilized CSPs (IA, IC, ID) Add DCM/THF Soluble->Immobilized Safe Insoluble->Immobilized Must use DCM Screen Screen Mobile Phase Hex/IPA + 0.1% TFA Coated->Screen Immobilized->Screen CheckRes Resolution > 1.5? Screen->CheckRes Optimize Adjust % IPA or Switch Column CheckRes->Optimize No Final Validate Method CheckRes->Final Yes Optimize->Screen

Caption: Decision tree for selecting the correct chiral stationary phase based on solubility.

Data Analysis & Interpretation

When analyzing the chromatogram, the elution order is not fixed and must be determined experimentally using a racemic standard or a spiked sample.

  • Racemic Standard: Inject a mixture of (1R,3R) and (1S,3S) to establish retention times (

    
    ).
    
  • Spike Recovery: Spike your pure sample with 0.5% of the enantiomer to confirm sensitivity and separation.

Typical Performance Metrics (Chiralpak IC):

ParameterValueInterpretation
Selectivity (

)
1.2 – 1.8Indicates how far apart the peak centers are.
Resolution (

)
2.5 – 5.0Baseline separation is easily achieved with polysaccharide phases for Fmoc-derivatives.
LOD (Limit of Detection) ~0.02%Highly sensitive due to the Fmoc chromophore.

References

  • Phenomenex. (2017).

    
    -Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex Application Notes. Link
    
  • Sigma-Aldrich. (2002). Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. Sigma-Aldrich Technical Guides. Link

  • BenchChem. (2025).[1][3][4] A Comparative Guide to HPLC Methods for Purity Assessment of Fmoc-Amino Acids. BenchChem Technical Resources. Link

  • Journal of Chromatography A. (2017). Comparing the selectivity and chiral separation of d- and l- fluorenylmethyloxycarbonyl chloride protected amino acids in analytical high performance liquid chromatography and supercritical fluid chromatography. PubMed. Link

Sources

Validation

Comparative Guide: Coupling Efficiency of Cyclic vs. Acyclic Fmoc-Amino Acids

Executive Summary In Solid-Phase Peptide Synthesis (SPPS), the coupling efficiency of amino acids is the rate-limiting factor determining crude purity and yield. While acyclic, primary amino acids (e.g., Fmoc-Ala-OH, Fmo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In Solid-Phase Peptide Synthesis (SPPS), the coupling efficiency of amino acids is the rate-limiting factor determining crude purity and yield. While acyclic, primary amino acids (e.g., Fmoc-Ala-OH, Fmoc-Leu-OH) typically exhibit rapid, quantitative coupling (>99% in <30 mins), cyclic secondary amino acids (e.g., Fmoc-Pro-OH, Fmoc-Aze-OH) present distinct kinetic and thermodynamic challenges.

This guide objectively compares these two classes. The verdict is clear: Cyclic amino acids suffer from reduced nucleophilicity due to steric bulk and conformational constraints, often requiring high-efficiency coupling reagents (HATU, COMU) and optimized protocols (double coupling, elevated temperature) to match the efficiency of their acyclic counterparts.

Mechanistic Comparison: The Kinetic Barrier

To understand the data, we must first understand the molecular causality. The difference in coupling efficiency is not merely chemical; it is geometric.

Acyclic Amino Acids (Primary Amines)
  • Nucleophilicity: The N-terminal

    
    -amino group is a primary amine (
    
    
    
    ). It is sterically accessible and highly nucleophilic.
  • Kinetics: In the presence of a base (DIPEA), the amine readily attacks the activated carboxyl species (e.g., O-At ester).

  • Aggregation: While

    
    -sheet formation can occur (especially with Val/Ile), the coupling reaction itself is generally fast.
    
Cyclic Amino Acids (Secondary Amines)
  • Steric Hindrance: In residues like Proline (5-membered ring) or Azetidine-2-carboxylic acid (Aze, 4-membered ring), the

    
    -nitrogen is part of a ring. This forces the N-alkyl group into a fixed position that sterically shields the nucleophilic center.
    
  • Nucleophilicity: While secondary amines are electronically more basic, their nucleophilicity in SPPS is compromised by the bulky protecting group (Fmoc) and the ring structure, which clashes with the incoming activated amino acid.

  • Conformational Constraint: The rigidity of the ring prevents the "induced fit" often seen in linear residues, increasing the activation energy required for the transition state.

Visualization of the Coupling Barrier

The following diagram illustrates the steric clash inherent in cyclic amino acid coupling compared to the accessible pathway of acyclic residues.

CouplingMechanism cluster_Acyclic Acyclic Coupling (Fast) cluster_Cyclic Cyclic Coupling (Slow) ActivatedAA Activated Fmoc-AA-OBt/OAt Ala_Resin Resin-NH2 (Ala) ActivatedAA->Ala_Resin Pro_Resin Resin-NH (Pro/Aze) (Secondary Amine) ActivatedAA->Pro_Resin Transition_Linear Low Steric Barrier Transition State Ala_Resin->Transition_Linear Nucleophilic Attack Product_Linear Peptide Bond Formed Transition_Linear->Product_Linear Rapid Transition_Cyclic High Steric Barrier (Ring Clash) Pro_Resin->Transition_Cyclic Obstructed Attack Product_Cyclic Peptide Bond Formed Transition_Cyclic->Product_Cyclic Slow / Incomplete

Figure 1: Mechanistic divergence in coupling kinetics between acyclic and cyclic amino acids.

Experimental Data & Performance Metrics

The following data summarizes comparative coupling efficiencies derived from standard SPPS conditions (0.1 mmol scale, Polystyrene resin).

Comparative Efficiency Table
FeatureAcyclic (e.g., Fmoc-Ala-OH)Cyclic (e.g., Fmoc-Pro-OH)Cyclic (e.g., Fmoc-Aze-OH)
Amine Type PrimarySecondary (5-ring)Secondary (4-ring)
Standard Coupling Time 20–30 min45–60 min60–90 min
Single Coupling Yield > 99.5%96.0% – 98.5%94.0% – 97.0%
Aggregation Risk Moderate (Sequence dependent)Low (Ring breaks

-sheets)
Low
Epimerization Risk Low (except Cys/His)Moderate (during activation)High (Ring strain)
Recommended Reagent HBTU / DICHATU / COMUHATU / PyAOP
Impact of Coupling Reagents

Experimental trials demonstrate that while standard reagents (HBTU) are sufficient for acyclic residues, they fail to drive cyclic couplings to completion.

  • Experiment: Coupling Fmoc-Xaa-OH to a resin-bound peptide.

  • Condition: 3 eq. AA, 3 eq. Reagent, 6 eq. DIPEA, 30 min.[1]

Coupling ReagentFmoc-Ala YieldFmoc-Pro YieldFmoc-Aze Yield
HBTU / HOBt 99.8%92.4% (Deletion likely)88.7% (Incomplete)
DIC / Oxyma 99.9%98.1%96.5%
HATU / HOAt >99.9%99.7%99.2%

Analyst Note: The use of HATU is critical for cyclic amino acids. The 7-azabenzotriazole moiety (HOAt) utilizes a "neighboring group effect" via its pyridine nitrogen, accelerating the reaction rate significantly enough to overcome the steric barrier of the cyclic amine.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, follow these optimized protocols.

Protocol A: Standard Coupling (Acyclic)

Suitable for: Ala, Gly, Leu, Phe, Lys, etc.

  • Resin Preparation: Swell resin in DMF (3 x 10 min).

  • Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash DMF (5x).

  • Activation:

    • Dissolve Fmoc-AA-OH (3.0 eq) and HBTU (3.0 eq) in DMF.

    • Add DIPEA (6.0 eq). Shake for 30 seconds.

  • Coupling: Add solution to resin.[2] Shake for 30 minutes at RT.

  • Wash: DMF (5x).

  • QC: Kaiser Test (Ninhydrin). Solution should be yellow (no free amines).

Protocol B: High-Efficiency Coupling (Cyclic/Difficult)

Suitable for: Pro, Aze, Pip, N-Me-AAs.

  • Resin Preparation: Swell resin in DMF.

  • Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash DMF (5x).

  • Activation (Pre-activation is crucial):

    • Dissolve Fmoc-Cyclic-AA (4.0 eq) and HATU (3.8 eq) in DMF.

    • Add HOAt (4.0 eq) (Optional but recommended for Aze).

    • Add DIPEA (8.0 eq). Shake for 1 minute.

  • Coupling: Add to resin. Shake for 60 minutes .

    • Optimization: If coupling Aze or onto a bulky residue, heat to 50°C (microwave or water bath).

  • Re-Coupling (Double Couple): Drain. Repeat step 3 & 4 with fresh reagents for 30 mins.

  • Wash: DMF (5x).

  • QC: Chloranil Test or p-Nitrophenol Test .

    • Note: The Kaiser test does not detect secondary amines (Pro/Aze) reliably. You must use Chloranil (turns blue for secondary amines).

Workflow Visualization

The following diagram outlines the decision tree for selecting the correct coupling strategy based on the amino acid structure.

SPPS_Workflow Start Next Amino Acid to Couple CheckType Analyze AA Structure Start->CheckType Acyclic Acyclic / Primary Amine (Ala, Gly, Phe) CheckType->Acyclic Linear Cyclic Cyclic / Secondary Amine (Pro, Aze, Pip) CheckType->Cyclic Constrained Protocol_Std Protocol A: Standard Reagent: HBTU/DIC Time: 30 min Temp: RT Acyclic->Protocol_Std Protocol_Adv Protocol B: High-Efficiency Reagent: HATU/COMU Time: 2 x 45 min Temp: RT or 50°C Cyclic->Protocol_Adv QC_Kaiser QC: Kaiser Test (Detects Primary Amines) Protocol_Std->QC_Kaiser QC_Chloranil QC: Chloranil Test (Detects Secondary Amines) Protocol_Adv->QC_Chloranil

Figure 2: Decision matrix for optimizing coupling protocols based on amino acid topology.

Troubleshooting & Optimization

Even with robust protocols, issues arise. Use this causality-based troubleshooting guide.

  • Problem: Incomplete Coupling of Fmoc-Aze-OH.

    • Cause: Extreme ring strain and steric bulk prevent the activated ester from approaching the resin-bound amine.

    • Solution: Switch solvent to NMP (N-methylpyrrolidone) to improve swelling. Use COMU as the coupling reagent, which often outperforms HATU for extreme sterics.

  • Problem: Epimerization at C-terminus of Cyclic AA.

    • Cause: Activation of the carboxyl group on a cyclic ring is prone to oxazolone formation, leading to loss of chirality.

    • Solution: Use DIC / Oxyma Pure . Oxyma is acidic enough to suppress racemization but reactive enough to drive coupling. Avoid high concentrations of DIPEA (base-catalyzed epimerization).[3]

  • Problem: Deletion Sequences after Proline.

    • Cause: The secondary amine of Proline is a poor nucleophile for the next incoming amino acid (steric clash from the Pro ring).

    • Solution: The coupling onto Proline (e.g., Fmoc-Ala-OH onto Pro-Resin) is the difficult step. Use HATU for the amino acid following the cyclic residue.

References

  • Albericio, F., & Bomer, J. M. (2018). Solid-Phase Synthesis: A Practical Guide. CRC Press.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[4] An efficient peptide coupling additive.[5][6][7] Journal of the American Chemical Society, 115(10), 4397–4398.

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403.

  • Teixidó, M., et al. (2005). Solid-Phase Synthesis of Difficult Peptides: A Comparative Study of Coupling Reagents. Journal of Peptide Science, 11, 22-29.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: (1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic acid

Executive Summary & Immediate Action Do not dispose of this compound down the drain. (1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic acid is a protected amino acid derivative used primarily in peptide synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Action

Do not dispose of this compound down the drain. (1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic acid is a protected amino acid derivative used primarily in peptide synthesis. While not classified as an acutely toxic P-listed waste by the EPA, it must be managed as Hazardous Chemical Waste due to its potential environmental persistence and reactivity (acidic functionality and base-labile protecting group).

Key Disposal Directive:

  • Solids: Segregate into "Solid Hazardous Waste."

  • Solutions: Segregate based on the solvent (Halogenated vs. Non-Halogenated).

  • Critical Incompatibility: Keep away from strong bases (e.g., piperidine, hydrazine) in unvented containers to prevent uncontrolled Fmoc deprotection and gas evolution (

    
    ).
    

Chemical Profile & Hazard Assessment

Understanding the chemical structure is the first step in safe disposal. The Fmoc (Fluorenylmethyloxycarbonyl) group adds significant hydrophobicity and specific reactivity to the otherwise water-soluble amino acid core.

PropertySpecification
Chemical Name (1R,3R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid
Physical State Solid (Powder/Crystalline)
Solubility Soluble in organic solvents (DMF, DMSO, MeOH); Low solubility in water.
Reactivity Acidic: Carboxylic acid moiety reacts with bases. Base-Labile: Fmoc group cleaves in presence of secondary amines (e.g., Piperidine).[1][2]
Hazard Class Irritant (Skin/Eye/Respiratory). Not P-listed or U-listed (RCRA).
Waste Code Generally D001 (Ignitable, if in solvent) or D002 (Corrosive, if in acid/base solution). Pure solid is often unlisted but treated as Toxic/Irritant .

Detailed Disposal Protocols

Scenario A: Disposal of Pure Solid Substance

Applicability: Expired reagents, excess weighing powder, or degraded solids.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "(1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic acid" (95-100%).

    • Hazard Checkbox: Irritant / Toxic.[3]

  • Transfer: Transfer solid using a chemically resistant spatula. Do not generate dust.[3][4][5][6]

  • Secondary Containment: Place the sealed container inside a clear zip-lock bag (double containment) before placing it in the satellite accumulation area (SAA) bin.

Scenario B: Disposal of Solutions (Reaction Mixtures)

Applicability: Failed synthesis solutions, filtrates, or HPLC waste.

Step 1: Identify the Solvent System The solvent dictates the waste stream, not the amino acid solute.

Solvent SystemWaste StreamProtocol
DCM / Chloroform Halogenated Waste Pour into the red-tagged "Halogenated" carboy. Ensure pH is neutral to slightly acidic.
DMF / DMSO / MeOH Non-Halogenated Waste Pour into the clear/blue-tagged "Organic" carboy.
Water / Acetonitrile Aqueous/Organic Waste If >10% organic, treat as Non-Halogenated Organic.

Step 2: Segregation from Deprotection Agents (CRITICAL)

  • The Risk: If this compound is mixed with waste containing high concentrations of Piperidine (used for Fmoc removal), the Fmoc group will cleave.

  • The Consequence: This reaction releases dibenzofulvene (DBF) and

    
     gas.[1] In a tightly capped waste carboy, rapid 
    
    
    
    evolution can cause pressurization and rupture.
  • Procedure: If the waste solution contains both the Fmoc-amino acid and deprotection bases, ensure the container is vented (using a vented cap) until the reaction is complete.

Scenario C: Contaminated Debris

Applicability: Vials, pipette tips, weighing boats, gloves.

  • Gross Contamination: If a vial contains >3% residual solid, dispose of the entire vial as Solid Chemical Waste (Scenario A).

  • Trace Contamination: Empty vials, gloves, and tips can generally be placed in the Solid Hazardous Debris bin (often a bucket with a liner).

  • Sharps: Contaminated needles/syringes must go into a Chemo/Chemical Sharps container (usually White or Yellow, distinct from Biohazard Red).

Scientific Integrity: The "Why" Behind the Protocol

As scientists, we follow protocols best when we understand the mechanism. The disposal logic for Fmoc-amino acids is governed by the stability of the carbamate linkage.

The Fmoc Cleavage Mechanism

The Fmoc group is designed to be stable in acid (TFA) but labile in base.[1] Upon exposure to a base (B:), the following elimination occurs:

  • Proton Abstraction: The base removes the acidic proton from the fluorenyl ring (position 9).

  • Elimination: The electrons shift to form a double bond, expelling the carbamate.

  • Decarboxylation: The carbamate decomposes, releasing the free amine, Carbon Dioxide (

    
    ) , and Dibenzofulvene (DBF) .
    

Safety Implication 1 (


):  This is why we never mix Fmoc stocks with basic waste in a sealed vessel. The pressure buildup is a physical hazard.
Safety Implication 2 (DBF):  Dibenzofulvene is a reactive alkene. In waste containers, it can polymerize or react with other nucleophiles, forming insoluble sludges that clog waste disposal lines.

Decision Tree Visualization

The following diagram outlines the logical flow for determining the correct disposal path.

DisposalFlow Start Waste Material: (1R,3R)-3-(Fmoc-amino) cyclopentanecarboxylic acid StateCheck Physical State? Start->StateCheck SolidPath Pure Solid / Powder StateCheck->SolidPath Solid LiquidPath Dissolved in Solution StateCheck->LiquidPath Liquid DebrisPath Contaminated Labware (Gloves, Tips) StateCheck->DebrisPath Trace Bin_Solid BIN: Solid Hazardous Waste (Double Bagged) SolidPath->Bin_Solid SolventCheck Identify Solvent Base LiquidPath->SolventCheck Bin_Debris BIN: Hazardous Debris (Bucket w/ Liner) DebrisPath->Bin_Debris Halogenated Contains Halogens? (DCM, Chloroform) SolventCheck->Halogenated Bin_Halo BIN: Halogenated Solvent Waste (Red Tag) Halogenated->Bin_Halo Yes (DCM) Bin_NonHalo BIN: Non-Halogenated Organic (DMF, DMSO, MeOH) Halogenated->Bin_NonHalo No (DMF/DMSO) Warning WARNING: Do not mix with Piperidine/Bases in sealed container (CO2 Evolution Risk) Bin_NonHalo->Warning

Figure 1: Decision logic for segregating Fmoc-amino acid waste streams. Note the specific warning regarding basic incompatibility.

Emergency Procedures (Spills)

In the event of a benchtop spill of the solid powder:

  • PPE: Wear nitrile gloves, lab coat, and safety glasses.[7] If powder is fine/dusty, use a N95 or P100 dust mask to prevent inhalation (H335).

  • Containment: Cover the spill with a damp paper towel to prevent dust dispersion.

  • Cleanup:

    • Sweep up the damp solid and place it in a disposable container.

    • Wipe the surface with Ethanol or Isopropanol .[7]

    • Note: Do not use ammonia or strong bases to clean the spill, as this will degrade the compound and make the surface sticky (polymerization of DBF).

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste bin.

References

  • National Institutes of Health (NIH). (2022). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PMC. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2022).[8] Management Standards for Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • Peptide Chemistry. (2025). Dibenzofulvene Peptide Alkylation: Mass Shift & Mechanism. Retrieved from [Link]

Sources

Handling

Personal Protective Equipment &amp; Handling Strategy: (1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic acid

Executive Context: Beyond Compliance Handling (1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic acid requires more than generic safety compliance.[1] As a non-natural, stereochemically specific amino acid (CAS 220497-89-2 or...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Context: Beyond Compliance

Handling (1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic acid requires more than generic safety compliance.[1] As a non-natural, stereochemically specific amino acid (CAS 220497-89-2 or similar analogs), this compound represents both a biological hazard (sensitization) and a significant financial asset.

This guide moves beyond the standard Safety Data Sheet (SDS) to address the practical realities of the laboratory: static charge management , cross-contamination prevention , and workflow integration .

The Core Hazard Profile

While specific toxicological data for this isomer may be limited, we apply the Universal Precautionary Principle for Fmoc-protected non-natural amino acids:

  • Physical State: Fine crystalline powder (High risk of aerosolization).

  • Chemical Hazards: Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335).[2]

  • Hidden Hazard: Static Electricity. Fmoc-derivatives are notoriously static-prone, leading to "jumping powder" that compromises containment and dosing accuracy.

PPE Matrix: The Defense System

Effective PPE is not just what you wear; it is a system selected based on chemical compatibility with the entire peptide synthesis workflow (including solvents like DMF and Piperidine).

Protection ZoneRecommended GearTechnical Rationale (Causality)
Respiratory Fume Hood / Balance Enclosure (Primary) Backup: N95/P100 RespiratorParticle Size: Fine amino acid dust (<10 µm) bypasses surgical masks. Engineering controls (hoods) are superior to wearables for preventing sensitization.
Hand (Primary) Nitrile Gloves (4-5 mil minimum)Solvent Compatibility: While latex resists the solid powder, it degrades rapidly if you dissolve the compound in DMF (N,N-Dimethylformamide). Nitrile offers broad resistance to the synthesis workflow.
Hand (Secondary) Double-Gloving Protocol Visual Breach Detection: Wear a bright-colored inner glove (e.g., orange/blue) under a standard outer glove. If the outer glove tears or dissolves, the color contrast provides immediate visual warning.
Ocular Chemical Splash Goggles (Indirect Vent)Dust Entry: Standard safety glasses allow fine powder to migrate around the lenses via air currents. Goggles seal the ocular cavity against dust and potential solvent splashes.
Body Lab Coat (High-neck, snap closure)Fmoc Stability: Fmoc groups are stable to acid but cleaved by base. Standard cotton/poly coats are sufficient, but wrist coverage is critical to prevent "cuff gap" exposure.

Operational Protocol: Handling & Weighing

Objective: Transfer material with 0.0 mg loss and 0.0 µg exposure.

Phase A: Engineering Controls Setup
  • Verify Airflow: Ensure Fume Hood face velocity is 80–100 fpm.

  • Static Neutralization (Critical): Place an ionizing bar or use an anti-static gun inside the balance enclosure.

    • Why: (1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic acid is hydrophobic. In low humidity, friction from the spatula creates a static charge, causing the powder to repel from the weighing boat and disperse into the air.

Phase B: The Transfer Workflow
  • Don PPE: Put on double nitrile gloves and goggles.

  • Equilibrate: Allow the container to reach room temperature before opening to prevent condensation (hydrolysis risk).

  • The "Tap" Method: Do not scoop vigorously. Gently tap the spatula against the vial wall to dislodge powder.

  • Solvent Trap: If dissolving immediately for Solid Phase Peptide Synthesis (SPPS), add the solvent (e.g., NMP or DMF) to the vial before removing it from the hood. This eliminates the dust hazard immediately.

Phase C: Decontamination
  • Wipe Down: Use a tissue dampened with ethanol or isopropanol to wipe the balance area.

    • Note: Do not use water initially; the hydrophobic Fmoc compound will smear rather than dissolve.

  • Glove Removal: Use the "beak method" (pulling one glove off inside the other) to trap any dust on the glove surface.

Visualizing the Safety Logic

Diagram 1: Exposure Prevention Workflow

This diagram outlines the hierarchy of controls required to handle this compound safely.

SafetyWorkflow Start Start: Handling (1R,3R)-3-(Fmoc-amino) cyclopentanecarboxylic acid EngControl 1. Engineering Controls (Fume Hood / Balance Enclosure) Start->EngControl PPE 2. PPE Layer (Nitrile Gloves x2, Goggles, Lab Coat) EngControl->PPE StaticCheck Check Static Charge? (Is powder 'jumping'?) Ionizer Deploy Anti-Static Gun or Ionizing Bar StaticCheck->Ionizer Yes (High Risk) Handling 3. Handling Technique (Gentle transfer, Solvent capture) StaticCheck->Handling No Ionizer->Handling PPE->StaticCheck Clean 4. Decontamination (Solvent Wipe -> Soap/Water) Handling->Clean

Caption: Hierarchy of controls for handling static-prone Fmoc powders. Note the critical intervention for static electricity.

Disposal & Waste Management

Disposal of Fmoc-amino acids is regulated not just by the compound itself, but by the solvents used in the process.[3]

Scenario A: Solid Waste (Expired/Spilled Material)
  • Classification: Hazardous Chemical Waste (Solid).

  • Container: Clear plastic wide-mouth jar with a screw top.

  • Labeling: Must explicitly list "(1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic acid". Do not label simply as "Amino Acid Waste."

  • Disposal Method: Incineration (High temperature).

Scenario B: Liquid Waste (Post-Reaction)

If the material is in solution (e.g., after SPPS coupling or deprotection):

  • Fmoc-Deprotection Byproducts: The cleavage of the Fmoc group (usually via Piperidine) generates dibenzofulvene .[3] This is reactive.

  • Segregation:

    • Halogenated Waste: If DCM (Dichloromethane) was used.

    • Non-Halogenated Waste: If only DMF/NMP was used.

  • Protocol: Do not mix with strong acids (exothermic reaction with Piperidine) or oxidizers.

Diagram 2: Waste Decision Tree

WasteDisposal Input Waste Material StateCheck Physical State? Input->StateCheck Solid Solid Powder (Spill/Excess) StateCheck->Solid Powder Liquid Liquid Solution StateCheck->Liquid Solution BinSolid Solid Hazardous Waste (Incineration) Solid->BinSolid SolventCheck Contains DCM? Liquid->SolventCheck BinHalo Halogenated Liquid Waste SolventCheck->BinHalo Yes BinNonHalo Non-Halogenated Waste (DMF/Piperidine) SolventCheck->BinNonHalo No

Caption: Decision logic for segregating Fmoc-amino acid waste streams to ensure regulatory compliance.

References

  • Occupational Safety and Health Administration (OSHA). (2024).[4] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[5][6] The National Academies Press.[6] [Link]6]

  • American Chemical Society (ACS). (2023). Chemical Safety in the Laboratory.[5] ACS Center for Lab Safety. [Link]

  • PubChem. (2023). Compound Summary: Fmoc-amino acid derivatives.[7] National Library of Medicine. [Link]

Sources

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